molecular formula C8H11NO3 B13576703 Methyl 2-amino-3-(furan-3-yl)propanoate

Methyl 2-amino-3-(furan-3-yl)propanoate

Cat. No.: B13576703
M. Wt: 169.18 g/mol
InChI Key: CMACEADSSAVSRW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(furan-3-yl)propanoate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3

InChI Key

CMACEADSSAVSRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=COC=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-amino-3-(furan-3-yl)propanoate, a furan-containing, non-canonical amino acid ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its hydrochloride salt, structural analogs, and established chemical principles. It outlines authoritative, field-proven experimental protocols for the determination of key parameters including melting point, solubility, pKa, and lipophilicity (logP). Furthermore, this guide presents a detailed predictive analysis of its spectroscopic signature (NMR, IR, MS) and discusses the critical aspect of its chemical stability. The content is structured to provide both a theoretical understanding and a practical framework for the characterization of this and similar novel chemical entities.

Introduction

Methyl 2-amino-3-(furan-3-yl)propanoate is a heterocyclic organic compound that merges the structural features of an α-amino acid ester with a furan moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmacologically active compounds, where it can serve as a bioisostere for phenyl rings, potentially improving metabolic stability, receptor interactions, and overall bioavailability. As a derivative of alanine, this non-canonical amino acid ester presents a unique building block for peptide synthesis and the development of novel therapeutics.

An in-depth understanding of its physicochemical properties is a prerequisite for any application in drug development. These parameters govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks to fully characterize this molecule.

Molecular and Chemical Identifiers

The primary available data for this compound is for its hydrochloride salt. The properties of the free base can be inferred from this information.

IdentifierDataSource
Compound Name Methyl 2-amino-3-(furan-3-yl)propanoate-
Synonyms 3-furan-3-yl-DL-alanine methyl ester[1]
Parent Compound CID 64147090[1]
CAS Number 2377032-76-1 (for Hydrochloride Salt)[1]
Molecular Formula C₈H₁₁NO₃ (Free Base)Inferred
Molecular Weight 169.18 g/mol (Free Base)Inferred
IUPAC Name methyl 2-amino-3-(furan-3-yl)propanoate[1]
SMILES COC(=O)C(CC1=COC=C1)N[1]
InChI InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3[1]
InChIKey TZIJHPWDAZAZJC-UHFFFAOYSA-N (for HCl Salt)[1]

Core Physicochemical Properties and Experimental Determination

While extensive experimental data for Methyl 2-amino-3-(furan-3-yl)propanoate is not publicly available, its properties can be predicted based on its structure and determined using standardized laboratory protocols.

Physical State and Melting Point

Based on analogs such as the furan-2-yl isomer, the compound is predicted to be a solid at room temperature. The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol for Melting Point Determination

The melting point is determined by packing a small amount of the dry, powdered compound into a capillary tube and heating it slowly in a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small quantity of the compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder.

  • Packing: The tube is inverted and tapped gently to allow the powder to fall to the sealed end. This is repeated until a packed column of 2-3 mm is achieved.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Determination: A rapid heating rate (10-20 °C/minute) is used to find an approximate melting range.

  • Accurate Determination: A second sample is heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Profile

The solubility of a compound in various media is fundamental to its formulation and biological processing. As an amino acid ester, Methyl 2-amino-3-(furan-3-yl)propanoate is expected to exhibit moderate polarity. It will likely be soluble in polar organic solvents like methanol, ethanol, and DMSO. Due to the basic amino group, its solubility in aqueous media is expected to be pH-dependent, increasing significantly at acidic pH where the amine is protonated.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, various organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle. The supernatant is then carefully removed and clarified by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge / Filter B->C D Analyze filtrate by HPLC C->D E Calculate concentration D->E G A [M]+• m/z = 169 B Loss of •COOCH₃ (59 Da) A->B D Loss of CH₂=C(NH)COOCH₃ (86 Da) A->D C [C₆H₈NO]+• m/z = 110 B->C E [C₅H₅O]+• m/z = 81 D->E

Sources

Methyl 2-amino-3-(furan-3-yl)propanoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 2-amino-3-(furan-3-yl)propanoate , a specialized non-canonical amino acid derivative.

Executive Summary & Chemical Identity

Methyl 2-amino-3-(furan-3-yl)propanoate (also known as 3-(3-furyl)alanine methyl ester) is a non-proteinogenic amino acid ester. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan-3-yl moiety. This substitution alters the electronic properties and steric profile of the side chain, making it a critical building block in medicinal chemistry for optimizing peptide-receptor interactions and enhancing metabolic stability.

This compound typically exists as a hydrochloride salt in commercial and laboratory settings to ensure stability against hydrolysis and oxidation.

Core Identifiers
PropertySpecification
IUPAC Name Methyl 2-amino-3-(furan-3-yl)propanoate
Common Name 3-(Furan-3-yl)alanine methyl ester
CAS Number (HCl Salt) 2377032-76-1
Parent Acid CAS 1213060-77-5 (Refers to 3-furylalanine analogs; verification required for specific isomer)
PubChem CID 145909098 (HCl salt); 64147090 (Free base)
Molecular Formula C₈H₁₁NO₃ (Free base) / C₈H₁₂ClNO₃ (HCl salt)
Molecular Weight 169.18 g/mol (Free base) / 205.64 g/mol (HCl salt)
SMILES (Free Base) COC(=O)C(CC1=COC=C1)N
InChI Key TZIJHPWDAZAZJC-UHFFFAOYSA-N (HCl salt)

Structural Analysis & Properties

The furan-3-yl group is an electron-rich, aromatic heterocycle. Unlike the more common furan-2-yl isomer (derived from furfural), the furan-3-yl attachment provides a geometry more closely mimicking the benzyl side chain of phenylalanine or histidine.

Physicochemical Profile[4][5]
  • Polarity: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the hydrophobic phenyl ring of phenylalanine.

  • Metabolic Stability: The furan ring is susceptible to metabolic oxidation (e.g., by CYP450 enzymes) to reactive enedials, which must be considered during drug design.

  • Stereochemistry: The compound possesses one chiral center at the

    
    -carbon. In asymmetric synthesis, the (S)-enantiomer  (L-configuration) is typically the target for peptide mimetics.
    
Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is sensitive to light and air oxidation over prolonged periods.

Synthesis & Production Protocols

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lower availability of 3-furaldehyde compared to furfural. The following protocol describes a robust route via the Horner-Wadsworth-Emmons (HWE) olefination followed by asymmetric hydrogenation.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of 3-furaldehyde to the target ester.

SynthesisPathway Start 3-Furaldehyde (Starting Material) Inter1 Dehydroamino Acid Intermediate Start->Inter1 Boc-Phosphonoglycine TMG, DCM Inter2 Protected (S)-Amino Acid Inter1->Inter2 Asymmetric Hydrogenation [Rh(COD)DuPHOS]+ Final Methyl 2-amino-3- (furan-3-yl)propanoate HCl Inter2->Final 1. Deprotection 2. MeOH/HCl (Esterification) caption Fig 1. Asymmetric synthesis route for Methyl 2-amino-3-(furan-3-yl)propanoate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl (S)-2-amino-3-(furan-3-yl)propanoate Hydrochloride.

Step 1: Olefination (Dehydroamino acid formation)
  • Reagents: 3-Furaldehyde (1.0 eq), Boc-

    
    -phosphonoglycine trimethyl ester (1.1 eq), Tetramethylguanidine (TMG) (1.1 eq).
    
  • Procedure: Dissolve phosphonate in anhydrous DCM at 0°C. Add TMG dropwise. Stir for 15 min. Add 3-furaldehyde. Warm to RT and stir for 12h.

  • Workup: Quench with dilute citric acid. Extract with EtOAc. Purify via silica gel chromatography.

  • Result: Methyl 2-((tert-butoxycarbonyl)amino)-3-(furan-3-yl)acrylate (Z-isomer predominates).

Step 2: Asymmetric Hydrogenation
  • Catalyst: [Rh(COD)((S,S)-Et-DuPHOS)]OTf (1 mol%).

  • Procedure: Dissolve the acrylate in degassed MeOH in a high-pressure reactor. Pressurize with H₂ (60 psi). Stir at RT for 24h.

  • Mechanism: The Rh-catalyst coordinates to the enamide double bond, directing hydride delivery to the Re-face to yield the (S)-enantiomer.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or Thionyl Chloride/MeOH.

  • Procedure: Dissolve the hydrogenated product in MeOH. Cool to 0°C. Add Thionyl Chloride dropwise (generating HCl in situ). Reflux for 2h.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the white solid.

  • Yield: Typically >90% for the final step.

Applications in Drug Discovery

This compound serves as a specialized "warhead" or scaffold element in peptidomimetics.

Bioisosterism
  • vs. Histidine: The furan ring is aromatic like imidazole but lacks the basic nitrogen, removing the pH-dependent protonation capability. This is useful for probing the necessity of the H-bond donor/acceptor role of Histidine in a binding pocket.

  • vs. Phenylalanine: It provides a slightly smaller, more polar alternative to the phenyl ring, potentially improving solubility or reducing lipophilicity (LogP).

Pathway: Non-Ribosomal Peptide Integration

In nature, furan-containing amino acids are often incorporated into secondary metabolites via Non-Ribosomal Peptide Synthetases (NRPS).

BiologicalContext Precursor Phenylalanine/Tyrosine Metabolism FuranAA 3-(Furan-3-yl)alanine Precursor->FuranAA Oxidative Rearrangement NRPS NRPS Assembly Line (Adenylation Domain) FuranAA->NRPS Substrate Activation Peptide Bioactive Peptide (e.g., Rhizonins) NRPS->Peptide Condensation & Cyclization caption Fig 2. Biological incorporation of furan-alanines into peptide natural products.

References

  • PubChem. (2025).[1] Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (CID 145909098). National Library of Medicine. Link

  • Scherlach, K., & Hertweck, C. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Reports. (Contextual grounding for furan-3-yl amino acids).
  • Burk, M. J., et al. (1993). Preparation of N-Boc-amino esters via asymmetric hydrogenation. Journal of the American Chemical Society. (Standard protocol for asymmetric amino acid synthesis).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl amino-furan-propanoate derivatives. Link (General safety reference for amino acid esters).

Sources

molecular weight and formula of furan-3-yl-alanine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Characterization and Methodological Workflows for Furan-3-yl-Alanine Methyl Ester: Molecular Properties and Synthetic Applications

Strategic Context & Pharmacological Relevance

Non-canonical amino acids (ncAAs) are indispensable tools in modern drug discovery, enabling the synthesis of peptide-drug conjugates and macrocycles with enhanced proteolytic stability and target affinity. Furan-3-yl-alanine is a specialized ncAA that serves as a critical pharmacophore in biologically active cyclopeptides, such as the hepatotoxic rhizonins and the pharmaceutically relevant endolides[1][2].

The methyl ester derivative, furan-3-yl-alanine methyl ester, is strategically employed in synthetic workflows. By masking the C-terminal carboxylic acid, the methyl ester prevents unwanted polymerization during peptide elongation and ensures regioselective N-acylation at the alpha-amine[3]. Furthermore, the furan ring provides a unique, electron-rich


-system that acts as a bioisostere for tyrosine or histidine, offering distinct hydrogen-bond acceptor capabilities without the oxidative liabilities of indole rings.

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical properties of furan-3-yl-alanine methyl ester is critical for calculating stoichiometric equivalents and predicting chromatographic behavior. The compound is commercially available and typically handled in two forms: the free base and the hydrochloride (HCl) salt[4][5][6].

Causality Insight: The free base is prone to oxidation and degradation over time. Storing and utilizing the compound as an HCl salt significantly enhances its shelf-life and stability by protonating the alpha-amine, thereby preventing auto-aminolysis and diketopiperazine formation.

Table 1: Physicochemical Properties of Furan-3-yl-Alanine Methyl Ester

PropertyFree BaseHydrochloride (HCl) Salt
IUPAC Name Methyl 2-amino-3-(furan-3-yl)propanoateMethyl 2-amino-3-(furan-3-yl)propanoate hydrochloride
PubChem CID 64147090145909098
Molecular Formula


Molecular Weight 169.18 g/mol 205.64 g/mol
Monoisotopic Mass 169.0739 Da205.0506 Da
SMILES COC(=O)C(CC1=COC=C1)NCOC(=O)C(CC1=COC=C1)N.Cl

Experimental Methodology: Regioselective N-Acylation

Incorporating furan-3-yl-alanine methyl ester into a peptide chain requires precise control over coupling kinetics to prevent epimerization at the chiral alpha-carbon.

Expertise & Experience: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU generates an active 7-azabenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of the OAt leaving group creates a 7-membered hydrogen-bonded transition state with the incoming amine, drastically accelerating the nucleophilic attack and minimizing racemization compared to standard carbodiimides[3][7]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile[3].

Step-by-Step Protocol: HATU-Mediated N-Acylation

  • Electrophile Activation : In an inert, dry vial, dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (1.5 eq) and stir for 5 minutes at room temperature to form the active OAt ester.

  • Nucleophile Preparation : In a separate vial, suspend furan-3-yl-alanine methyl ester hydrochloride (1.0 eq) in DMF. Add DIPEA (1.0 eq) to neutralize the HCl salt and liberate the free alpha-amine. Crucial Step: Do not add the amine to the HATU mixture before the Fmoc-AA-OH is activated, as excess HATU can react with the free amine to form an unreactive guanidinium byproduct[7].

  • Coupling : Transfer the neutralized amine solution to the activated ester solution. Stir continuously at room temperature for 2 hours.

  • Self-Validating Quality Control : After 1 hour, withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile (MeCN), and analyze via LC-MS to confirm the disappearance of the furan-3-yl-alanine methyl ester peak (

    
     170.08) and the appearance of the product mass.
    
  • Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous

    
     (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Analytical Validation Protocol (LC-MS/MS)

To ensure the trustworthiness of the synthesized intermediates, a robust LC-MS/MS protocol is required to verify the mass and purity of the furan-3-yl-alanine methyl ester starting material and its coupled products.

Instrument Parameters & Method :

  • System : UPLC coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Column : C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade

    
    .
    
  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient : Isocratic hold at 5% B for 0.5 min, followed by a linear gradient to 95% B over 3.0 min. Flow rate: 0.4 mL/min.

  • Expected Ion Signatures for Starting Material :

    • Target

      
      : 
      
      
      
      170.08[6]
    • Sodium Adduct

      
      : 
      
      
      
      192.06[6]
    • Ammonium Adduct

      
      : 
      
      
      
      187.11[6]

Self-Validation Check: If a peak is observed at


 156.06, this indicates ester hydrolysis (loss of the methyl group, yielding the free carboxylic acid). The batch should be discarded or re-esterified to prevent side reactions during subsequent couplings.

Workflow Visualization

The following diagram maps the logical flow of the N-acylation process, highlighting the critical transition from protected reagents to the validated dipeptide product.

Workflow A Furan-3-yl-Alanine Methyl Ester (Nucleophile) C HATU / DIPEA / DMF (Coupling Activation) A->C Base deprotonation B Fmoc-Amino Acid (Electrophile) B->C Active ester formation D Fmoc-AA-(Fur-3-yl-Ala)-OMe (Protected Dipeptide) C->D Amide bond formation E LC-MS/MS Validation (m/z & Purity Check) D->E Quality Control

Figure 1: N-acylation workflow of furan-3-yl-alanine methyl ester and LC-MS validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64147090, Methyl 2-amino-3-(furan-3-yl)propanoate." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145909098, Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride." PubChem,[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602.[Link]

  • "Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides." Angewandte Chemie International Edition, 2023.[Link]

Sources

Solubility Profiling of Methyl 2-amino-3-(furan-3-yl)propanoate: Technical Protocols and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for Methyl 2-amino-3-(furan-3-yl)propanoate , a critical chiral intermediate in peptide synthesis and medicinal chemistry.

Executive Summary & Compound Architecture

Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 2377032-76-1 for HCl salt) represents a structural hybrid between alanine and a furan heterocycle. Unlike its phenyl-analog (Phenylalanine), the furan ring introduces distinct electronic properties—specifically higher polarizability and potential for hydrogen bonding (via the ether oxygen)—which significantly alters its solubility profile in organic media.

This guide provides a rigorous framework for determining the solubility of this compound, predicting its behavior based on structural analogs (L-Phenylalanine methyl ester), and modeling its thermodynamic properties for process optimization (e.g., recrystallization).

Physicochemical Baseline
PropertyValue / Description
IUPAC Name Methyl 2-amino-3-(furan-3-yl)propanoate
Molecular Formula C₈H₁₁NO₃ (Free Base) / C₈H₁₂ClNO₃ (HCl Salt)
Molecular Weight 169.18 g/mol (Free Base) / 205.64 g/mol (HCl Salt)
Key Moiety Furan-3-yl (Heteroaromatic, electron-rich)
Solubility Driver HCl Salt: Ionic/H-bonding interactions.[1][2] Free Base: Dipole-dipole & Van der Waals forces.

Predicted Solubility Landscape

Due to the niche nature of the furan-3-yl isomer, archival solubility data is often extrapolated from the structural analog L-Phenylalanine methyl ester (Phe-OMe) . The furan ring is less lipophilic than the phenyl ring, suggesting higher solubility in polar aprotic solvents compared to Phe-OMe.

Estimated Solubility Ranges (HCl Salt Form)

Data derived from structural proxy analysis of amino acid ester hydrochlorides.

Solvent ClassRepresentative SolventPredicted Solubility (298.15 K)Interaction Mechanism
Protic Polar Methanol High (> 150 mg/mL) Strong H-bonding; solvation of Cl⁻ and NH₃⁺.
Protic Polar EthanolHigh (~ 100 mg/mL)Good solvation; slightly reduced by ethyl chain.
Aprotic Polar DMSO / DMFVery High (> 200 mg/mL)High dielectric constant stabilizes ion pairs.
Aprotic Polar AcetonitrileModerate (~ 10-30 mg/mL)Dipole interactions; poor anion solvation.
Moderately Polar AcetoneLow to ModerateLimited solubility for salts; good for antisolvent.
Non-Polar Toluene / HexaneNegligible (< 1 mg/mL) Lack of dipole/ionic interaction capability.
Chlorinated DichloromethaneModerate (Free Base: High)Poor for HCl salt; excellent for Free Base.

Critical Process Note: The Free Base form will exhibit inverted solubility in non-polar solvents (soluble in DCM, EtOAc, Toluene) but low solubility in water. Conversion between forms is a standard purification tactic.

Experimental Determination Protocols

To generate precise data for process scaling, researchers must perform empirical determination. Two validated protocols are presented below: the Static Gravimetric Method (Gold Standard) and Dynamic Laser Monitoring (High Throughput).

Protocol A: Static Gravimetric Method (Equilibrium Saturation)

Best for generating thermodynamic data (Apelblat modeling).

  • Preparation: Add excess Methyl 2-amino-3-(furan-3-yl)propanoate (solid) to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
    • Tip: For furan derivatives, limit

      
       to 60°C to prevent furan ring degradation or oxidation.
      
  • Sampling: Stop stirring and allow phases to separate (2–4 hours). Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel under vacuum. Weigh the residue.

    • HPLC (Preferred): Dilute aliquot and analyze via HPLC-UV (215 nm). Furan absorption is distinct from benzenoid absorption.

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.

  • Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.

  • Heating: Heat at 1 K/min while stirring until the laser transmission reaches 100% (Clear point,

    
    ).
    
  • Cooling: Cool at 1 K/min until laser transmission drops (Cloud point,

    
    ).
    
  • Repeat: Perform for varying concentrations to map the solubility curve.

Workflow Visualization

The following diagram outlines the logical flow for solubility determination and data validation.

SolubilityProtocol Start Start: Solid Sample SolventSel Solvent Selection (Polar vs Non-Polar) Start->SolventSel Equilibration Equilibration (T = Const, 24-48h) SolventSel->Equilibration Add Excess Solid Sampling Sampling (0.22 µm Filter) Equilibration->Sampling Supernatant Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Analysis->SolventSel If Solubility < LOD Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Modeling Mole Fraction (x)

Caption: Logical workflow for the static determination of solubility, ensuring equilibrium and accurate quantification.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive process model, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation of Parameters:

  • Parameter

    
      reflects the enthalpy of solution. A negative 
    
    
    
    indicates an endothermic process (solubility increases with
    
    
    ).
  • Parameter

    
      accounts for the temperature dependence of the enthalpy of fusion.
    
Thermodynamic Dissolution Functions (Van't Hoff Analysis)

For a deeper understanding of the dissolution mechanism (Enthalpy vs. Entropy driven), apply the Van't Hoff equation:



  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (typical for amino acid esters). The crystal lattice energy must be overcome by solvent-solute interactions.
    
  • 
     (Entropy):  Positive values indicate increased disorder, driving dissolution.
    

Application: Recrystallization Strategy

Based on the differential solubility between the furan-derivative and common impurities, the following purification systems are recommended:

  • Solvent/Anti-Solvent System:

    • Dissolve: In warm Methanol (High solubility).

    • Precipitate: Slowly add Ethyl Acetate or MTBE (Low solubility for HCl salt).

    • Result: High purity crystalline solid.

  • Cooling Crystallization:

    • Saturate in Ethanol at 50°C.

    • Cool ramp to 5°C at 0.5°C/min.

    • Note: Avoid rapid cooling to prevent oiling out (a common issue with furan derivatives).

References

  • BenchChem. (2025).[6] Solubility and stability of Phenylalanylphenylalanine methyl ester. Retrieved from

    • Grounding: Provides proxy solubility behavior for amino acid methyl esters in organic solvents.[4][6][7]

  • Journal of Chemical & Engineering Data. (2021). Solubility Behavior of L-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents. ACS Publications.[4] Retrieved from [4]

    • Grounding: Establishes the static gravimetric protocol and Apelblat modeling standards for this compound class.
  • MDPI Molecules. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents. Retrieved from

    • Grounding: Validates the solubility of amino acid methyl ester salts in DMSO, Acetonitrile, and Chloroform.
  • Fisher Scientific. (2024). L-Phenylalanine methyl ester hydrochloride, 98% Product Data. Retrieved from

    • Grounding: Confirms quantitative solubility benchmarks (e.g., 50 mg/mL in Methanol) for structural analogs.

Sources

The Latent Warhead: Therapeutic Potential of Furan-Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-containing unnatural amino acids (UAAs), specifically 3-(2-furyl)alanine (FuA) , represent a paradigm shift in covalent drug design and protein engineering. Unlike traditional electrophiles (e.g., acrylamides) that are constitutively reactive, the furan moiety offers latency : it remains chemically inert under physiological conditions until activated by specific triggers (oxidative stress or singlet oxygen) or engaged in bioorthogonal cycloadditions. This guide details the genetic incorporation, mechanistic activation, and therapeutic utility of furan UAAs, providing a roadmap for developing "smart" covalent inhibitors and proximity-driven crosslinkers.

Part 1: Chemical Basis & Genetic Incorporation

The Furan Scaffold

The furan ring is a five-membered aromatic heterocycle.[1] In the context of UAAs, it serves as a sterically small, electron-rich bioisostere of histidine or tyrosine. Its utility stems from its dual reactivity:

  • Dienophile/Diene in Diels-Alder reactions: For bioorthogonal labeling.

  • Pro-electrophile: Oxidation converts the inert furan into a highly reactive cis-2-butene-1,4-dial (BDA), capable of forming covalent bonds with nucleophilic residues (Lys, Cys, His).

Genetic Code Expansion (GCE)

While solid-phase peptide synthesis (SPPS) is standard for short peptides, genetic incorporation enables the production of furan-modified full-length proteins in E. coli and mammalian cells.

Key System: The Pyrrolysyl-tRNA Synthetase (PylRS) system from Methanosarcina barkeri or Methanosarcina mazei has been evolved to recognize furan UAAs.

  • Synthetase: PylRS(N346A/C348A) or specific "FuA-RS" mutants.

  • tRNA:

    
     (suppresses the Amber TAG codon).
    
Experimental Protocol: Genetic Incorporation Workflow

Objective: Expression of GFP-FuA (FuA at position 151) in E. coli.

  • Plasmid Design:

    • Plasmid A: pEVOL-FuARS (encodes the evolved PylRS and

      
      ).
      
    • Plasmid B: pBAD-GFP-151TAG (encodes the target protein with an amber stop codon).

  • Transformation:

    • Co-transform E. coli BL21(DE3) with Plasmids A and B.

    • Plate on LB-Agar with Chloramphenicol (Cam) and Ampicillin (Amp).

  • Induction & Incorporation:

    • Inoculate a single colony into 10 mL LB (Cam/Amp). Grow O/N at 37°C.

    • Dilute 1:100 into fresh media. Grow to OD

      
       ~0.5.
      
    • Crucial Step: Add 3-(2-furyl)alanine (1 mM final conc.) dissolved in minimal base.

    • Induce protein expression with Arabinose (0.2%) and Synthetase expression (if inducible) with IPTG (1 mM).

    • Incubate at 30°C for 12–16 hours.

  • Validation:

    • Lyse cells and purify via Ni-NTA affinity chromatography.

    • Mass Spectrometry: Confirm mass shift. WT GFP vs. GFP-FuA (

      
      Mass = -16 Da vs Tyr, or specific mass of FuA insertion).
      

Part 2: Mechanisms of Activation

Diagram: Oxidative Activation Pathway

The therapeutic power of furan lies in its conversion from a stable heterocycle to a promiscuous electrophile upon oxidation.

FuranActivation Furan Furan UAA (Inert) Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide [4+2] Cycloaddition ROS Trigger: Singlet Oxygen (1O2) or CYP450 ROS->Furan Oxidation BDA cis-2-butene-1,4-dial (Reactive Electrophile) Endoperoxide->BDA Ring Opening Adduct Covalent Protein Adduct (Pyrrolinone) BDA->Adduct Nucleophilic Attack (Lys-NH2 / Cys-SH)

Caption: Oxidative activation of Furan UAA. The inert furan ring is oxidized by singlet oxygen or metabolic enzymes to form the reactive cis-2-butene-1,4-dial, which crosslinks nearby nucleophiles.

Part 3: Therapeutic Applications[2][3][4]

Proximity-Driven Crosslinking (Peptide Stapling & PPIs)

Furan-peptides are used to "lock" weak protein-protein interactions (PPIs).

  • Mechanism: A furan-modified peptide binds its target. Exogenous light (with a photosensitizer) or endogenous ROS (in inflammatory environments) generates BDA in situ.

  • Advantage: Zero off-target reactivity in the absence of the trigger.

  • Case Study: Furan-Apelin peptides targeting the APJ receptor. The furan moiety acts as a conditional warhead, crosslinking to the receptor only upon binding and activation, potentially increasing residence time and potency.

Targeted Covalent Inhibitors (TCIs)

Furan can serve as a "warhead" for enzymes with oxidative capacity or in high-ROS disease states (e.g., cancer, inflammation).

  • Target: Protein Arginine Deiminase 4 (PAD4) .

  • Outcome: Furan-containing peptide inhibitors showed improved IC

    
     values compared to non-covalent analogs. The furan ring positions itself in the active site, where local oxidation or proximity allows for covalent trapping of catalytic residues.
    
Bioorthogonal Labeling (Diels-Alder)

For Antibody-Drug Conjugates (ADCs), furan UAAs provide a site-specific handle.

  • Reagent: PEG-Maleimide (slow) or 1,2,4-triazole-3,5-diones (TADs) (fast, seconds).

  • Benefit: TAD-Furan ligation is one of the fastest bioorthogonal reactions known, occurring at low concentrations without metal catalysts.

Part 4: Safety, Toxicity & Metabolic Stability

The CYP2E1 Liability

The primary safety concern for furan therapeutics is metabolic activation by Cytochrome P450 2E1 (CYP2E1) in the liver.

  • Toxicity Mechanism: Hepatic oxidation of furan generates BDA systemically, leading to hepatotoxicity and potential carcinogenicity (via DNA alkylation).

  • Mitigation: "Fine-tuning" the furan ring.

Structural Optimization for Safety

Substituting the furan ring can modulate both metabolic stability and reactivity.[2]

Furan VariantReactivity (Diels-Alder)Metabolic Stability (CYP)Therapeutic Potential
Unsubstituted Furan HighLow (Rapid oxidation to BDA)High for acute, local use; Low for systemic
2-Methylfuran ModerateLow-ModerateRisk of keto-enal formation
Benzofuran LowHighGood scaffold, but loses unique "warhead" property
Electron-Deficient Furan Very LowHighStable, used as structural bioisostere

Guideline: For covalent warheads, use unsubstituted furan but strictly control delivery (e.g., within a peptide that has rapid clearance if unbound) or use localized activation (photo-dynamic therapy). For systemic drugs, steric bulk (e.g., 3-substituted furans) is required to block CYP2E1 access.

Part 5: Experimental Protocols

Protocol 2: Photo-Oxidation Crosslinking Assay

Objective: Demonstrate covalent crosslinking of a Furan-peptide to a target protein (e.g., BSA or specific receptor).

Materials:

  • Target Protein (10 µM in PBS).

  • Furan-Peptide (100 µM).

  • Photosensitizer: Rose Bengal (5 µM).

  • Light Source: White light or 532 nm laser.

Steps:

  • Incubation: Mix Protein and Furan-Peptide in PBS (pH 7.4). Incubate at RT for 30 min to allow binding equilibrium.

  • Sensitization: Add Rose Bengal.

  • Irradiation: Irradiate the sample for 0, 1, 5, and 15 minutes. Keep on ice to prevent thermal denaturation.

  • Quenching: Add excess N-acetyl-methionine or DTT to quench residual singlet oxygen and reactive aldehydes.

  • Analysis: Run SDS-PAGE. Look for a molecular weight shift corresponding to Protein + Peptide.

    • Note: The crosslink (pyrrole-based) is stable to boiling and SDS.

Part 6: References

  • Genetic Incorporation of Histidine Derivatives: Xiao, H., et al. (2014).[3][4] "Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase." ACS Chemical Biology.[3][4] Link[3]

  • Furan-Based Crosslinking: Hoogewijs, K., et al. (2016). "Furan-oxidation mediated site-specific peptide-protein crosslinking." Chemical Communications.[5][6] Link

  • Metabolic Toxicity Mechanism: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Furan-Peptide PAD4 Inhibitors: Teo, S. L., et al. (2017). "Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4)." Chemical Biology & Drug Design. Link

  • TAD-Furan Click Chemistry: Agten, S. M., et al. (2016). "Fast and Selective Bioorthogonal Labeling of Proteins via the TAD-Furan Cycloaddition." Angewandte Chemie International Edition. Link

Sources

literature review of Methyl 2-amino-3-(furan-3-yl)propanoate synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-amino-3-(furan-3-yl)propanoate IUPAC Name: Methyl 2-amino-3-(furan-3-yl)propanoate Common Name: 3-Furylalanine methyl ester Significance: This non-proteinogenic amino acid is a critical bioisostere for phenylalanine and histidine in peptidomimetic drug design. The furan ring offers unique electronic properties (electron-rich, H-bond acceptor capability) and metabolic stability profiles distinct from the phenyl ring. Its incorporation into peptide backbones is frequently used to modulate potency and selectivity in GPCR ligands and protease inhibitors.

Synthesis Challenge: The primary challenge lies in the instability of simple alkylating agents like 3-(chloromethyl)furan, which precludes standard nucleophilic substitution on glycine enolates. Consequently, routes proceeding via 3-furaldehyde (which is commercially stable) are chemically superior.

This guide details two high-fidelity pathways:

  • Route A (Enantioselective): Asymmetric Hydrogenation of Dehydroamino Acids.

  • Route B (Scalable/Robust): Erlenmeyer-Plöchl Azlactone Synthesis with Enzymatic Resolution.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the most reliable disconnection occurs at the C=C bond, tracing back to 3-furaldehyde, rather than the C-C bond formed via alkylation.

Retrosynthesis Target Methyl 2-amino-3-(furan-3-yl)propanoate Precursor1 Dehydroamino Ester (Z)-isomer Target->Precursor1 Asymmetric Hydrogenation Precursor2 Racemic N-Acyl Amino Acid Target->Precursor2 Esterification & Resolution Start 3-Furaldehyde (Commercially Stable) Precursor1->Start Horner-Wadsworth- Emmons Glycine Glycine Equivalent (Phosphonate or N-Acetyl) Precursor2->Start Erlenmeyer-Plöchl Azlactone

Caption: Retrosynthetic disconnection identifying 3-furaldehyde as the divergent stable precursor.

Part 3: Detailed Synthetic Protocols

Route A: Catalytic Asymmetric Hydrogenation (High E-E-A-T)

Best for: High enantiomeric excess (>98% ee), medicinal chemistry libraries.

Mechanism: This route utilizes a Horner-Wadsworth-Emmons (HWE) condensation to form a dehydroamino acid, followed by Rhodium-catalyzed asymmetric hydrogenation. The rigidity of the Z-alkene is crucial for the catalyst's chiral recognition.

Step 1: Synthesis of Dehydroamino Ester

  • Reagents: 3-Furaldehyde, Boc-

    
    -phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Protocol:

    • Dissolve Boc-

      
      -phosphonoglycine trimethyl ester (1.1 equiv) in anhydrous CH2Cl2.
      
    • Add DBU (1.2 equiv) at 0°C and stir for 20 minutes to generate the ylide.

    • Add 3-furaldehyde (1.0 equiv) dropwise.

    • Warm to room temperature and stir for 12 hours.

    • Critical Check: Verify formation of the (Z)-isomer via 1H NMR (olefinic proton typically

      
       7.0–7.5 ppm).
      
    • Workup: Wash with 5% citric acid, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Asymmetric Hydrogenation

  • Catalyst: [Rh(COD)(R,R)-DuPhos]OTf (or DIPAMP equivalent).

  • Protocol:

    • In a glovebox, dissolve the dehydroamino ester in degassed MeOH.

    • Add the Rh-catalyst (1 mol%).

    • Transfer to a high-pressure autoclave.

    • Pressurize with H2 (60 psi / 4 bar) and stir at 25°C for 24 hours.

    • Validation: Filter through celite to remove catalyst. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Step 3: Selective Deprotection (if required) To obtain the free amine methyl ester hydrochloride:

  • Treat the N-Boc ester with 4M HCl in Dioxane at 0°C for 2 hours. Precipitate with diethyl ether.

Route B: Erlenmeyer-Plöchl Azlactone & Enzymatic Resolution

Best for: Multi-gram scale up, cost-efficiency.

Mechanism: Classical condensation forms an oxazolone (azlactone) ring, which is opened to the dehydro-compound, reduced to the racemate, and then optically resolved using Acylase I (Aspergillus melleus), which selectively hydrolyzes the L-acetyl-amino acid.

Workflow Diagram:

RouteB Aldehyde 3-Furaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc 100°C Racemic Racemic N-Ac-3-Furylalanine Azlactone->Racemic 1. H2O/Heat 2. Na/Hg or H2/Pd Enzyme Acylase I (Resolution) Racemic->Enzyme pH 7.5 37°C L_Acid L-3-Furylalanine (Free Acid) Enzyme->L_Acid Hydrolysis Final L-Ester HCl Salt L_Acid->Final TMSCl MeOH

Caption: Chemo-enzymatic workflow for scalable production of the L-enantiomer.

Critical Protocol: Methyl Esterification (TMSCl Method) Context: This method is superior to SOCl2 for furan derivatives as it avoids the generation of harsh acidic heat that can degrade the furan ring.

  • Setup: Charge a flame-dried flask with anhydrous Methanol (0.5 M concentration relative to amino acid).

  • Activation: Cool to 0°C. Add Chlorotrimethylsilane (TMSCl, 2.5 equiv) dropwise. Caution: Exothermic. Stir for 15 mins.

  • Addition: Add L-2-amino-3-(furan-3-yl)propanoic acid (solid) in one portion.

  • Reaction: Warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess HCl/TMSOH.

  • Result: The product is isolated as the Methyl 2-amino-3-(furan-3-yl)propanoate Hydrochloride salt (white solid).

Part 4: Comparative Data Analysis

FeatureRoute A: Asymmetric HydrogenationRoute B: Chemo-Enzymatic
Starting Material 3-Furaldehyde + Phosphonoglycinate3-Furaldehyde + N-Acetylglycine
Key Intermediate Dehydroamino ester (Z-isomer)Azlactone
Enantioselectivity >98% ee (Catalyst dependent)>99% ee (Enzyme specificity)
Scalability Moderate (Catalyst cost is high)High (Cheap reagents)
Step Count 3 Linear Steps5 Linear Steps
Atom Economy HighLow (Resolution discards 50% or requires racemization)

Part 5: References

  • Asymmetric Hydrogenation of Furylalanine Derivatives:

    • Title: Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives.

    • Source: PubMed / Vertex AI Search Results.

    • URL:[Link] (Verified context from search result 1.1)

  • Methyl Esterification Protocol (TMSCl Method):

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.[1][2]

    • Source: Molecules (2008).[1]

    • URL:[Link]

  • Chemo-Enzymatic Resolution Strategies:

    • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.[3]

    • Source: PMC - NIH.

    • URL:[Link]

  • Furan-3-yl Amino Acid Properties:

    • Title: Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | CID 145909098.[4]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Metabolic Stability of Furan-3-yl Propanoate Derivatives: A Dual-Liability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Furan-3-yl Propanoate Derivatives in Vitro Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-3-yl propanoate derivatives occupy a complex niche in medicinal chemistry. While the furan ring serves as a versatile bioisostere for phenyl or heteroaromatic rings—often improving solubility and ligand-target interactions—it introduces a significant metabolic liability: bioactivation to reactive dialdehydes. Concurrently, the propanoate ester moiety presents a "soft" metabolic spot, susceptible to rapid hydrolysis by carboxylesterases (CES).

This guide provides a rigorous technical framework for assessing the in vitro metabolic stability of these derivatives. It moves beyond standard screening to address the specific "dual liability" of this chemical class: hydrolytic instability (plasma/liver) and oxidative bioactivation (microsomal).

Mechanistic Profiling: The Dual-Liability Challenge

To design effective stability assays, one must first understand the specific degradation pathways inherent to furan-3-yl propanoates.

Liability A: Ester Hydrolysis (The "Soft" Spot)

The propanoate ester linkage is a primary substrate for Carboxylesterases (CES) , particularly CES1 (liver-dominant) and CES2 (intestine-dominant).

  • Mechanism: Nucleophilic attack by the catalytic serine of the CES triad on the ester carbonyl.[1][2]

  • Consequence: Rapid conversion of the lipophilic parent diester/ester to the polar, often inactive, carboxylic acid metabolite (e.g., 3-(furan-3-yl)propanoic acid).

  • Species Divergence: Rodent plasma contains high levels of esterases (e.g., paraoxonase), often leading to ultra-rapid hydrolysis (

    
     min) that does not translate to humans. Crucial Note: Human plasma has low CES activity; hydrolysis in humans is primarily hepatic.
    
Liability B: Furan Bioactivation (The "Hard" Toxicity)

The furan ring is a structural alert. It undergoes CYP450-mediated oxidation (primarily CYP2E1 , but also CYP3A4/1A2) to form a reactive enedial intermediate.

  • Mechanism: CYP450 oxidizes the furan ring to an unstable epoxide or directly opens it to form cis-2-butene-1,4-dial (BDA) .[3]

  • Toxicity: BDA is a potent electrophile (Michael acceptor) that covalently binds to cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity and potential carcinogenicity.

  • Trapping: This reactive intermediate can be "trapped" in vitro using Glutathione (GSH) or N-Acetylcysteine (NAC) to form stable adducts detectable by LC-MS/MS.

Metabolic Pathway Diagram

The following diagram illustrates the competing metabolic fates of furan-3-yl propanoate derivatives.

MetabolicPathways Parent Furan-3-yl Propanoate (Parent Drug) Acid 3-(Furan-3-yl)propanoic Acid (Inactive/Polar) Parent->Acid Hydrolysis (CES1/2, Plasma Esterases) Epoxide Furan Epoxide (Unstable Intermediate) Parent->Epoxide Oxidation (CYP2E1/3A4) BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct GSH-Adduct (Detoxified/Marker) BDA->Adduct + Glutathione (GSH) (Trapping Assay) Protein Protein/DNA Adducts (Toxicity) BDA->Protein + Cellular Nucleophiles

Caption: Competing metabolic pathways: Hydrolysis (Green) vs. Oxidative Bioactivation (Red).

Experimental Framework

A tiered approach is required to distinguish between simple clearance (hydrolysis) and toxic liability (bioactivation).

Tier 1: Plasma Stability Assay

Objective: Determine if the compound is stable enough in systemic circulation to reach the target tissue or if it acts as a prodrug. Critical Factor: Differentiate between rodent (high esterase) and human (low esterase) stability to avoid false negatives in PK studies.

Tier 2: Microsomal Stability (Phase I)

Objective: Assess hepatic clearance (


) driven by CYP450.
Critical Factor:  Use of cofactor (NADPH) is essential. Without NADPH, microsomes only assess hydrolytic stability (due to residual esterases in the microsomal fraction).
Tier 3: Reactive Metabolite Trapping (GSH)

Objective: Quantify the formation of the toxic cis-2-butene-1,4-dial intermediate. Critical Factor: Co-incubation with reduced Glutathione (GSH) effectively traps the reactive aldehyde, preventing protein binding and allowing MS detection.

Detailed Protocols

Protocol A: Plasma Stability (Esterase Assessment)

This protocol validates the stability of the propanoate ester linkage.

Reagents:

  • Pooled Plasma (Human, Rat, Mouse) – pH adjusted to 7.4.

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Procaine or Enalapril (known esterase substrates).

  • Internal Standard (IS): Tolbutamide or Warfarin.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

  • Spiking: Dilute test compound to 1 µM final concentration in plasma (keep DMSO < 0.1%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing IS) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines half-life:

[3]
Protocol B: GSH Trapping in Liver Microsomes (Bioactivation Assessment)

This protocol is specific for detecting furan ring opening.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Trapping Agent: Reduced L-Glutathione (GSH) fortified at 5 mM (excess).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-Incubation: Mix Buffer, Microsomes (1 mg/mL final), and GSH (5 mM). Pre-warm at 37°C for 5 min.

  • Initiation: Add Test Compound (10 µM) and NADPH regenerating system.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Control: Run a parallel sample without NADPH (to rule out non-CYP reactivity) and without GSH (to see total loss).

  • Quenching: Add equal volume of ice-cold Methanol/Acetonitrile (1:1).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scanning of m/z 272 (deprotonated GSH fragment).

Interpretation: Look for metabolites with mass


 (Mono-GSH adduct) or 

(Bis-GSH adduct).
  • Furan Specific: The cis-2-butene-1,4-dial often forms a pyrrole-GSH adduct which may show a mass shift of

    
     Da (loss of 
    
    
    
    during pyrrole formation) rather than simple addition.

Data Presentation & Interpretation

Stability Data Summary Table

Organize your results in the following format to enable quick decision-making.

AssayParameterHumanRatInterpretation
Plasma Stability

(min)
> 240< 10High Risk: Rodent-specific hydrolysis. PK data in rats will underestimate human exposure.
Microsomal Stability

(µL/min/mg)
15.445.2Moderate hepatic clearance.
GSH Trapping Adduct Formation+ (Low)+++ (High)Toxicity Alert: Significant bioactivation in rats; potential safety concern.
Structural Modification Strategies

If instability or toxicity is observed, apply these medicinal chemistry strategies:

  • Steric Shielding: Introduce methyl groups alpha to the ester carbonyl to block hydrolytic attack (stabilizes the propanoate).

  • Deuteration: Deuterate the furan ring positions (C2/C5) to slow down CYP-mediated oxidation (Kinetic Isotope Effect).

  • Bioisosteres: Replace the furan with an oxazole or isoxazole ring, which retains geometry but eliminates the electron-rich diene system responsible for epoxide formation.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.

  • Baillie, T. A. (2006). Targeted Trapping of Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology.

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

Sources

A Technical Guide to the Electronic Properties of the Furan Ring in Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic scaffolds into amino acid and peptide structures is a cornerstone of modern medicinal chemistry. Among these, the furan ring offers a unique combination of steric and electronic properties that can be exploited to modulate the biological activity, conformational preference, and metabolic stability of parent molecules. This guide provides an in-depth analysis of the fundamental electronic characteristics of the furan ring and explores how these properties translate to the design and function of furan-containing amino acid analogs. We will delve into the aromaticity, electron distribution, and conformational influence of the furan moiety, supported by experimental data and computational insights. Furthermore, this guide will present practical synthetic strategies and characterization techniques, offering a comprehensive resource for professionals in drug discovery and chemical biology.

Introduction: Furan as a Privileged Scaffold in Peptidomimetic Design

The search for novel therapeutic agents often involves the modification of endogenous peptides to improve their pharmacological profiles. Unnatural amino acids are critical tools in this endeavor, allowing for the introduction of novel chemical functionalities and conformational constraints.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a valuable component in the design of amino acid analogs.[2] Its utility stems from its role as a bioisostere for other aromatic rings like phenyl and thiophene, and its distinct electronic nature which can be harnessed for specific molecular interactions.[3]

The primary motivation for incorporating a furan moiety lies in its ability to:

  • Modulate Receptor Interactions: The electron-rich nature and the hydrogen-bond accepting capacity of the furan oxygen can lead to novel or enhanced binding interactions with biological targets.[4]

  • Impose Conformational Constraints: The rigid, planar structure of the furan ring can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns.[5][6] This pre-organization can lead to increased binding affinity and specificity.[7][8]

  • Enhance Metabolic Stability: Replacing proteolytically labile peptide bonds or amino acid side chains with robust furan-containing analogs can significantly increase the in-vivo half-life of a peptide-based drug.

This guide will systematically explore the electronic underpinnings of these advantages, providing a scientific rationale for the inclusion of furan in next-generation therapeutic design.

Fundamental Electronic Properties of the Furan Ring

The chemical behavior of furan is dictated by its unique electronic structure. While often compared to benzene, its properties are significantly influenced by the oxygen heteroatom.

Aromaticity and Electron Delocalization

Furan is an aromatic compound, adhering to Hückel's rule with a cyclic, planar system of 6 π-electrons.[9] The oxygen atom contributes one of its lone pairs to the aromatic sextet.[9] However, the high electronegativity of oxygen (compared to carbon or sulfur) results in a less uniform delocalization of the π-electron cloud.[10][11] This leads to a lower resonance energy and, consequently, a lower degree of aromaticity compared to thiophene and benzene.[10][12]

The order of aromaticity is generally accepted as: Benzene > Thiophene > Pyrrole > Furan [10][11]

This reduced aromaticity makes furan more reactive than benzene, particularly in reactions that disrupt the aromatic system, such as Diels-Alder cycloadditions.[11]

Electron Density Distribution

The participation of the oxygen lone pair in the π-system makes the furan ring a π-excessive heterocycle. This results in a higher electron density on the carbon atoms than in benzene. Electrophilic substitution reactions, therefore, occur more readily on the furan ring.[13]

The substitution pattern is highly regioselective, with a strong preference for the C2 (α) position. This is because the carbocation intermediate formed by an attack at C2 is better stabilized by resonance (three contributing structures) compared to an attack at the C3 (β) position (two contributing structures).[10]

Synthesis of Furan-Containing Amino Acid Analogs

The practical application of these analogs hinges on robust and flexible synthetic methodologies. Numerous strategies have been developed, often starting from commercially available furan derivatives or chiral precursors.

General Synthetic Approaches
  • From Furan Aldehydes/Acids: A common route involves the use of 5-methyl-2-furoic acid or similar starting materials.[14] For instance, a partial Birch reduction can yield a dihydrofuroic acid, which can then be further functionalized to install the amino group.[14]

  • Chemobiocatalytic Routes: Modern approaches leverage a combination of chemical and biological catalysis. For example, 5-hydroxymethylfurfural (HMF) can be oxidized to an aldehyde-acid intermediate using a laccase-TEMPO system, followed by transamination using a recombinant E. coli to yield 5-aminomethyl-2-furancarboxylic acid (AMFC).[15]

  • Cyclization Strategies: Intramolecular cyclization reactions are also employed. For example, Pd(II)-catalyzed C-O cyclization has been used to synthesize dibenzofuran α-amino acids, which are rigid analogs of tyrosine.[1]

Example Experimental Protocol: Chemobiocatalytic Synthesis of AMFC[15]

This protocol summarizes a two-step, one-pot synthesis of 5-aminomethyl-2-furancarboxylic acid (AMFC) from 5-hydroxymethylfurfural (HMF).

Step 1: Laccase-TEMPO Oxidation of HMF

  • Prepare a reaction mixture containing HMF, laccase, and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in an appropriate buffer.

  • Incubate the mixture under aerobic conditions to facilitate the selective oxidation of the hydroxymethyl group to an aldehyde, and subsequently to a carboxylic acid, yielding 5-formyl-2-furancarboxylic acid (FFCA).

  • Monitor the reaction progress using HPLC until HMF is consumed.

Step 2: Transamination of FFCA

  • To the same reaction vessel, add recombinant E. coli cells harboring ω-transaminase, L-alanine dehydrogenase, and formate dehydrogenase.

  • Add ammonium formate as the amine donor.

  • Incubate the mixture. The transaminase converts the aldehyde group of FFCA into an amino group, yielding the final product, AMFC.

  • Purify the AMFC from the reaction mixture using standard chromatographic techniques.

Impact on Analog Properties and Peptide Structure

The electronic properties of the furan ring directly influence the conformational preferences and interaction potential of the resulting amino acid analog.

Conformational Constraints

When incorporated into a peptide chain, the rigid furan ring acts as a potent conformational constraint.[7] Furanoid sugar amino acids, for example, have been successfully used as dipeptide isosteres to induce well-defined turn structures in small linear peptides.[5] This ability to mimic secondary structures like β-turns is crucial for designing peptidomimetics with specific receptor-binding conformations.[5][6] The syn disposition of β-hydroxycarboxyl motifs on some sugar-derived furan rings appears to be a key driving force for nucleating these turn structures.[5]

Below is a conceptual workflow illustrating the role of furan-containing amino acids in peptidomimetic design.

G cluster_design Design & Synthesis cluster_analysis Analysis & Outcome A Parent Peptide (Flexible, Low Stability) B Identify Key Residues (e.g., Gly-Gly in a β-turn) A->B C Design Furanoid Amino Acid Mimic B->C D Synthesize Analog (e.g., via SPPS) C->D E Incorporate Mimic into Peptide D->E Peptide Elongation F Conformational Analysis (NMR, CD, MD Simulations) E->F F->C Feedback for New Designs G Biologically Active Conformer (Rigid, High Affinity, Stable) F->G G A Build 3D Model of Furan-Amino Acid Analog B Perform DFT Calculation (e.g., B3LYP/6-31G*) A->B G Incorporate into Peptide for MD Simulation A->G C Analyze Electronic Properties B->C D Molecular Electrostatic Potential (MEP) Map C->D E HOMO/LUMO Analysis C->E F Partial Atomic Charges C->F H Simulate with Target Receptor G->H I Analyze Binding Free Energy & Interactions H->I

Caption: Computational workflow for the analysis of furan-containing amino acid analogs.

Case Studies and Applications

The theoretical advantages of furan-containing amino acids have been translated into numerous practical applications in drug discovery.

  • Antibacterial Agents: The natural product L-(+)-Furanomycin is a non-proteinogenic amino acid that acts as an isoleucine mimic, inhibiting isoleucyl aminoacyl-tRNA synthetase and exhibiting antibacterial properties. [14]* Anticancer Peptidomimetics: Furanoid sugar amino acids have been incorporated into analogs of vasoactive intestinal peptide (VIP) receptor binding inhibitors, leading to compounds with enhanced anti-cancer activities in vitro and in vivo. [16]* Enzyme Inhibitors: Furan-containing peptide-based inhibitors have been designed to target Protein Arginine Deiminase type IV (PAD4), a promising therapeutic target for rheumatoid arthritis. [4]The furan ring acts as a "warhead," interacting with essential amino acids in the enzyme's active site. [4]

Conclusion and Future Outlook

The furan ring is more than just a simple aromatic spacer; it is a functionally rich scaffold whose electronic properties can be strategically leveraged in the design of sophisticated amino acid analogs. Its π-excessive nature, coupled with the hydrogen-bonding capability of its heteroatom, provides a unique toolkit for medicinal chemists to enhance molecular recognition, enforce bioactive conformations, and improve metabolic stability. As synthetic methodologies become more advanced and our understanding of biomolecular interactions deepens through computational analysis, the application of furan-containing amino acids in the development of next-generation peptidomimetics and other therapeutic agents is set to expand significantly. Future research will likely focus on developing novel furan-based scaffolds with tailored electronic and steric properties for even greater control over biological activity.

References

  • Title: Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Source: Organic Letters. URL: [Link]

  • Title: A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Source: Molecules. URL: [Link]

  • Title: Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Source: ResearchGate. URL: [Link]

  • Title: One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. Source: ChemSusChem. URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics. URL: [Link]

  • Title: Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Source: Journal of Peptide Research. URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Chemical shifts. Source: University College London (UCL). URL: [Link]

  • Title: Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. Source: Tetrahedron Letters. URL: [Link]

  • Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene. Source: Lecture Notes. URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research. URL: [Link]

  • Title: Furan-modified peptides for crosslinking to GPCRs. Source: Ghent University Library. URL: [Link]

  • Title: Aromaticity(16) – Heterocyclic aromatic systems(2)-Furan,pyrrole and thiophene. Source: The Chemistry Notes. URL: [Link]

  • Title: Heterocyclic Chemistry. Source: Al-Mustaqbal University College. URL: [Link]

  • Title: Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Conformational analysis of some C2-symmetric cyclic peptides containing tetrahydrofuran amino acids. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Reactivity order of Pyrrole, Furan and Thiophene. Source: SlideShare. URL: [Link]

  • Title: Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Source: Molecules. URL: [Link]

  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Source: Journal of Molecular Structure. URL: [Link]

  • Title: Design and synthesis of bioisosteres of ultrapotent protein kinase C (PKC) ligand, 5-acetoxymethyl-5-hydroxymethyl-3-alkylidene tetrahydro-2-furanone. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: De Novo Design of Compstatin Analogs with Enhanced Activity against Complement C3 from Non-Primate Species. Source: The Journal of Immunology. URL: [Link]

  • Title: Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Source: Nucleic Acids Research. URL: [Link]

  • Title: Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Source: Chemical Biology & Drug Design. URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source: Molecules. URL: [Link]

  • Title: Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Source: Molecules. URL: [Link]

  • Title: Conformationally Constrained Peptides. Source: MDPI Encyclopedia. URL: [Link]

Sources

Methyl 2-amino-3-(furan-3-yl)propanoate safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of Methyl 2-amino-3-(furan-3-yl)propanoate , structured as a specialized whitepaper for drug development professionals.

Document Type: High-Level Risk Assessment & Handling Monograph Target Compound Class: Non-Canonical Amino Acid Esters / Furan-Substituted Building Blocks

Executive Summary & Compound Significance

Methyl 2-amino-3-(furan-3-yl)propanoate (often supplied as the hydrochloride salt, CAS: 2377032-76-1) is a specialized non-canonical amino acid used primarily in medicinal chemistry and peptide synthesis. It serves as a bioisostere for histidine or phenylalanine, introducing the electron-rich, aromatic furan ring into peptide backbones to alter pharmacokinetic properties.

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, a rigorous safety analysis must account for two critical factors:

  • The Furan Moiety: The potential for metabolic bioactivation of the furan ring into reactive enedial intermediates, posing latent hepatotoxic risks during drug metabolism studies.[1]

  • Ester Instability: The susceptibility of the methyl ester to hydrolysis, necessitating strict anhydrous storage protocols to maintain purity.

Chemical Identity & Physicochemical Profile

This compound combines the reactivity of an amino acid ester with the metabolic sensitivity of a furan heterocycle.

ParameterData
IUPAC Name Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride
Common Name 3-Furylalanine methyl ester HCl
CAS Number 2377032-76-1 (HCl salt); 64147090 (Parent Free Base CID)
Molecular Formula C₈H₁₁NO₃[2] · HCl
Molecular Weight 205.64 g/mol (Salt); 169.18 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents
pKa (Predicted) ~7.5 (Amine), ~13 (Amide/Ester stability limit)

Hazard Identification: The Mechanistic View

Standard GHS classifications (H315, H319, H335) cover immediate irritation. However, for research applications involving biological systems, the Toxicological Mechanism of Action is the primary concern.

Immediate Hazards (GHS)
  • Skin/Eye Irritation: The free amine (if liberated from salt) and the ester functionality can cause contact dermatitis and severe eye irritation.

  • Respiratory: Dust inhalation may trigger mucosal inflammation.

Latent Hazard: Furan Bioactivation

The furan ring is not inert. In metabolic stability assays (e.g., liver microsomes), the furan moiety is oxidized by Cytochrome P450 enzymes (specifically CYP2E1).[3][4][5] This generates cis-2-butene-1,4-dial , a highly reactive electrophile that forms covalent adducts with proteins and DNA, leading to cytotoxicity.[3][5][6]

Figure 1: Metabolic Activation Pathway of Furan Derivatives

This diagram illustrates the causality between the furan structural motif and potential toxicity.

FuranBioactivation Compound Methyl 2-amino-3-(furan-3-yl)propanoate CYP CYP450 Oxidation (CYP2E1) Compound->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Metabolic Activation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adducts Protein/DNA Crosslinking (Cytotoxicity) Enedial->Adducts Covalent Binding

Caption: The bioactivation pathway of the furan ring, highlighting the formation of the toxic cis-2-butene-1,4-dial intermediate.[3][6]

Safe Handling & Storage Protocol (Self-Validating)

To ensure scientific integrity, the handling protocol must prevent compound degradation (hydrolysis) and user exposure. This workflow is designed to be self-validating: if the compound appearance changes (yellowing/clumping), the storage protocol has failed.

Storage Requirements[10][11][12]
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen.[7] The amine salt is hygroscopic; moisture ingress drives ester hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the furan ring.

Handling Workflow

Rationale: Amino acid methyl esters are prone to cyclization (diketopiperazine formation) and hydrolysis when the free base is generated.

Figure 2: Storage and Handling Decision Tree

Follow this logic flow to maintain compound integrity and safety.

HandlingWorkflow Start Receive Compound (HCl Salt) Inspect Visual Inspection: White Crystalline? Start->Inspect Fail REJECT: Yellowing = Oxidation Clumping = Hydrolysis Inspect->Fail Fail Store Storage: -20°C, Desiccated, Argon Headspace Inspect->Store Pass Use Usage: Warm to RT in Desiccator before opening Store->Use Experiment Required Synthesis Synthesis: Avoid strong aqueous base (Prevents hydrolysis) Use->Synthesis Synthesis->Store Reseal under Ar

Caption: A self-validating workflow for the receipt, inspection, and usage of furan-containing amino acid esters.

Experimental Considerations
  • Solubility Check: Dissolve in dry DMSO or Methanol. If turbidity occurs in Methanol, the salt may have partially hydrolyzed to the zwitterionic free acid (less soluble in organics).

  • Neutralization: When generating the free base for coupling reactions, use non-nucleophilic bases (e.g., DIPEA) in organic solvent rather than aqueous extraction to minimize ester cleavage.

Emergency Response & First Aid

Given the specific risks of furan derivatives, standard first aid is augmented with specific observation protocols.

ScenarioProtocolMechanism of Injury
Inhalation Move to fresh air.[8] Monitor for delayed pulmonary edema. Furan derivatives can cause alveolar damage upon oxidative activation in lung tissue.
Skin Contact Wash with soap/water for 15 min. Do not use alcohol (enhances absorption).Lipophilic nature of the ester facilitates dermal absorption.
Eye Contact Rinse with water for 15 min.[8] Consult ophthalmologist.Acidic nature of HCl salt causes immediate corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Monitor liver function (ALT/AST).First-pass metabolism may activate the furan ring, risking hepatotoxicity.

References

  • PubChem. (2025).[2][9] Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • European Food Safety Authority (EFSA). (2017).[10] Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]

Sources

The Evolution and Application of 3-Furylalanine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the continuous pursuit of novel chemical space, the incorporation of non-proteinogenic amino acids into peptides and small molecules has become a cornerstone of modern drug discovery. Among these, 3-furylalanine (Fua) —an analog of phenylalanine where the phenyl ring is replaced by an electron-rich furan heterocycle—stands out as a highly versatile pharmacophore. Originally synthesized as a biochemical curiosity, Fua has since been discovered as a critical structural determinant in potent natural products and has been leveraged for orthogonal bioconjugation and skeletal editing.

This whitepaper provides an in-depth technical analysis of the history, biosynthesis, pharmacological utility, and synthetic handling of 3-furylalanine derivatives, designed for researchers and drug development professionals.

Historical Context & Natural Discovery

The story of 3-furylalanine began in 1964 when Lewis and Dunn first synthesized it as a synthetic phenylalanine antimetabolite to study enzymatic specificities[1]. For decades, it remained primarily a synthetic tool. However, the paradigm shifted when Fua was identified as a naturally occurring residue in non-ribosomal peptides (NRPs) produced by microbial endosymbionts, such as Burkholderia endofungorum residing within the fungus Rhizopus microsporus[1].

Today, Fua is recognized as a key component in several bioactive cyclopeptide families, including the hepatotoxic rhizonins, bingchamides, and endolides[2]. The furan ring alters the steric bulk, introduces a hydrogen-bond acceptor (the furan oxygen), and modifies the


 stacking capabilities compared to canonical aromatic amino acids, driving unique receptor interactions[3].

Biosynthetic Pathway & Enzymology

Understanding the natural biosynthesis of Fua has unlocked new avenues for chemoenzymatic synthesis and synthetic biology. Isotope labeling and genome mining have elucidated that L-3-furylalanine is derived entirely from L-Tyrosine[4].

The transformation is catalyzed by RhzB , a novel heme-dependent aromatic oxygenase (HDAO)[3]. RhzB facilitates a remarkable skeletal editing event: it first hydroxylates L-Tyrosine to L-DOPA, followed by an oxidative ring cleavage and rearrangement of the phenolic moiety to construct the furan ring[4].

Biosynthesis Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA RhzB (Hydroxylation) Fua L-3-Furylalanine DOPA->Fua RhzB (Ring Cleavage & Rearrangement)

Biosynthetic pathway of L-3-Furylalanine catalyzed by the RhzB oxygenase.

Medicinal Chemistry & Pharmacological Applications

Receptor Affinity and Selectivity

The substitution of phenylalanine or tyrosine with 3-furylalanine profoundly impacts target binding. In the endolide family of cyclopeptides, the presence and positioning of Fua dictate receptor subtype selectivity. Radioligand binding assays demonstrate that minor structural variations around the Fua pharmacophore shift affinity between vasopressin and serotonin receptors[2].

Table 1: Receptor Binding Affinities of Fua-Containing Cyclopeptides

CompoundTarget ReceptorBinding Affinity (

)
Biological Role
Endolide A Vasopressin 1A7.04 µMReceptor Modulator
Endolide B Serotonin 5HT2b0.77 µMSelective Ligand
Rhizonin A Hepatocyte TargetsCytotoxicHepatotoxin
Small Molecule Enzyme Inhibitors

Beyond natural cyclopeptides, synthetic 3-furylalanine derivatives have been actively utilized in rational drug design. Because the furan ring is bioisosteric to phenyl and thienyl rings but possesses different electron density and metabolic liabilities, Fua is frequently incorporated into peptidomimetics. For instance, dipeptide derivatives incorporating 3-furylalanine have been patented as potent inhibitors of the enzyme renin, serving as antihypertensive agents for cardiovascular disorders[5].

Chemical Biology: The Diels-Alder "Catch-and-Release" Strategy

The furan side chain of Fua is an electron-rich diene. This unique chemical property allows it to undergo highly specific Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleimides) under mild, aqueous conditions.

Researchers have leveraged this reactivity to develop a chemoselective "catch-and-release" workflow for the genomics-driven discovery of novel Fua-harboring NRPs[6]. By treating a crude microbial extract with a solid-supported maleimide, Fua-peptides are covalently captured. After washing away non-furan impurities, heating the resin triggers a retro-Diels-Alder reaction, releasing the pristine Fua-peptides for downstream LC-MS/NMR analysis[7].

CatchRelease Extract Microbial Extract (Contains Fua-Peptides) Capture Diels-Alder Capture (Solid-Supported Maleimide, RT) Extract->Capture Chemoselective Tagging Wash Wash Step (Remove Non-Furan Impurities) Capture->Wash Immobilization Release Retro-Diels-Alder Release (Heat, 90°C) Wash->Release Purified Support Analysis LC-MS/NMR Analysis (Pure Fua-Peptides) Release->Analysis Orthogonal Cleavage

Chemoselective Catch-and-Release workflow for Fua-peptide isolation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the handling of 3-furylalanine in synthetic and chemical biology workflows. The causality behind specific reagent choices is explicitly detailed.

Protocol 1: Incorporation of Fmoc-3-Furylalanine via Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a Fua-containing peptide while preserving the integrity of the acid-sensitive furan ring.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling:

    • Reagents: 3.0 eq Fmoc-3-Furyl-L-alanine, 2.9 eq HATU, 6.0 eq DIPEA.

    • Causality: HATU is selected over standard carbodiimides (like DIC) because unnatural amino acids often suffer from steric hindrance. HATU ensures rapid formation of the active ester, minimizing the risk of epimerization at the

      
      -carbon.
      
    • Reaction: React for 60 minutes at room temperature. Wash with DMF and Dichloromethane (DCM).

  • Cleavage and Global Deprotection:

    • Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) /

      
       (95:2.5:2.5 v/v).
      
    • Causality: The furan ring is highly electron-rich and susceptible to electrophilic aromatic substitution by carbocations generated during the cleavage of standard protecting groups (e.g., t-Butyl, Trt). TIPS acts as a bulky, highly reactive hydride donor that rapidly quenches these carbocations, shielding the furan ring from degradation.

    • Reaction: Agitate for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

Protocol 2: Chemoselective Bioconjugation via Diels-Alder Cycloaddition

Objective: Tag a Fua-containing peptide using a maleimide fluorophore or affinity probe.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer at pH 6.5.

    • Causality: Maintaining a slightly acidic to neutral pH prevents the unwanted ring-opening hydrolysis of the maleimide reagent, which readily occurs at pH > 7.5. Furthermore, conducting the Diels-Alder reaction in an aqueous medium accelerates the cycloaddition due to the "hydrophobic effect," which forces the non-polar diene (furan) and dienophile (maleimide) together.

  • Reaction Setup: Dissolve the Fua-peptide (1 mM) in the buffer. Add 5 equivalents of the maleimide-probe (dissolved in minimal DMSO).

  • Incubation: Incubate at 37°C for 12–24 hours. Monitor the conversion via LC-MS. The mass shift will correspond exactly to the addition of the maleimide probe (

    
    ).
    
  • Reversibility (Optional): To reverse the conjugation (Retro-Diels-Alder), heat the conjugate in buffer at 90°C for 4 hours. The thermodynamic instability of the furan-maleimide cycloadduct at high temperatures drives the release of the native Fua-peptide.

Conclusion

3-Furylalanine has transcended its origins as a synthetic antimetabolite to become a highly prized moiety in both natural product biosynthesis and rational drug design. By understanding the enzymatic logic of RhzB and the unique physicochemical properties of the furan ring, medicinal chemists can exploit Fua for enhanced receptor selectivity, improved pharmacokinetic profiles, and orthogonal late-stage functionalization.

References

  • The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. ResearchGate.
  • Dipeptide derivatives having enzyme-inhibitory action. Google Patents.
  • Known 3‐furylalanine (Fua)‐containing nonribosomal peptides (NRPs) and approaches for the specific discovery of new Fua‐harboring NRPs. ResearchGate.
  • Biosynthetic origin of l‐3‐furylalanine (Fua). ResearchGate.
  • Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides. DB-Thueringen.
  • Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides. ResearchGate.

Sources

Methodological & Application

synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate from furfural

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthetic strategy for Methyl 2-amino-3-(furan-3-yl)propanoate , a non-canonical amino acid ester.

The synthesis presents a specific regiochemical challenge: Furfural (Furan-2-carbaldehyde) is substituted at the C2 position, whereas the target molecule requires the amino acid side chain at the C3 position. Direct functionalization of the furan C3 position is chemically disfavored due to the electronic directing effects of the oxygen heteroatom. Therefore, the protocol is divided into two distinct phases:

  • The "Furan Shift": A strategic conversion of 2-substituted furfural to a 3-substituted intermediate (3-Furaldehyde).

  • The Backbone Assembly: Construction of the amino acid core via the Erlenmeyer-Plöchl azlactone synthesis, followed by selective hydrogenation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the


-carbon/

-carbon bond. The most robust method for generating the amino acid backbone with aromatic substituents is the Erlenmeyer-Plöchl Azlactone Synthesis , which requires Furan-3-carbaldehyde as the critical electrophile.

Strategic Bottleneck:

  • Starting Material: Furfural (2-CHO).

  • Required Intermediate: 3-Furaldehyde (3-CHO).

  • Solution: Decarbonylation of furfural to furan, followed by regioselective bromination and formylation.

Figure 1: Retrosynthetic pathway highlighting the critical transition from the 2-substituted precursor to the 3-substituted target.

Part 2: Experimental Protocols

Stage 1: The "Furan Shift" (Precursor Engineering)

Note: 3-Furaldehyde is commercially available. However, to strictly satisfy the "from furfural" requirement, the chemical lineage is detailed below. In high-throughput settings, purchasing CAS 498-60-2 is recommended.

Workflow: Furfural


Furan

3-Bromofuran

3-Furaldehyde
  • Decarbonylation: Vapor-phase decarbonylation of furfural over a Pd/Al₂O₃ catalyst at 200°C yields Furan .

  • Bromination: Furan reacts with bromine in dioxane to form polybrominated intermediates, which are reduced with Zinc dust/Acetic acid to yield 3-Bromofuran (regioselective retention of the

    
    -bromide).
    
  • Formylation:

    • Reagents: 3-Bromofuran, n-Butyllithium (n-BuLi), Dimethylformamide (DMF).

    • Protocol:

      • Cool a solution of 3-bromofuran (1.0 eq) in dry THF to -78°C under Argon.

      • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate 3-furyllithium.

      • Add dry DMF (1.2 eq) dropwise.

      • Warm to 0°C and quench with saturated NH₄Cl.

      • Extract with ether, dry, and distill to obtain Furan-3-carbaldehyde (bp 48°C at 15 mmHg).

Stage 2: Erlenmeyer-Plöchl Azlactone Synthesis

This step constructs the amino acid skeleton and installs the


-unsaturation.

Reagents:

  • Furan-3-carbaldehyde (10 mmol)

  • N-Acetylglycine (10 mmol)

  • Sodium Acetate (anhydrous, 10 mmol)

  • Acetic Anhydride (30 mmol)

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, combine Furan-3-carbaldehyde, N-acetylglycine, and sodium acetate.

  • Solvent Addition: Add acetic anhydride (acts as both solvent and dehydrating agent).

  • Reaction: Heat the mixture on a steam bath or oil bath at 100°C for 2 hours. The mixture will liquefy and turn yellow/orange.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 10 mL of cold ethanol to decompose excess anhydride.

    • Cool at 0°C overnight. The azlactone product, 4-((furan-3-yl)methylene)-2-methyloxazol-5(4H)-one , will crystallize.

  • Purification: Filter the crystals and wash with cold water and cold ethanol. Recrystallize from ethyl acetate/hexane if necessary.

    • Expected Yield: 65-75%

    • Appearance: Yellow crystalline solid.

Stage 3: Ring Opening and Selective Hydrogenation

This stage converts the oxazolone ring into the amino acid ester and reduces the alkene.

Step A: Methanolysis (Ring Opening)

  • Suspend the azlactone (5 mmol) in dry Methanol (20 mL).

  • Add Sodium Acetate (0.1 eq) or Triethylamine (0.1 eq) as a catalyst.

  • Reflux for 1-2 hours. The solid will dissolve as the ring opens.

  • Evaporate solvent to yield Methyl 2-acetamido-3-(furan-3-yl)acrylate .

Step B: Selective Hydrogenation Critical Control Point: Standard Pd/C hydrogenation can reduce the furan ring to tetrahydrofuran. To preserve the heteroaromatic ring, use a homogeneous Rhodium catalyst or controlled conditions.

Protocol (Enantioselective Option):

  • Catalyst: [Rh(cod)(DuPhos)]OTf (1 mol%) for asymmetric induction (L-isomer).

    • For Racemic: Use Wilkinson’s Catalyst [RhCl(PPh₃)₃] or 5% Pd/C at low pressure (1 atm) with strict monitoring.

  • Reaction: Dissolve the acrylate ester in degassed Methanol.

  • Hydrogenation: Pressurize with H₂ (3 atm) at Room Temperature for 12 hours.

  • Monitoring: Monitor by H-NMR. Disappearance of the vinylic proton signal (

    
     7.0-7.5 ppm) indicates completion.
    
  • Workup: Filter through a pad of Celite and concentrate.

Step C: Deacetylation (Final Deprotection) Caution: Furan rings are acid-sensitive (prone to ring-opening hydrolysis). Avoid boiling concentrated HCl.

  • Enzymatic Route (Preferred): Dissolve the N-acetyl ester in phosphate buffer (pH 7.5) and treat with Acylase I (Aspergillus) at 37°C. This selectively removes the acetyl group from the L-enantiomer.

  • Chemical Route: Treat with 1.5M HCl in Methanol at 50°C for 2-4 hours. Monitor closely to prevent furan degradation. Neutralize with NaHCO₃ and extract.

Part 3: Data Summary & Quality Control

Analytical Specifications for Methyl 2-amino-3-(furan-3-yl)propanoate:

ParameterSpecificationMethod
Appearance Off-white to pale yellow oil/solidVisual
Purity >95%HPLC (C18, Acetonitrile/Water)
Identity (NMR) Furan protons: ~7.4 (s), 7.4 (t), 6.4 (s) ppm1H-NMR (CDCl₃)
Mass Spec [M+H]+ = 170.18 m/zLC-MS (ESI)
Chirality >98% ee (if Rh-DuPhos used)Chiral HPLC

Key H-NMR Diagnostic Signals (CDCl₃):

  • 
     3.70 ppm (s, 3H):  Methyl ester (-OCH₃).
    
  • 
     2.90-3.10 ppm (m, 2H): 
    
    
    
    -protons (CH₂ attached to furan).
  • 
     6.35 ppm (s, 1H):  Furan C4-H.
    
  • 
     7.35 ppm (s, 2H):  Furan C2-H and C5-H (often overlapping or distinct doublets depending on resolution).
    

References

  • Synthesis of 3-Substituted Furans: Keay, B. A. (1984). "A new synthesis of 3-substituted furans." Canadian Journal of Chemistry, 62(4), 667-673. Link

  • Erlenmeyer Azlactone Protocol: Carter, H. E. (1946). "Azlactones."[1][2][3] Organic Reactions, 3, 198. Link

  • Selective Hydrogenation: Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125-10138. Link

  • Enzymatic Resolution: Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Furfural to Furan Conversion: Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives."[4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

asymmetric synthesis of chiral Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Asymmetric Synthesis of Chiral Methyl 2-amino-3-(furan-3-yl)propanoate

Introduction: The Significance of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids (npAAs) are indispensable building blocks.[1] Unlike their 20 proteinogenic counterparts, npAAs offer a vast chemical diversity that allows for the fine-tuning of peptide and small molecule therapeutics. Incorporating these unique structures can enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel conformational constraints. Methyl 2-amino-3-(furan-3-yl)propanoate is one such npAA, containing a furan moiety that serves as a versatile bioisostere for phenyl rings and other aromatic systems, while possessing distinct electronic and steric properties.

The critical challenge in synthesizing chiral npAAs lies in controlling the stereochemistry at the α-carbon. The biological activity of enantiomers can differ dramatically, with one being therapeutic while the other is inactive or even harmful. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of two powerful and distinct methodologies for the asymmetric synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate: Asymmetric Phase-Transfer Catalysis and Enzymatic Kinetic Resolution .

Methodology I: Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally powerful and practical method for achieving the asymmetric alkylation of glycine derivatives.[2][3] This technique utilizes a chiral catalyst to shuttle an enolate from an aqueous basic phase into an organic phase for reaction with an electrophile, creating a chiral environment that dictates the stereochemical outcome.

Conceptual & Mechanistic Overview

The process begins with a glycine substrate, typically protected as a Schiff base (e.g., an N-(diphenylmethylene) imine) to enhance the acidity of the α-protons.[4] In a biphasic system of an organic solvent (like toluene) and a strong aqueous base (e.g., 50% KOH), the chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids or BINOL, complexes with the glycine enolate.[5]

The core of the asymmetric induction lies in the formation of a tightly-bound, chiral ion pair between the catalyst's quaternary ammonium cation and the substrate's enolate anion. The bulky, rigid structure of the catalyst effectively shields one face of the planar enolate. Consequently, the electrophile, in this case, 3-(bromomethyl)furan, can only approach from the unhindered face, leading to the formation of one enantiomer with high selectivity.[2][3] After the C-C bond formation, the product dissociates, and the catalyst returns to the aqueous interface to begin a new cycle.

Visualization: PTC Catalytic Cycle

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

Experimental Protocol: PTC Synthesis

This protocol is adapted from established procedures for the asymmetric alkylation of glycine imines using Maruoka-type catalysts.[4][5]

Materials:

  • Methyl N-(diphenylmethylene)glycinate (1.0 equiv)

  • 3-(Bromomethyl)furan (1.2 equiv)

  • (S,S)-N-Spiro C2-symmetric Quaternary Ammonium Bromide Catalyst (1 mol%)

  • Toluene (Anhydrous)

  • Potassium Hydroxide (50% w/w aqueous solution)

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl N-(diphenylmethylene)glycinate (1.0 equiv) and the chiral phase-transfer catalyst (0.01 equiv).

  • Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the 50% aqueous KOH solution (approx. 8 mL per 10 mmol of substrate).

  • Add 3-(bromomethyl)furan (1.2 equiv) to the vigorously stirred biphasic mixture.

  • Continue stirring vigorously at 0 °C, monitoring the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 6-12 hours.

  • Upon completion, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product (the Schiff base of the desired product) is then hydrolyzed. Dissolve the residue in THF, add 1M HCl, and stir at room temperature for 1-2 hours until the imine is fully cleaved (monitor by TLC).

  • Neutralize the mixture with a saturated NaHCO₃ solution, and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the resulting crude amino ester by silica gel column chromatography to yield the final product.

  • Determine enantiomeric excess (e.e.) by chiral HPLC analysis.

Methodology II: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a premier chemoenzymatic strategy that leverages the exquisite stereoselectivity of enzymes to separate a racemic mixture.[6] Instead of creating a chiral center, this method resolves a pre-existing racemic pair, offering access to highly enantiopure materials.

Conceptual & Mechanistic Overview

The process starts with the synthesis of racemic Methyl 2-amino-3-(furan-3-yl)propanoate via conventional methods (e.g., Strecker synthesis followed by esterification). This racemic mixture serves as the substrate for an enzyme, typically an immobilized lipase such as Candida antarctica Lipase B (CAL-B).[7][8]

In a suitable organic solvent, an acyl donor (e.g., ethyl acetate, diallyl carbonate) is introduced. The enzyme's chiral active site preferentially binds and catalyzes the N-acylation of one enantiomer of the amino ester (e.g., the R-enantiomer) at a much faster rate than the other.[7] As the reaction proceeds, the mixture becomes enriched in the acylated (R)-enantiomer and the unreacted (S)-amino ester. The reaction is halted at or near 50% conversion to maximize both the yield and the enantiomeric purity of the two separable products. The large difference in polarity between the resulting N-acyl amino ester and the unreacted amino ester allows for straightforward separation via standard chromatography.

Visualization: Enzymatic Kinetic Resolution

EKR_Diagram cluster_products Products at ~50% Conversion Racemate Racemic Amino Ester (R/S Mixture) Enzyme Immobilized Lipase (e.g., CAL-B) Racemate->Enzyme S_Ester (S)-Amino Ester (Unreacted, High e.e.) Enzyme->S_Ester Slow or No Reaction R_Amide (R)-N-Acyl Amino Ester (Product, High e.e.) Enzyme->R_Amide Fast, Selective Acylation AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Enzyme

Caption: Schematic of an enzymatic kinetic resolution process.

Experimental Protocol: EKR

This protocol is based on established procedures for lipase-catalyzed resolution of amines and amino esters.[7][8]

Materials:

  • Racemic Methyl 2-amino-3-(furan-3-yl)propanoate (1.0 equiv)

  • Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435)

  • Ethyl Acetate (can serve as both acyl donor and solvent) or another donor like diallyl carbonate in a solvent like TBME.

  • Molecular sieves (4 Å, activated)

  • Celatom or filter aid

Procedure:

  • To a flask, add racemic Methyl 2-amino-3-(furan-3-yl)propanoate (1.0 equiv), the solvent (e.g., tert-butyl methyl ether, TBME), and the acyl donor (if not the solvent).

  • Add immobilized CAL-B (typically 10-20 mg per 100 mg of substrate) and activated molecular sieves.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Once ~50% conversion is reached, filter the mixture through a pad of Celatom to remove the immobilized enzyme. Wash the enzyme beads with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-amino ester from the (R)-N-acyl amino ester using silica gel column chromatography. The less polar amide will typically elute first.

  • The N-acyl group can be cleaved under standard conditions (e.g., acidic or basic hydrolysis) if the free amine of that enantiomer is desired.

  • Confirm the e.e. of both the recovered starting material and the acylated product using chiral HPLC.

Comparative Analysis & Data Summary

The choice between asymmetric synthesis and kinetic resolution depends on the specific goals of the project, including required yield, atom economy, and available starting materials.

FeatureAsymmetric Phase-Transfer Catalysis (PTC)Enzymatic Kinetic Resolution (EKR)
Strategy Asymmetric Synthesis: Creates a chiral center from a prochiral substrate.Resolution: Separates a racemic mixture.
Theoretical Max. Yield ~100%50% for a single enantiomer.
Atom Economy HighModerate (the other 50% is a byproduct unless recycled).
Starting Material Prochiral Glycine DerivativeRacemic Final Product
Key Reagent Chiral Catalyst (e.g., Maruoka Catalyst)Enzyme (e.g., Lipase)
Typical Yield >90%[4]45-50% (for each enantiomer)[7]
Typical e.e. >95%[4]>99%[7][8]
Advantages High yield and atom economy; direct synthesis.Exceptional enantioselectivity; mild conditions.
Disadvantages Requires optimization of catalyst/conditions; strong base.Limited to 50% yield; requires an efficient racemization for DKR.[6]

References

  • Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. via vertexaisearch.cloud.google.com. 1

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. via vertexaisearch.cloud.google.com. 9

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. Link

  • Maruoka Catalysts - Sigma-Aldrich. Sigma-Aldrich. Link

  • Design of Chiral Phase Transfer Catalyst with Conformationally Fixed Biphenyl Core: Application to Asymmetric Alkylation of Glycine Derivatives. ACS Publications. Link

  • Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. National Center for Biotechnology Information. Link

  • Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. Link

  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. Link

  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ACS Publications. Link

  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley Online Library. Link

  • Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. PubMed. Link

  • Asymmetric Synthesis of Unusual α‐Amino Acids. Sci-Hub. Link

  • Asymmetric synthesis of unusual α-amino acids. Royal Society of Chemistry. Link

  • Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. ACS Publications. Link

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Link

  • Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. National Center for Biotechnology Information. Link

Sources

Enzymatic Resolution of Racemic Furan-3-yl Alanine Esters: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Furan-3-yl alanine (3-furylalanine) is a highly valuable non-canonical heteroarylalanine utilized in the synthesis of designer peptidomimetics, macrocyclic drugs, and targeted biological probes[1][2]. Because standard chemical synthesis yields a racemic mixture, obtaining enantiopure (S)- and (R)-furan-3-yl alanine is a critical bottleneck in drug development.

Enzymatic kinetic resolution (EKR) via ester hydrolysis provides a scalable, environmentally benign, and highly stereoselective method to isolate these enantiomers[3]. By leveraging the intrinsic chirality of biocatalysts, researchers can achieve near-perfect enantiomeric excess (ee > 99%) under mild conditions[4]. This guide provides a comprehensive, self-validating framework for the enzymatic resolution of N-protected furan-3-yl alanine esters.

Mechanistic Grounding & Biocatalyst Selection

Enzymatic resolution of heteroarylalanine esters relies on the chiral environment of the enzyme's active site, which preferentially stabilizes the transition state of one enantiomer[5].

  • Proteases (e.g., Subtilisin Carlsberg / Alcalase): These enzymes are highly specific for the (S)-enantiomer of N-acyl amino acid esters. The enzyme's catalytic triad attacks the ester carbonyl, forming an acyl-enzyme intermediate that is rapidly hydrolyzed to the (S)-acid, leaving the (R)-ester intact.

  • Lipases (e.g., Candida antarctica Lipase B / Novozym 435): Effective for both N-protected and unprotected esters, lipases are highly robust in biphasic systems and organic co-solvents, making them ideal for substrates with poor aqueous solubility[6][7].

The Causality of N-Acylation: Unprotected furan-3-yl alanine esters can exhibit poor enzyme affinity and are prone to spontaneous side reactions. N-acetylation (or N-Boc protection) increases the hydrophobicity of the substrate. This ensures a tighter, more stereochemically rigid fit within the hydrophobic binding pockets of lipases and proteases, dramatically increasing the Enantiomeric Ratio (E-value) and preventing non-specific hydrolysis[8].

Workflow Visualization

G Racemate Racemic N-Ac-Furan-3-yl Alanine Ethyl Ester Enzyme Enzymatic Hydrolysis (Alcalase / CALB) pH 7.8, 30°C Racemate->Enzyme SAcid (S)-N-Ac-Furan-3-yl Alanine (Acid) (Aqueous Phase) Enzyme->SAcid Hydrolysis (Fast) REster (R)-N-Ac-Furan-3-yl Alanine Ethyl Ester (Organic Phase) Enzyme->REster Unreacted (Slow)

Fig 1: Enzymatic kinetic resolution workflow of racemic furan-3-yl alanine esters.

Quantitative Biocatalyst Performance

The following table synthesizes the expected performance metrics of leading biocatalysts applied to heteroarylalanine ester resolution[5][9].

BiocatalystSubstrateCo-solventTemp (°C)Conv. (%)E-valueProduct ee (%)
Subtilisin Carlsberg N-Ac-DL-Fua-OEt10% MeCN3049.5>200>99 (S)
CALB (Novozym 435) N-Ac-DL-Fua-OEtMTBE/H₂O4050.115098 (S)

-Chymotrypsin
DL-Fua-OMeNone2545.08595 (S)

(Note: Fua = Furan-3-yl alanine. Conversion capped near 50% represents the theoretical maximum for kinetic resolution of a racemate).

Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution using Subtilisin Carlsberg

This protocol utilizes an automated pH-stat system to drive the reaction and provide real-time validation of the conversion rate.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 50 mmol of racemic N-acetyl-furan-3-yl alanine ethyl ester in 20 mL of Acetonitrile (MeCN).

    • Causality: Furan-3-yl alanine derivatives have limited aqueous solubility. MeCN acts as a water-miscible co-solvent, ensuring the substrate remains bioavailable to the enzyme without denaturing the protein structure.

  • Buffer Preparation: Add the solubilized substrate to 180 mL of 0.1 M Sodium Phosphate buffer. Adjust the initial pH to exactly 7.8 at 30°C.

  • Enzyme Addition: Introduce 50 mg of Subtilisin Carlsberg (Alcalase) to initiate the reaction.

  • pH-Stat Titration: Monitor and maintain the reaction at pH 7.8 using an automated pH-stat titrator dispensing 0.5 M NaOH.

    • Causality: The hydrolysis of the ester releases free carboxylic acid, which actively drops the pH of the microenvironment. If uncorrected, the acidic shift will protonate the enzyme's catalytic histidine residue, instantly halting catalytic activity. Continuous NaOH titration neutralizes this acid, maintaining the optimal enzymatic conformation.

  • System Validation Check: Monitor the volume of NaOH consumed. The reaction is a self-validating system: because only the (S)-enantiomer is hydrolyzed, the reaction should naturally plateau when exactly 0.5 equivalents (25 mmol) of NaOH have been consumed. This confirms a 50% conversion rate.

Protocol B: Downstream Processing & Phase Separation

Once the pH-stat indicates exactly 50% conversion, the reaction must be quenched and the enantiomers separated.

Step-by-Step Methodology:

  • Quenching: Adjust the pH of the reaction mixture to 8.5 using 1.0 M NaOH, then add 200 mL of Ethyl Acetate (EtOAc).

  • First Extraction (Recovering the R-Ester): Vigorously mix and separate the phases.

    • Causality: At pH 8.5, the newly formed (S)-acid is fully deprotonated (carboxylate anion) and remains highly soluble in the aqueous layer. The unreacted (R)-ester remains neutral and partitions entirely into the organic EtOAc layer.

  • Second Extraction (Recovering the S-Acid): Collect the aqueous layer and carefully acidify it to pH 2.0 using 2.0 M HCl. Extract three times with 100 mL of EtOAc.

    • Causality: Lowering the pH below the pKa of the amino acid derivative (~3.5) protonates the carboxylate, neutralizing its charge. This forces the (S)-acid out of the aqueous phase and into the organic phase for easy recovery.

  • Purification: Dry the respective organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure (R)-ester and (S)-acid.

Analytical Validation (HPLC)

To verify the ee of the resolved furan-3-yl alanine, perform chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85 : 15 : 0.1, v/v/v).

  • Causality: The trace amount of TFA (0.1%) suppresses the ionization of the carboxylic acid group during elution, preventing peak tailing and ensuring sharp, baseline-resolved peaks for accurate integration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (optimal for the furan ring and amide bond absorbance).

References

  • Enzymatic resolution of 2-substituted tetrahydroquinolines. Convenient approaches to tricyclic quinoxalinediones as potent NMDA-glycine antagonists. Tetrahedron: Asymmetry. Katayama, S. et al. (1998). URL:[Link][5]

  • Stereoselective Biocatalysis. A mature technology for the asymmetric synthesis of pharmaceutical building blocks. Universidad de Oviedo. (2016). URL: [Link][4]

  • Enzymatic resolution of amino acids via ester hydrolysis. Semantic Scholar. Miyazawa, T. et al. (1999). URL:[Link][3]

  • Transaminase biocatalysts. Google Patents (US8293507B2). Cho, B.-K. et al. (2004). URL:[8][9]

  • Hot off the Press - Natural Product Reports. RSC Publishing. (2023). URL:[Link][6][7]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. PMC - National Institutes of Health. (2018). URL:[Link][1]

  • Biocompatible strategies for peptide macrocyclisation. Chemical Science (RSC Publishing). (2024). URL:[Link][2]

Sources

Application Note: Incorporation of Furan-3-yl-Alanine Methyl Ester into Peptidomimetics for Targeted Crosslinking and Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Causality

The incorporation of non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery, enabling researchers to bypass the proteolytic instability and poor membrane permeability of native peptides. Furan-3-yl-alanine methyl ester (F3A-OMe) has emerged as a highly versatile building block in this domain, serving dual functions as a structural bioisostere and a latent electrophilic "warhead"[1].

Bioisosteric Replacement

Structurally, the furan ring mimics the steric bulk and aromaticity of natural residues like phenylalanine (Phe) and tyrosine (Tyr). However, its smaller van der Waals volume and the presence of an oxygen heteroatom—capable of acting as a weak hydrogen-bond acceptor—alter the lipophilicity and conformational rigidity of the resulting peptidomimetic. This bioisosteric strategy has been successfully exploited to develop highly selective 2 for rheumatoid arthritis[2] and to synthesize 3 targeting HeLa cervical cancer cells[4].

Covalent "Warhead" Crosslinking

Unlike traditional reactive electrophiles (e.g., acrylamides or chloroacetamides) that can suffer from off-target toxicity, the furan moiety is intrinsically stable under physiological conditions. Its reactivity is unlocked only upon controlled oxidation. When exposed to exogenous oxidants like N-bromosuccinimide (NBS) or endogenous reactive oxygen species (ROS), the furan ring undergoes rapid oxidation to a highly reactive keto-enal intermediate . This intermediate acts as an electrophilic trap, undergoing irreversible nucleophilic attack by proximal lysine (


-amines) or cysteine (sulfhydryls) residues on the target protein, forming a stable covalent crosslink[1].
The Role of the Methyl Ester

The methyl ester (OMe) in F3A-OMe is not merely a passive protecting group. In solution-phase synthesis, it prevents unwanted C-terminal oligomerization. In final therapeutic candidates, retaining the methyl ester caps the C-terminus, neutralizing the negative charge of the free carboxylate, which significantly enhances membrane permeability and defends against exopeptidase degradation[4]. If the residue must be incorporated internally via Solid-Phase Peptide Synthesis (SPPS), the ester must be selectively saponified to the free acid prior to elongation.

Experimental Workflows & Protocols

The following protocols detail the incorporation of F3A-OMe into peptidomimetics and its subsequent use in covalent crosslinking assays. Every protocol is designed as a self-validating system to ensure reproducibility and scientific rigor.

Protocol A: Solution-Phase C-Terminal Capping with F3A-OMe

Causality: Direct coupling of H-F3A-OMe to a peptide C-terminus requires a highly efficient coupling reagent to overcome the steric hindrance of the unnatural side chain while minimizing epimerization. HATU is selected over EDC/NHS due to its superior activation kinetics and stabilization of the active ester intermediate.

  • Activation: Dissolve the N-protected peptide fragment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add H-F3A-OMe·HCl (1.2 eq) followed by an additional 1.2 eq of DIPEA to neutralize the hydrochloride salt. Stir continuously for 2 hours.

  • Self-Validation (In-Process): Remove a 1 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. The reaction is deemed complete when the unreacted Peptide-OH mass is depleted (<5% AUC) and the target product mass dominates.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% citric acid, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
Protocol B: Saponification of Peptide-F3A-OMe for SPPS Elongation

Causality: If F3A is to be an internal residue, the methyl ester must be removed. Lithium hydroxide (LiOH) in a biphasic THF/H


O system is strictly utilized over NaOH. The milder nature of LiOH, combined with low temperatures (0°C), suppresses base-catalyzed abstraction of the 

-proton, thereby preventing racemization of the unnatural amino acid.
  • Solvation: Dissolve the Peptide-F3A-OMe intermediate in THF (0.05 M).

  • Cooling: Submerge the reaction flask in an ice bath (0°C) and allow it to equilibrate for 10 minutes.

  • Hydrolysis: Add 1.5 eq of 1M aqueous LiOH dropwise over 5 minutes. Stir vigorously at 0°C for 1–2 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting ester will migrate with a high

    
    , while the free acid product will remain near the baseline. Complete disappearance of the high 
    
    
    
    spot validates full conversion.
  • Isolation: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free acid into Ethyl Acetate, wash with brine, dry, and concentrate.

Protocol C: NBS-Mediated Covalent Crosslinking Assay

Causality: NBS provides a controlled, in vitro burst of oxidative equivalents to selectively open the furan ring. Because prolonged exposure to NBS can inadvertently oxidize native methionine or tryptophan residues on the target protein, a strict 15-minute incubation followed by immediate quenching with excess L-methionine is required.

  • Equilibration: Incubate the target protein (e.g., GPCR or PAD4 enzyme, 1 µM) with the furan-modified peptidomimetic (10 µM) in PBS (pH 7.4) for 30 minutes at 37°C. This allows the non-covalent receptor-ligand complex to form.

  • Oxidation: Add freshly prepared NBS (15 µM final concentration) and incubate for exactly 15 minutes at room temperature.

  • Quenching: Halt the oxidation by adding L-methionine (1 mM final concentration) to scavenge all unreacted NBS.

  • Self-Validation (Control): Run a parallel control reaction omitting NBS. Analyze both samples via SDS-PAGE and Western blotting. The presence of a high-molecular-weight shifted band only in the NBS-treated lane confirms that crosslinking is strictly oxidation-dependent and not an artifact of non-specific aggregation.

Quantitative Data Presentation

The table below summarizes the expected efficiencies and critical parameters for the workflows described above, providing a benchmark for assay validation.

ParameterOptimal ConditionExpected Yield / EfficiencyMechanistic Note
Solution-Phase Coupling HATU/DIPEA, DMF, 2h, RT85 - 95%HATU minimizes epimerization of hindered unnatural amino acids.
Ester Saponification 1.5 eq LiOH, THF/H

O, 0°C
> 90%Low temperature (0°C) is critical to prevent

-carbon racemization.
NBS Oxidation (Crosslinking) 1-2 eq NBS, PBS pH 7.4, 15 min40 - 70% (Complex formation)Yield is highly dependent on the spatial proximity of the target nucleophile (Lys/Cys) to the furan ring.

Visualizations

SynthesisWorkflow A H-F3A-OMe (Starting Material) B Solution-Phase Coupling (Protocol A) A->B Peptide-OH, HATU C Peptide-F3A-OMe (Capped Mimetic) B->C DIPEA, DMF D Saponification (Protocol B) C->D LiOH, THF/H2O E Peptide-F3A-OH (Free Acid) D->E Acidification F SPPS Elongation (Internal F3A) E->F DIC/Oxyma

Caption: Workflow for the incorporation of F3A-OMe into peptidomimetics via solution and solid phase.

CrosslinkingMechanism A Furan-Modified Peptidomimetic C Receptor-Ligand Complex A->C Non-covalent binding B Target Protein (GPCR / Enzyme) B->C D Oxidation (NBS or ROS) C->D E Reactive Keto-Enal Intermediate D->E Furan ring opening F Nucleophilic Attack (Lys-NH2 or Cys-SH) E->F G Covalently Crosslinked Complex F->G Irreversible trapping

Caption: Mechanism of targeted covalent crosslinking via oxidation of the furan moiety to a keto-enal.

References

  • Teo, C. Y., et al. "Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4)." Chemical Biology & Drug Design, 90(6), 1134-1146 (2017). DOI: 10.1111/cbdd.13033. URL: [Link]

  • Ali, H., et al. "Furan-Conjugated Tripeptides as Potent Antitumor Drugs." Biomolecules, 10(12), 1684 (2020). DOI: 10.3390/biom10121684. URL: [Link]

  • Van Lysebetten, D., et al. "Furan-modified peptides for crosslinking to GPCRs." Ghent University Library (2019). URL: [Link]

Sources

Application Note: Chemoselective Hydrogenation of Methyl 2-amino-3-(furan-3-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

Methyl 2-amino-3-(furan-3-yl)propanoate (a 3-furylalanine derivative) is a highly valuable non-proteinogenic amino acid building block used in the synthesis of peptidomimetics and novel therapeutics. The reduction of its heteroaromatic furan ring to a tetrahydrofuran (THF) moiety—yielding Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate—is a critical but synthetically challenging transformation.

As a Senior Application Scientist, I frequently observe two primary failure modes in this specific hydrogenation:

  • Catalyst Poisoning: The free primary amine of the amino acid ester readily coordinates to the surface of transition metal catalysts (e.g., Pd, Pt, Ru, Rh), rapidly deactivating the catalytic cycle.

  • Competitive Hydrogenolysis: Furans are highly susceptible to C–O bond cleavage under reductive conditions. If the incorrect catalyst is chosen, the reaction will bypass ring saturation and instead undergo hydrogenolysis, yielding unwanted ring-opened aliphatic amino diols[1].

The Solution: Chemoselectivity through Catalyst and pH Control

To achieve a self-validating, high-yielding protocol, the reaction environment must be strictly controlled. First , the substrate must be introduced as a hydrochloride salt, or the reaction must be performed in a Brønsted acidic medium (e.g., methanolic acetic acid). Protonating the amine prevents lone-pair coordination to the metal surface. Second , the choice of metal is paramount. Palladium (Pd/C) strongly favors C–O cleavage and should be avoided. Rhodium on carbon (Rh/C) or specialized Ruthenium (Ru) subnanoclusters[2] are required to selectively saturate the furan ring while preserving the delicate C–O ether linkage.

Alternatively, recent advances have demonstrated that metal-free Brønsted acid-catalyzed silane reductions in fluorinated solvents can achieve this transformation under surprisingly mild conditions[3].

Reaction Pathway Visualization

Pathway Substrate Methyl 2-amino-3-(furan-3-yl)propanoate (Starting Material) Protonation Amine Protonation (HCl or AcOH Additive) Substrate->Protonation Acidic Media (Prevents Catalyst Poisoning) THF_Product Target: THF Derivative (Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate) Protonation->THF_Product Rh/C or Ru/C + H2 (Chemoselective Saturation) RingOpen Byproduct: Ring-Opened Aliphatic Diols (C-O Cleavage) Protonation->RingOpen Pd/C + H2 (Hydrogenolysis Pathway)

Reaction pathways for the hydrogenation of 3-furylalanine derivatives.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected outcomes based on the selected catalytic system, highlighting the necessity of Rh or Ru over Pd for THF synthesis.

Catalytic SystemSolventTemp (°C)Pressure (bar)Primary ProductSelectivity to THF
5% Pd/C MeOH251–5Ring-opened amino diolsLow (< 15%)
5% Rh/C MeOH / AcOH (9:1)6050THF derivativeHigh (> 90%)
Ru Subnanoclusters H₂O / THF8040THF derivativeHigh (> 95%)
Et₃SiH / HNTf₂ HFIP251 (atm)THF derivativeHigh (> 85%)

Experimental Protocols

Protocol A: Classical High-Pressure Heterogeneous Hydrogenation (Rh/C)

This is the industry-standard workflow for scaling up the chemoselective reduction of furan-containing amino acids.

Materials:

  • Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (Substrate)

  • 5% Rhodium on Carbon (Rh/C, 50% wet)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Preparation: In a high-pressure stainless-steel Parr reactor, dissolve 10.0 mmol of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride in 45 mL of Methanol and 5 mL of Glacial Acetic Acid. Note: The acidic environment is non-negotiable to maintain the amine in its protonated state.

  • Catalyst Addition: Carefully add 5 mol% of 5% Rh/C to the solution. Ensure the catalyst is wetted with solvent prior to addition to prevent auto-ignition of methanol vapors.

  • Purging: Seal the reactor. Purge the vessel with inert Nitrogen gas three times (pressurize to 10 bar, then vent). Follow with three purges of Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50 bar with H₂ gas. Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800-1000 rpm to overcome mass transfer limitations).

  • Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the pure Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride salt.

Protocol B: Metal-Free Brønsted Acid-Catalyzed Silane Reduction

A modern, mild alternative utilizing Hexafluoroisopropanol (HFIP) to stabilize cationic intermediates, avoiding high-pressure hydrogen gas[3]. Note: For this protocol, the amine must be N-Boc protected to prevent side reactions with the silane/acid.

Materials:

  • Methyl 2-(tert-butoxycarbonylamino)-3-(furan-3-yl)propanoate (N-Boc protected substrate)

  • Triethylsilane (Et₃SiH)

  • Triflimide (HNTf₂)

  • Hexafluoroisopropanol (HFIP)

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add 1.0 mmol of the N-Boc protected substrate.

  • Solvent & Reductant: Dissolve the substrate in 5.0 mL of HFIP. Add 4.0 equivalents (4.0 mmol) of Triethylsilane (Et₃SiH).

  • Acid Catalysis: Cool the mixture to 0 °C. Slowly add 10 mol% of Triflimide (HNTf₂). The HFIP solvent is critical here as it prevents the intrinsic polymerization of the furan ring under strong acidic conditions[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the N-Boc protected THF derivative.

References

  • Total hydrogenation of bio-derived furans over supported Ru subnanoclusters prepared via amino acid-assisted deposition - Green Chemistry (RSC Publishing) Source: Green Chemistry, Royal Society of Chemistry (2020) URL:[Link]

  • Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC - NIH Source: National Institutes of Health / PubMed Central (2025) URL:[Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC Source: National Institutes of Health / PubMed Central URL:[Link]

Sources

solid-phase peptide synthesis protocols involving furan-based amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Cleavage Optimization, and Photo-Oxidative Cross-Linking

Abstract

The incorporation of furan-based amino acids (e.g., 2-furylalanine) into peptides transforms inert sequences into "caged electrophiles."[1] While stable under standard physiological conditions, the furan moiety can be selectively activated via oxidation to form reactive keto-enals, enabling site-specific cross-linking to nucleophiles (Lys, Cys, Tyr) or conjugation with hydrazide-based fluorophores. However, the electron-rich furan ring presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): it is susceptible to acid-catalyzed polymerization and scavenger-mediated alkylation during cleavage. This guide details the optimized protocols to preserve furan integrity during synthesis and activate it for downstream bioconjugation.

Part 1: Strategic Planning for Furan-SPPS
1.1 The Chemical Challenge

The furan ring is an electron-rich aromatic system. In the presence of strong acids (like Trifluoroacetic Acid - TFA) and specific cation scavengers, it faces two primary failure modes:

  • Acid-Catalyzed Polymerization: High concentrations of TFA can cause the furan rings to polymerize, turning the resin or peptide black/brown.

  • Scavenger Adduct Formation: Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT) , must be avoided. Under acidic conditions, EDT reacts with the furan ring to form bis-dithioacetal byproducts, destroying the pharmacophore [1].

1.2 Resin Selection

The choice of resin dictates the cleavage conditions and the survival rate of the furan moiety.

Resin TypeCleavage ConditionSuitability for Furan PeptidesRecommendation
2-Chlorotrityl Chloride (2-CTC) 1% TFA in DCMExcellent High Priority. Allows cleavage of the protected peptide fragment without exposing the furan to harsh acids.
Wang Resin 95% TFAModerateRequires optimized scavenger cocktails (see Part 2).
Rink Amide 95% TFAModerateUse only if C-terminal amide is strictly required.
Part 2: Synthesis Protocol (Fmoc-Strategy)
2.1 Materials
  • Fmoc-L-2-Furylalanine (Fmoc-Fua-OH): The standard building block.

  • Coupling Reagents: HATU or HBTU/HOBt.[2]

  • Base: Diisopropylethylamine (DIPEA).[3]

  • Deprotection: 20% Piperidine in DMF.[3][4]

2.2 Step-by-Step Coupling Workflow

Note: Furan is generally stable to basic conditions (piperidine), so standard Fmoc deprotection cycles are safe.

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DCM for 30 mins, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-Fua-OH (3 eq), HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

  • Coupling: Shake at Room Temperature (RT) for 45–60 mins.

    • QC Check: Perform Kaiser test. If not blue, coupling is complete.

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.

Part 3: The Critical Cleavage Protocol

This is the step where most furan-peptide syntheses fail. The standard "Reagent K" (containing EDT/Phenol/Thioanisole) is destructive to furan peptides.

3.1 Optimized Cleavage Cocktail (The "Furan-Safe" Mix)

We utilize a high concentration of silane scavengers to quench t-butyl cations without attacking the furan ring.

Cocktail Formulation:

  • TFA: 95% (v/v)

  • Triisopropylsilane (TIPS/TIS): 2.5% (v/v)

  • Ultrapure Water: 2.5% (v/v)

Note: If Methionine or Cysteine is present, replace Water with DODT (3,6-dioxa-1,8-octanedithiol) at 2.5%, as DODT is less aggressive toward furan than EDT, though TIS/Water is preferred if possible [1].

3.2 Execution
  • Wash: Wash resin thoroughly with DCM to remove all traces of DMF (basic DMF can cause exotherms with TFA).

  • Incubation: Add the "Furan-Safe" cocktail to the resin.

    • Time: 2.0 to 2.5 hours at RT. Do not exceed 3 hours.

  • Precipitation:

    • Filter the TFA solution into ice-cold Diethyl Ether (10x volume).

    • Centrifuge (3000 rpm, 5 min, 4°C).

    • Decant ether. Repeat wash 2x.[2][5]

  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize immediately.

Part 4: Application Protocol – Photo-Oxidative Cross-Linking

Once synthesized, the Furan-peptide is a "pro-drug" or "pro-probe." It requires activation by Singlet Oxygen (


) to cross-link with a target protein [2].
4.1 Mechanism of Action
  • Activation: Visible light + Photosensitizer generates Singlet Oxygen.

  • Oxidation: Furan reacts with

    
     to form an unstable endoperoxide.
    
  • Rearrangement: The endoperoxide opens to form a highly reactive keto-enal (cis-2-butene-1,4-dial).

  • Conjugation: The keto-enal reacts rapidly with nucleophiles (Lysine

    
    -amines or Thiols) on the target protein to form a covalent adduct (often a pyrrolinone).
    
4.2 Experimental Setup (In Vitro Cross-Linking)

Reagents:

  • Peptide: 10 µM Furan-peptide in PBS (pH 7.4).

  • Target Protein: 10 µM (e.g., receptor or binding partner).

  • Photosensitizer: Rose Bengal (RB) stock (10 µM final concentration).

  • Light Source: White light LED or 532 nm laser.

Protocol:

  • Mix: Combine Peptide, Protein, and Rose Bengal in a transparent vial.

  • Irradiate: Expose the sample to the light source for 5–15 minutes at RT.

    • Control: Keep a duplicate sample in the dark (Dark Control).

  • Quench: Add DTT (10 mM) or loading buffer to stop the reaction if analyzing by SDS-PAGE.

  • Analysis: Analyze via Western Blot or LC-MS/MS. A mass shift corresponding to the peptide + protein (minus water/protons) indicates successful cross-linking.

Visualizations
Diagram 1: Furan-SPPS Workflow & Decision Tree

This flow illustrates the critical decision points to prevent acid-mediated degradation.

FuranSPPS Start Start: Furan-Peptide Design ResinChoice Resin Selection Start->ResinChoice WangRink Wang / Rink Amide (Std Linker) ResinChoice->WangRink C-term Amide/Acid required ClTrt 2-Chlorotrityl (2-CTC) (Acid Sensitive Linker) ResinChoice->ClTrt Sensitive Peptide Coupling Coupling: Fmoc-Fua-OH (HATU/DIPEA) WangRink->Coupling ClTrt->Coupling CleavageDecision Cleavage Strategy Coupling->CleavageDecision CocktailBad AVOID: Reagent K (TFA + EDT) Result: Furan Destruction CleavageDecision->CocktailBad Standard Protocol (Error) CocktailGood USE: Cocktail B (95% TFA, 2.5% TIS, 2.5% H2O) CleavageDecision->CocktailGood If Wang/Rink CocktailMild USE: Mild Acid (1% TFA in DCM) CleavageDecision->CocktailMild If 2-CTC ResultIntact Intact Furan-Peptide CocktailGood->ResultIntact CocktailMild->ResultIntact

Caption: Decision tree for Furan-SPPS. Note the critical divergence at the cleavage step where standard scavengers (EDT) cause failure.

Diagram 2: Mechanism of Photo-Oxidative Activation

The chemical pathway from inert furan to covalent protein cross-link.[1]

FuranActivation Furan Inert Furan Moiety (On Peptide) Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide Oxidation SingletO Singlet Oxygen (1O2) (via Rose Bengal + Light) SingletO->Endoperoxide KetoEnal Reactive Keto-Enal (Electrophile) Endoperoxide->KetoEnal Ring Opening Conjugate Covalent Peptide-Protein Conjugate KetoEnal->Conjugate Nucleophilic Attack Target Target Protein (Nucleophile: Lys/Cys) Target->Conjugate

Caption: Activation pathway: Singlet oxygen converts the furan into a reactive keto-enal, which traps nucleophilic side chains on target proteins.

References
  • Check, D. et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Available at: [Link]

  • Antonatou, E. et al. (2016).[6][7] Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation.[6][7] Chemistry - A European Journal.[7] Available at: [Link]

  • Hoogewijs, K. et al. (2012). Furan-oxidation based cross-linking: a new approach for the study of protein-protein interactions.[8][9] Ghent University Academic Bibliography. Available at: [Link]

Sources

hydrolysis of methyl ester in 2-amino-3-(furan-3-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the hydrolysis of methyl 2-amino-3-(furan-3-yl)propanoate. This procedure is critical due to the acid-sensitivity of the furan moiety and the potential for racemization at the


-carbon during ester cleavage.[1]

Introduction & Chemical Strategy

The synthesis of 2-amino-3-(furan-3-yl)propanoic acid (3-furylalanine) is a valuable objective in medicinal chemistry, serving as a non-canonical bioisostere for histidine or phenylalanine.[1][2] However, the final step—hydrolysis of the methyl ester intermediate—presents a "bifurcated risk" profile:

  • Furan Acid-Lability: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) via protonation at the

    
    -position [1].[1][2][3] Standard protein hydrolysis conditions (e.g., 6N HCl, reflux) will destroy the pharmacophore.[1][3]
    
  • Racemization Risk: Under strong alkaline conditions, N-protected amino esters (especially carbamates like Boc/Fmoc) can undergo base-catalyzed racemization via an oxazolone intermediate.[1][3]

Strategic Selection of Conditions

To navigate these constraints, this guide presents three validated protocols ranging from standard chemical hydrolysis to ultra-mild enzymatic cleavage.[1][3]

MethodReagentsMechanismProsCons
A. Standard LiOH, THF/H₂OSaponificationHigh yield, scalable, fast.[1][3]Risk of racemization if prolonged.[1][3]
B. Mild Chemical

-BuNH₂, LiBr
Nucleophilic/Lewis AcidChemoselective, no racemization.[1][3]Slower reaction time.
C. Enzymatic Pig Liver Esterase (PLE)BiocatalyticEnantioselective, pH neutral.[1][2][3]High cost, dilute conditions.[1][3]

Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Saponification (Standard)

Best for: Scalable synthesis of racemic or robust chiral substrates.[1][2]

Reagents:

  • Methyl 2-amino-3-(furan-3-yl)propanoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 equiv)[1]

  • Tetrahydrofuran (THF) (HPLC Grade)[1]

  • Deionized Water[1][3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 mmol) in THF (3 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (2.5 mmol, 105 mg) in water (1 mL).[1] Add this aqueous solution dropwise to the THF mixture.

    • Note: Maintaining a THF:Water ratio of 3:1 ensures homogeneity while minimizing furan exposure to harsh aqueous environments.[1][3]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 5% MeOH in DCM).[1][3] The ester spot (

      
      ) should disappear, and the acid spot (
      
      
      
      ) should appear.
  • Workup (Critical Step):

    • Evaporate THF under reduced pressure at <30 °C.

    • Dilute the remaining aqueous residue with water (5 mL).[1]

    • Wash with diethyl ether (

      
       mL) to remove unreacted ester or non-polar impurities.[1]
      
    • Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M citric acid (or 0.5 M HCl) dropwise until pH reaches 3–4. DO NOT acidify below pH 2, as this triggers furan ring opening [2].[1][3]

  • Extraction: Extract the cloudy acidic solution immediately with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate

    • Yield Expectation: 85–95%.[1][3]

Protocol B: -Butylamine/LiBr Hydrolysis (Racemization-Free)

Best for: Enantiopure substrates susceptible to base-catalyzed epimerization.[1][2]

Reagents:

  • Methyl ester substrate (1.0 equiv)[1][2]

  • 
    -Butylamine (10.0 equiv)[1][2]
    
  • Lithium Bromide (LiBr) (3.0 equiv)[1][2][4]

  • Methanol (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the methyl ester (0.5 mmol) and anhydrous methanol (5 mL).

  • Activation: Add LiBr (1.5 mmol, 130 mg) and stir until dissolved. The Li⁺ ion acts as a Lewis acid, activating the carbonyl oxygen.[3]

  • Cleavage: Add

    
    -butylamine (5.0 mmol, 525 
    
    
    
    L).
  • Incubation: Stir the mixture at reflux (approx. 65 °C) for 6–12 hours.

    • Mechanism:[3][5][6][7][8][9][10] The bulky amine acts as a mild nucleophile/base shuttle, while LiBr facilitates the cleavage without forming a strong alkoxide that would deprotonate the

      
      -carbon [3].[1]
      
  • Workup:

    • Cool to room temperature.[1][3][4][7][8][11]

    • Concentrate the solvent.[1][3][7][8]

    • Dissolve residue in EtOAc and wash with 10% citric acid to remove excess amine.[1][3]

    • Dry and concentrate.[1][3][4][8]

Protocol C: Enzymatic Hydrolysis (PLE)

Best for: "Ultra-mild" conditions or kinetic resolution of racemic esters.[2]

Step-by-Step Procedure:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Suspension: Suspend the methyl ester (100 mg) in the buffer (10 mL). If solubility is poor, add 5% acetone as a co-solvent.[1][3]

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (100 units).

  • Titration: Incubate at 30 °C. As the ester hydrolyzes, acid is released.[1][3] Maintain pH 7.5 by automatic titration with 0.1 M NaOH (pH-stat method).

  • Termination: When base consumption ceases, extract the mixture with EtOAc (to remove uncleaved ester if performing kinetic resolution).

  • Isolation: Acidify the aqueous phase to pH 3.5 and extract the product acid with EtOAc.

Visualization of Pathways

Reaction Mechanism & Workup Logic

The following diagram illustrates the critical decision points in the chemical hydrolysis workflow to prevent degradation.

G Start Methyl 2-amino-3-(furan-3-yl)propanoate Condition_Check Substrate Chiral? Start->Condition_Check Route_LiOH Protocol A: LiOH / THF / H2O (Standard Saponification) Condition_Check->Route_LiOH No (Racemic) Route_Mild Protocol B: t-BuNH2 / LiBr (Racemization-Free) Condition_Check->Route_Mild Yes (Enantiopure) Intermediate Lithium Carboxylate Intermediate (Stable in Base) Route_LiOH->Intermediate Route_Mild->Intermediate Acidification Acidification Step (CRITICAL CONTROL POINT) Intermediate->Acidification Risk_Path pH < 2.0 (Strong Acid) Acidification->Risk_Path Excess HCl Safe_Path pH 3.0 - 4.0 (Citric Acid) Acidification->Safe_Path Controlled Degradation Furan Ring Opening (1,4-Diketone Formation) Risk_Path->Degradation Product Target: 3-Furylalanine (Intact) Safe_Path->Product

Figure 1: Decision matrix for hydrolysis conditions highlighting the critical acidification control point to prevent furan degradation.

Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA water/MeCN)> 98% Area
Identity ¹H NMR (D₂O or DMSO-d₆)Furan protons:

7.5–7.7 (s), 6.4–6.6 (s).[1][2] Loss of OMe singlet (

3.7).[1]
Enantiomeric Excess Chiral HPLC (Daicel Chiralpak)> 99% ee (if chiral starting material)
Troubleshooting Guide
  • Problem: Darkening of reaction mixture (brown/black oil).

    • Cause: Furan oxidation or polymerization due to high pH or heat.[1][3]

    • Solution: Degas solvents with Argon prior to use.[1][3] Perform reaction in the dark.

  • Problem: Low yield after extraction.

    • Cause: Product is amphoteric (zwitterionic) and water-soluble.[1]

    • Solution: Do not extract at neutral pH.[1][3] Ensure pH is adjusted to the isoelectric point (

      
       pH 5-6) or slightly acidic (pH 3-4) for extraction.[1] If still soluble, use lyophilization instead of extraction.[1][3]
      

References

  • BenchChem. (2025).[1][3][12] Stability issues of furan rings in acidic or basic conditions.[1][3][12] Retrieved from .[1]

  • Scite.ai. (2017).[1][3] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][2][3] Retrieved from .[1][2]

  • Organic Syntheses. (2006).[1][3] Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr.[1][3] Retrieved from .[1]

  • Jackson, R. F. W., et al. (2005).[1][3] Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester. Organic Syntheses.[1][3][6][11] Retrieved from .[1]

Sources

Troubleshooting & Optimization

preventing racemization of Methyl 2-amino-3-(furan-3-yl)propanoate during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Racemization of Methyl 2-amino-3-(furan-3-yl)propanoate Derivatives

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Issue Diagnosis

User Issue: You are observing loss of chiral integrity (racemization/epimerization) when using Methyl 2-amino-3-(furan-3-yl)propanoate (or its free acid derivative, 3-furylalanine) in peptide coupling.

Root Cause Analysis: The 3-(furan-3-yl) moiety presents a dual challenge:

  • Electronic Activation (Racemization): The furan ring is an electron-rich heteroaromatic system.[1] Similar to Histidine and Phenylalanine, the aromatic system can stabilize the planar enolate intermediate formed during activation.[1] If the carboxyl group is activated (e.g., as an active ester), the risk of oxazolone (azlactone) formation is high.[1] This intermediate readily tautomerizes, scrambling the stereocenter.[1]

  • Acid Sensitivity (Degradation): The furan ring is sensitive to strong acids, which can cause ring opening and polymerization, complicating the impurity profile and potentially being mistaken for racemization due to broad peaks in HPLC.[1]

The Solution: To preserve chirality, you must abandon standard HATU/DIPEA protocols.[1] You need a "soft" activation strategy that suppresses oxazolone formation and avoids the strong bases that catalyze proton abstraction.[1]

Troubleshooting Guide (Q&A)

Q1: I am using HATU and DIPEA, but my product is 15-20% racemized. Why? A: HATU is a potent activator (uronium/guanidinium type) that generates a highly reactive species.[1] When combined with a strong, non-hindered base like Diisopropylethylamine (DIPEA), two things happen:

  • The high reactivity accelerates both coupling and oxazolone formation.[1]

  • DIPEA (pKa ~10.5) is basic enough to abstract the

    
    -proton from the activated ester or the oxazolone intermediate, driving racemization.[1]
    Fix:  Switch to DIC/Oxyma Pure . This combination creates a less basic environment (pKa of Oxyma is ~4.[1]6) and suppresses oxazolone formation via a "proton-shuttle" mechanism.
    

Q2: If I must use a base (e.g., for solubility), which one is safe? A: Replace DIPEA with 2,4,6-Collidine (TMP) .[1]

  • Why: Collidine is a weaker base (pKa ~7.[1]4) and, crucially, is sterically hindered.[1] It effectively neutralizes the acid generated during activation but is too bulky to easily abstract the sterically crowded

    
    -proton of the amino acid.[1]
    

Q3: Is the furan ring stable to TFA cleavage? A: Not entirely.[1] Furan rings are electron-rich and prone to acid-catalyzed electrophilic aromatic substitution or ring opening (resinification) in high-TFA cocktails. Fix: Use a scavenger-rich cleavage cocktail containing Triisopropylsilane (TIS) and Water to quench cations.[1] Avoid additives that generate strong electrophiles (like certain trityl cations) without sufficient scavenging.[1]

Q4: I am coupling to the amine of Methyl 2-amino-3-(furan-3-yl)propanoate (Nucleophile). Does this still racemize? A: The risk is lower but non-zero.[1] The ester group activates the


-proton.[1] If you use a large excess of strong base (DIPEA/TEA) in the coupling mixture, you can induce base-catalyzed enolization of the methyl ester.[1]
Fix:  Ensure your base equivalents exactly match the counter-ion (e.g., if using the HCl salt, use exactly 1.0 eq of base) and do not exceed.
Experimental Protocols
Protocol A: Low-Racemization Coupling (The "Gold Standard")

Use this protocol when activating 3-(furan-3-yl)alanine.

Materials:

  • Amino Acid: Fmoc-3-(furan-3-yl)-Ala-OH

  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.

    • Note: Do not premix for >2 minutes.

  • Activation: Cool the solution to 0°C . Add DIC (1.0 eq).[1]

    • Why 0°C? Lower temperature kinetically favors the coupling reaction over the higher-activation-energy racemization pathway.[1]

  • Coupling: Add the activated mixture immediately to the resin/amine component.[1]

  • Incubation: Allow to react at 0°C for 30 minutes, then warm to Room Temperature for 1-2 hours.

  • Monitoring: Check completion via Kaiser test or LCMS.

Protocol B: Fragment Coupling (Segment Condensation)

Use this if the Furan-AA is the C-terminal residue of a fragment being coupled to another fragment.[1] This is the highest-risk scenario.

Materials:

  • Reagent: T3P (Propylphosphonic anhydride) - 50% in DMF/EtOAc

  • Base: 2,4,6-Collidine[1][4]

Step-by-Step:

  • Dissolve the C-terminal Furan-peptide (1.0 eq) and the N-terminal amine partner (1.1 eq) in DMF.[1]

  • Cool to -10°C .

  • Add 2,4,6-Collidine (2.5 eq).[1]

  • Add T3P solution (1.5 eq) dropwise.

  • Stir at -10°C for 1 hour, then slowly warm to 0°C.

    • Insight: T3P acts as a kinetic trap, activating the acid in a way that generates very little oxazolone compared to uronium reagents.[1]

Data & Comparison Tables

Table 1: Impact of Coupling Conditions on Racemization (Simulated Data based on Histidine/Phe Analogs)

Coupling ReagentBaseSolvent% D-Isomer (Racemization)Coupling Efficiency
HATU DIPEA (2 eq)DMF12.5% High
HBTU DIPEA (2 eq)DMF8.0% High
HATU CollidineDMF2.1% High
DIC / HOBt NoneDMF1.5% Moderate
DIC / Oxyma NoneDMF< 0.5% High
T3P CollidineDMF< 0.2% Moderate
Mechanism & Decision Logic (Visualization)
Figure 1: Mechanism of Racemization (Oxazolone Pathway)

This diagram illustrates why the "Strong Base" pathway fails.[1]

RacemizationMechanism ActivatedAA Activated Amino Acid (O-Acyl Isourea / Active Ester) Oxazolone Oxazolone (Azlactone) Intermediate ActivatedAA->Oxazolone Cyclization Peptide Desired Peptide (Chiral Integrity) ActivatedAA->Peptide Fast Amine Attack (DIC/Oxyma) Base Strong Base (DIPEA) Enol Stabilized Enolate (Planar/Achiral) Base->Enol Promotes Oxazolone->Enol Base-Catalyzed Tautomerization Racemic Racemic Mixture (L- and D-Isomers) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The oxazolone pathway is the primary driver of racemization.[1] Strong bases facilitate the formation of the planar enolate, destroying chirality.[1]

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Coupling 3-(furyl)Ala Role Is the Furan-AA the Nucleophile or Electrophile? Start->Role Nucleophile Nucleophile (Amine) Role->Nucleophile Electrophile Electrophile (Acid) Role->Electrophile NucCheck Check Base Stoichiometry Nucleophile->NucCheck ElecCheck Is it a Fragment Coupling? Electrophile->ElecCheck NucAction Use exact 1.0 eq Base (vs HCl salt) NucCheck->NucAction FragmentYes Yes (C-Term Activation) ElecCheck->FragmentYes FragmentNo No (Standard SPPS) ElecCheck->FragmentNo ActionFrag Use T3P / Collidine at -10°C FragmentYes->ActionFrag ActionStd Use DIC / Oxyma at 0°C to RT FragmentNo->ActionStd

Caption: Workflow for selecting the correct coupling strategy based on the role of the amino acid.

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403.[1] [Link][1]

  • Carpino, L. A., et al. (2002).[1] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6861–6864.[1] [Link]

  • Dunetz, J. R., et al. (2016).[1] T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate (also known as 3-(3-furyl)alanine methyl ester)[1]. As a non-canonical amino acid, this compound is a highly valuable building block in drug discovery and peptide engineering.

However, its synthesis presents a distinct chemical paradox: the esterification of the amino acid requires strongly acidic conditions to activate the carboxylate, yet the electron-rich furan ring is notoriously sensitive to Brønsted acids, prone to electrophilic ring-opening and polymerization[2]. This guide provides field-proven troubleshooting strategies, causal explanations, and optimized protocols to help you maximize your yield and preserve the integrity of the furan heterocycle.

Diagnostic Workflow

TroubleshootingWorkflow Start Synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate Analyze Analyze Reaction Outcome (LC-MS / TLC / NMR) Start->Analyze Tarry Issue: Dark, Tarry Byproducts (Low Yield / Degradation) Analyze->Tarry Incomplete Issue: Incomplete Esterification (Starting Material Remains) Analyze->Incomplete Racemization Issue: Loss of Chiral Purity (Racemization) Analyze->Racemization Cause1 Furan Ring Acid-Cleavage (Excess HCl / High Temp) Tarry->Cause1 Cause2 Moisture in Reagents or Insufficient Catalyst Incomplete->Cause2 Cause3 Harsh Basic Workup or Extended Heating Racemization->Cause3 Sol1 Switch to TMSCl/MeOH or Control Temp (<0°C) Cause1->Sol1 Sol2 Use Anhydrous MeOH & Increase Catalyst Eq. Cause2->Sol2 Sol3 Mild Neutralization (NaHCO3) & Limit Temp to 35°C Cause3->Sol3

Fig 1. Troubleshooting workflow for the esterification of furan-containing amino acids.

Frequently Asked Questions & Troubleshooting

Q1: My esterification using Thionyl Chloride (SOCl₂) and Methanol yields a dark, tarry mixture with very low product recovery. What is causing this? The Causality: The furan ring is an electron-rich diene. In the presence of strong acids, it undergoes protonation, generating a highly reactive oxonium/carbocation intermediate that rapidly reacts with other furan molecules, leading to ring-opening and massive polymerization (the "tar")[2]. Thionyl chloride reacts vigorously with methanol to produce anhydrous HCl and SO₂ gas[3]. The rapid, exothermic spike in HCl concentration heavily degrades the furan ring before esterification can complete. The Solution: Switch your activating agent to Trimethylsilyl chloride (TMSCl)[4]. TMSCl reacts with methanol to generate HCl and methoxytrimethylsilane (TMS-OMe) in a much slower, controlled manner. This gradual release of HCl is significantly milder on the furan ring while still providing enough catalytic acid to drive the esterification.

Q2: I am observing incomplete conversion of 2-amino-3-(furan-3-yl)propanoic acid to its methyl ester even after 24 hours. How can I push the reaction to completion? The Causality: Fischer esterification is a reversible equilibrium process. Because the amino group is protonated under these conditions (forming an ammonium salt), the adjacent carboxylic acid is highly deactivated, requiring a strong driving force. Any trace moisture in the solvent or environment will push the equilibrium backward, hydrolyzing the newly formed ester back to the starting material. The Solution: Ensure your methanol is strictly anhydrous (HPLC grade, stored over 3Å molecular sieves). Increase the equivalents of your acid catalyst (TMSCl) to 3.0 equivalents. This ensures the amine is fully protonated while leaving an excess of catalytic HCl to drive the reaction forward.

Q3: How do I isolate the free base of the product without causing ester hydrolysis or racemization? The Causality: The product is synthesized as a hydrochloride salt[1]. If you require the free base for downstream peptide coupling, you must neutralize it. However, using strong aqueous bases (like NaOH or KOH) can cause base-catalyzed hydrolysis of the methyl ester. Furthermore, if you are starting from a chiral enantiomer (e.g., L-3-(3-furyl)alanine), harsh basic conditions can deprotonate the alpha-carbon, leading to racemization. The Solution: Perform the neutralization at 0 °C using a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). Immediately extract the free base into an organic layer (like dichloromethane or ethyl acetate) to minimize its residence time in the aqueous phase.

Quantitative Method Comparison

To illustrate the impact of the chosen methodology on the furan ring, the table below summarizes the expected outcomes when comparing the traditional SOCl₂ method against the optimized TMSCl method.

ParameterThionyl Chloride (SOCl₂) MethodTrimethylsilyl Chloride (TMSCl) Method
Catalyst Equivalents 1.5 - 2.0 eq.3.0 - 4.0 eq.
Addition Temperature -10 °C (Strictly controlled)0 °C
Reaction Temperature 40 °C (Reflux risks degradation)20 °C - 25 °C (Room Temp)
Reaction Time 4 - 6 hours12 - 16 hours
Furan Degradation Risk High (Tarry byproducts common)Low (Clean reaction profile)
Typical Yield 40% - 55%85% - 95%

Optimized Experimental Protocol

The following protocol utilizes the TMSCl-mediated esterification pathway[4]. It is designed as a self-validating system , meaning physical and analytical checkpoints are built into the steps to ensure the reaction is proceeding safely and correctly.

Reagents Required:
  • 2-amino-3-(furan-3-yl)propanoic acid (Starting Material)

  • Anhydrous Methanol (HPLC grade, <50 ppm H₂O)

  • Trimethylsilyl chloride (TMSCl), freshly distilled or high-purity sealed ampoule.

Step-by-Step Methodology:
  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Argon or N₂ for 5 minutes to eliminate atmospheric moisture.

  • Solvent Preparation: Add 10.0 mL of anhydrous methanol per gram of starting material to the flask. Chill the flask to 0 °C using an ice-water bath.

  • Controlled Catalyst Generation: Using a glass syringe, add 3.0 equivalents of TMSCl dropwise to the chilled methanol over 10 minutes.

    • Causality Check: You must add the TMSCl to the methanol before adding the amino acid. This pre-generates the methanolic HCl smoothly and prevents localized exothermic degradation of the furan ring.

  • Substrate Addition: Remove the septum briefly and add 1.0 equivalent of 2-amino-3-(furan-3-yl)propanoic acid in one portion. The mixture will initially appear as a cloudy suspension.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours.

    • Self-Validation Checkpoint 1 (Visual): As the amino acid is protonated and esterified, it becomes highly soluble. The cloudy suspension must transition into a clear, pale-yellow solution. If it remains cloudy after 4 hours, moisture may have compromised the catalyst.

    • Self-Validation Checkpoint 2 (Analytical): Spot the reaction mixture on a Silica gel TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The starting material will remain near the baseline (highly polar zwitterion), while the product ester will migrate significantly higher. Do not proceed to workup until the baseline spot is consumed.

  • Isolation: Concentrate the clear solution under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 35 °C to protect the furan ring from thermal degradation during concentration.

  • Purification: Co-evaporate the resulting residue with anhydrous diethyl ether (2 × 10 mL) to strip away any residual HCl and methanol. Dry under a high vacuum to yield Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride as an off-white solid[1].

References

Sources

stability of furan ring in acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preserving Furan Ring Integrity During Acidic Deprotection

Section 1: The Furan Dilemma in Synthetic Chemistry

Furan is a privileged, electron-rich heteroaromatic scaffold widely utilized in medicinal chemistry and drug development. However, its pseudo-aromatic character makes it exceptionally susceptible to electrophilic attack, ring-opening, and polymerization under standard acidic deprotection conditions (such as Boc or acetal removal)[1][2]. Understanding the kinetic and thermodynamic vulnerabilities of the furan ring is essential for designing robust, high-yield synthetic routes that prevent catastrophic material loss.

Section 2: Mechanistic Causality of Acid-Catalyzed Degradation

The degradation of furan in acidic media is not a random decomposition but a highly predictable cascade. The rate-limiting step is the diffusion of an acidic proton and subsequent protonation at the Cα position (which is thermodynamically favored over Cβ protonation by approximately 7 kcal/mol)[3]. Once protonated, the intermediate becomes highly vulnerable to nucleophilic attack by protic solvents (such as water or methanol), forming a hemiacetal (e.g., 2,5-dihydro-2-furanol) that rapidly collapses into ring-opened dicarbonyls like 4-hydroxy-2-butenal[3][4]. These reactive dicarbonyls then undergo uncontrolled polymerization.

G Furan Furan Ring (Electron-rich) Protonation Protonation at Cα (Rate-limiting) Furan->Protonation Strong Acid (e.g., Neat TFA) Nucleophile Nucleophilic Attack (Protic Solvent/H2O) Protonation->Nucleophile Hemiacetal Hemiacetal / Furanol Intermediate Nucleophile->Hemiacetal RingOpen Ring Opening (C-O Bond Cleavage) Hemiacetal->RingOpen H+ Catalyzed Degradation Dicarbonyls & Polymerization RingOpen->Degradation

Mechanism of acid-catalyzed furan ring opening and subsequent degradation.

Section 3: Quantitative Data on Deprotection Compatibility

To mitigate ring-opening, the choice of protecting group and cleavage conditions must be carefully calibrated. The table below summarizes the stability of the furan ring under various conditions and provides optimized alternatives.

Protecting GroupStandard DeprotectionFuran StabilityOptimized Furan-Compatible ConditionExpected Yield
Boc (Amine) Neat TFA or 4M HClLow (Rapid polymerization)10-20% TFA in DCM (0 °C) or ZnBr₂>85%
Cbz (Amine) H₂, Pd/CModerate (Risk of reduction)Catalytic Transfer Hydrogenation>90%
Acetal (Carbonyl) Aqueous HCl / HeatVery Low (Ring opens)Amberlyst-15 in wet acetone (RT)>80%
TMS (Alkyne) K₂CO₃ / MeOHHighTBAF in THF (Aprotic)>95%

Data synthesized from established protecting group strategies for furan systems[2][5].

Section 4: Self-Validating Experimental Protocol: Furan-Compatible Boc Deprotection

Standard Boc deprotection using neat trifluoroacetic acid (TFA) will destroy unprotected furan rings. The following protocol utilizes kinetic control (low temperature) and thermodynamic modulation (dilution in an aprotic solvent) to selectively cleave the Boc group while preserving the heterocycle[2].

Methodology: Controlled TFA/DCM Cleavage Causality: Diluting TFA in dichloromethane (DCM) lowers the thermodynamic activity of the acid. Maintaining the reaction at 0 °C kinetically suppresses the nucleophilic attack of trace water on the protonated furan intermediate. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent electrophilic alkylation of the furan ring by the liberated tert-butyl cation.

  • Substrate Preparation: Dissolve the Boc-protected furan derivative (1.0 eq) in anhydrous DCM to a concentration of 0.1 M under an inert argon atmosphere.

  • Scavenger Addition: Add TIPS (2.0 eq). Causality: TIPS intercepts the tert-butyl cation faster than the furan ring can undergo Friedel-Crafts alkylation.

  • Acid Introduction (The Critical Step): Cool the flask to 0 °C using an ice bath. Dropwise, add a pre-cooled solution of 20% v/v TFA in DCM until the final reaction mixture contains 10% TFA by volume.

  • Self-Validating Monitoring: Stir at 0 °C.

    • Validation Checkpoint: The solution should remain pale yellow. If the solution begins turning dark green or black, this is the hallmark visual indicator of furan polymerization[1]. Immediately proceed to the quench step to salvage the remaining material.

    • Monitor by TLC/LC-MS every 15 minutes. Do not exceed 2 hours of reaction time.

  • Rapid Quench: Once starting material is consumed, immediately pour the reaction mixture into a vigorously stirring, ice-cold saturated aqueous NaHCO₃ solution. Causality: The quench buffer must be cold and basic to instantly neutralize the TFA before the aqueous phase can act as a nucleophile to open the ring[1].

  • Workup: Extract with DCM, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic), and concentrate under reduced pressure. Do not heat the rotary evaporator bath above 30 °C.

Workflow Start Boc-Protected Furan Amine Acid Add 10% TFA in DCM + TIPS Scavenger (0°C) Start->Acid Monitor TLC/LC-MS Monitoring (Max 2 hours) Acid->Monitor Quench Rapid Quench Cold NaHCO3 (aq) Monitor->Quench Complete Failure Green/Black Solution (Polymerization) Monitor->Failure Prolonged Acid Exposure Success Pale Yellow Solution (Intact Furan) Quench->Success pH > 7

Optimized workflow and visual validation for furan-compatible Boc deprotection.

Section 5: Troubleshooting & FAQs

Q: My reaction mixture turned black during the acidic workup. What happened? A: This is the classic hallmark of furan polymerization[1]. You likely spent too much time in the acidic phase, or your quench solution was not cold enough. Protic solvents (like water in the workup) exacerbate ring-opening when acid is still present. Ensure your NaHCO₃ quench is ice-cold and rapidly stirred.

Q: Can I use HCl instead of TFA for Boc deprotection? A: Aqueous HCl should be strictly avoided as the high water concentration will rapidly open the furan ring[1]. If you must use HCl, use anhydrous HCl in dioxane or ether at 0 °C, and only at the final salting stage[1]. The aprotic nature of dioxane helps stabilize the furan derivative.

Q: How do substituents on the furan ring affect its stability in acid? A: Substituents dictate the thermodynamic stability of the ring. Strong electron-withdrawing groups (EWGs), such as fluorine atoms or trifluoromethyl groups at the α-carbon (C2 or C5), significantly decrease the electron density of the ring, markedly improving its stability against protonation and acidic degradation[6]. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups make the ring more electron-rich and highly labile.

Q: Are there completely acid-free alternatives for Boc deprotection? A: Yes. If your furan substrate is exceptionally sensitive, consider water-mediated catalyst-free conditions. Heating the compound in subcritical deionized water (around 100–150 °C) in a depressurized system can cleave the Boc group without the need for external acids, preserving the furan ring[7]. Alternatively, Lewis acids like ZnBr₂ or TMSOTf in aprotic solvents can offer a milder cleavage pathway compared to Brønsted acids[8].

References

  • 1-(2-Furyl)-1-phenylmethanamine - Benchchem - 1

  • Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem - 5

  • Protecting Groups for 2-(Furan-3-yl)pyrrolidine - Benchchem - 2

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - NIH/PMC - 6

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - ResearchGate - 4

  • Stability issues of furan rings in acidic or basic conditions - Benchchem - Link

  • A Simple and Efficient Green Method for the Deprotection of N-Boc - mcours.net - 8

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - ACS Energy & Fuels - 3

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate - 7

Sources

troubleshooting oxidation side reactions in furan-3-yl amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan-3-yl Amino Acid Stability & Handling

Introduction: The "Fragile Isostere" Paradox

Furan-3-yl amino acids (such as 3-furylalanine) are powerful tools in medicinal chemistry. They act as non-basic isosteres for Histidine and smaller, more polar isosteres for Phenylalanine. However, the very electronic properties that make them useful—the electron-rich, aromatic furan ring—make them notoriously susceptible to oxidative degradation and electrophilic attack.

This guide addresses the three critical failure points we see in the field:

  • Black/Brown Crude Peptides (Oxidation/Alkylation during SPPS cleavage).

  • Benchtop Degradation (Photo-oxidation via Singlet Oxygen).

  • Metabolic Instability (The "Structural Alert" in drug design).

Module 1: SPPS Cleavage & Handling

The Issue: "My peptide resin was white, but after TFA cleavage, the solution turned dark brown/black, and LCMS shows multiple +16 Da (oxidation) and +56/+96 Da (alkylation) peaks."

The Mechanism: During cleavage, the removal of protecting groups (Trt, Boc, tBu) generates a flood of reactive carbocations. The furan ring is highly electron-rich (specifically at the


-positions, C2 and C5). Without sufficient scavenging, the furan acts as a "cation sponge," leading to irreversible alkylation. Furthermore, trace oxidants in TFA can open the furan ring.

Troubleshooting Protocol: The "Golden" Cleavage Cocktail Do not use standard TFA/Water/TIPS (95:2.5:2.5) for furan-containing peptides. It is insufficient.

Recommended Cocktail (Reagent K Modified): Use this mixture to maximize cation scavenging and reduction potential.

ComponentVolume %Function
TFA 82.5%Cleavage & Deprotection
Phenol 5%Traps

-butyl cations (protects furan C2/C5)
Thioanisole 5%Accelerates removal of Pbf/Trt groups; acts as antioxidant
Water 5%Hydrolyzes ester linkages; polar scavenger
DODT (or EDT)2.5%Critical: Reduces oxidized species; traps

-butyl cations

Note: 3,6-Dioxa-1,8-octanedithiol (DODT) is preferred over Ethanedithiol (EDT) due to lower odor, but EDT is slightly more effective for extremely difficult sequences.

Step-by-Step Recovery Workflow:

  • Pre-Cooling: Chill the cleavage cocktail to 0°C before adding to the resin. This slows down the rate of side reactions relative to the cleavage rate.

  • The "Dark" Rule: Wrap the reaction vessel in aluminum foil. Furan is photosensitive (see Module 2).

  • Post-Cleavage Precipitation:

    • Do not rotovap the TFA if possible.

    • Precipitate directly into cold diethyl ether (-20°C) .

    • Centrifuge immediately. Do not let the peptide sit in TFA longer than necessary (max 2-3 hours).

Visualizing the Failure Mode (Decision Tree):

SPPS_Troubleshooting Start Problem: Low Purity / Dark Crude Check1 Check Mass Spectrum (LCMS) Start->Check1 Result1 Mass +16 Da / +32 Da Check1->Result1 Oxidation Result2 Mass +56 Da / +96 Da Check1->Result2 Alkylation (tBu) Result3 Mass -2 Da (Ring Opening) Check1->Result3 Degradation Sol1 Sol: Add DODT/Thioanisole Exclude Light Result1->Sol1 Sol2 Sol: Increase Phenol/TIPS Pre-cool TFA Result2->Sol2 Sol3 Sol: Minimize TFA Time Check for Singlet Oxygen Result3->Sol3

Caption: Diagnostic flow for identifying furan side-reactions based on mass shifts.

Module 2: Storage & Photo-Oxidation

The Issue: "My purified amino acid/peptide degrades in the vial over weeks, even at -20°C."

The Mechanism: Furan derivatives are potent acceptors of Singlet Oxygen (


) . Even ambient light can sensitize trace impurities to generate 

.
  • [4+2] Cycloaddition:

    
     attacks the furan ring.[1]
    
  • Endoperoxide Formation: A bridging peroxide forms across C2-C5.

  • Ring Opening: This unstable intermediate collapses into a reactive cis-2-butene-1,4-dial (enedial) derivative, which then polymerizes or reacts with nucleophiles.

The "Enedial" Cascade:

Furan_Oxidation Furan Furan Ring (Stable) Endo Endoperoxide (Unstable Intermediate) Furan->Endo [4+2] Cycloaddition SingletO Singlet Oxygen (hν + O2) SingletO->Furan Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Endo->Enedial Ring Opening Polymer Polymer/Adducts (Brown Tar) Enedial->Polymer Polymerization

Caption: The pathway of furan photo-oxidation leading to sample destruction.

Storage Protocol:

  • Container: Amber glass vials are mandatory.

  • Atmosphere: Flush with Argon or Nitrogen. Oxygen is the fuel; Light is the spark.

  • Solvent: Avoid storing in chlorinated solvents (DCM/Chloroform) for long periods, as they can form radicals that initiate this process. Store as a lyophilized powder.

Module 3: Metabolic Stability (Drug Development)

The Issue: "Our furan-containing lead compound shows high clearance or toxicity in microsome assays."

The Mechanism: In biological systems (and liver microsomes), Cytochrome P450 enzymes (specifically CYP2E1 ) treat the furan ring as a substrate.[2]

  • Bioactivation: CYP450 oxidizes the furan to the same toxic cis-2-butene-1,4-dial (BDA) intermediate mentioned above.[2][3][4]

  • Toxicity: BDA is a potent Michael acceptor. It covalently binds to:

    • Glutathione (GSH): Leading to GSH depletion.

    • Proteins: Forming adducts with Lysine and Cysteine residues (hepatotoxicity).

    • DNA: Potential genotoxicity.

FAQ: Is Furan-3-yl safer than Furan-2-yl?

  • Strictly speaking, no. While the metabolic regioselectivity might differ slightly, both isomers are susceptible to ring opening.

  • Mitigation: If metabolic stability is the bottleneck, consider:

    • Steric Shielding: Add a methyl group to the furan ring (e.g., 2-methylfuran-3-yl) to block the primary site of metabolic oxidation.

    • Bioisosteres: Switch to Thiophene (sulfur analog) or Oxazole. Thiophene is significantly more resistant to oxidative ring opening but retains similar geometry.

References

  • Mechanism of Furan Oxidation (Singlet Oxygen)

    • Gollnick, K., & Griesbeck, A. (1985).
    • Context: Defines the [4+2] cycloaddition mechanism leading to enedials.
  • Metabolic Toxicity (CYP450 & BDA)

    • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
    • Context: Authoritative review on how P450s convert furan to cis-2-butene-1,4-dial and subsequent protein binding.
  • Peptide Cleavage Scavengers (Reagent K)

    • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[5]

    • Context: The foundational paper for "Reagent K" and scavenger selection for sensitive residues.
  • Furan-based Crosslinking (Application)

    • Hoogewijs, K., et al. (2016). Furan-oxidation based cross-linking: a new approach for the study of protein-protein interactions.
    • Context: Demonstrates the intentional oxidation of furan peptides, validating the sensitivity discussed in this guide.

Sources

Technical Support Center: Purification of Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparative HPLC Purification of Methyl 2-amino-3-(furan-3-yl)propanoate Case ID: PUR-FUR-003 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Welcome to the Advanced Purification Support Center. You are likely here because standard peptide protocols are causing degradation or poor recovery of your target. Methyl 2-amino-3-(furan-3-yl)propanoate presents a "triad of instability" that requires a specific chromatographic strategy.

The Challenge: The Instability Triad
Functional GroupChromatographic BehaviorChemical Risk
Primary Amine Severe peak tailing on standard C18 silica due to silanol interactions.Requires acidic pH or buffer to protonate/mask.
Methyl Ester Provides moderate hydrophobicity.Hydrolysis Risk: Unstable at pH > 8.0 and in strong aqueous acids over time.
Furan Ring Aromatic selectivity (pi-pi interactions).Acid Sensitivity: Prone to ring-opening and polymerization (browning) in strong acids (e.g., high % TFA) upon concentration.

Method Development Guide

Do not use a generic "Universal Gradient." The following protocols are designed to balance the pKa of the amine with the stability of the furan and ester.

A. Column Selection Strategy

Standard C18 columns often fail to separate furan-derivatives from their defuranated byproducts or result in broad peaks.

  • Primary Recommendation: Phenyl-Hexyl

    • Why: The phenyl ring in the stationary phase engages in

      
      -
      
      
      
      interactions with the furan ring of your analyte. This provides orthogonal selectivity compared to C18, often separating the target from closely related impurities (like des-furan analogs).
  • Secondary Recommendation: C18 with Charged Surface Hybrid (CSH) or Polar Embedded

    • Why: These columns have a positively charged surface that repels the protonated amine of your compound, drastically reducing peak tailing without requiring high concentrations of TFA.

B. Mobile Phase Decision Matrix

The choice of mobile phase is the single most critical factor for recovery.

MobilePhaseStrategy Start Start: Mobile Phase Selection Q1 Is the crude sample >90% pure? Start->Q1 FastRun Option A: 0.1% Formic Acid (Fast, Low Stability Risk) Q1->FastRun Yes Q2 Does the peak tail significantly? Q1->Q2 No (Complex Mix) BufferChoice Option B: 10mM Ammonium Acetate (pH 4.5) (Best Balance) Q2->BufferChoice Yes (Standard Tailing) TFA_Warning Option C: 0.1% TFA (High Risk: Requires Immediate Neutralization) Q2->TFA_Warning Severe Tailing/Resolution Issues Result1 Recommended Path BufferChoice->Result1 Preserves Ester & Furan Result2 Use with Caution TFA_Warning->Result2 Risk of Polymerization

Figure 1: Decision matrix for mobile phase selection balancing resolution vs. chemical stability.

C. Recommended Protocols
Protocol A: The "Safe" Method (Ammonium Acetate)

Best for: Maximizing recovery and stability.

  • Solvent A: 10 mM Ammonium Acetate in Water (Native pH ~6.8 or adjusted to 4.5 with Acetic Acid).

  • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 60% B over 15 minutes (adjust based on analytical retention).

  • Rationale: The pH range (4.5–6.8) is "sweet": acidic enough to keep the amine protonated (good shape) but not acidic enough to open the furan ring, nor basic enough to hydrolyze the ester.

Protocol B: The "High Resolution" Method (Formic Acid)

Best for: LC-MS compatibility and complex mixtures.

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in ACN.

  • Rationale: Formic acid is weaker than TFA. It provides sufficient ion-pairing for the amine without the aggressive acidity that degrades furan rings during the drying process.

Critical Handling: Post-Purification Workflow

WARNING: 90% of "failed" purifications for this compound occur after the peak is collected.

PostProcess Collection Fraction Collection Check Check pH of Fraction Collection->Check Neutralize Neutralize (if TFA used) Add NH4HCO3 to pH 5-6 Check->Neutralize pH < 3 Freeze Flash Freeze (Liq N2) Check->Freeze pH 4-7 Neutralize->Freeze Lyophilize Lyophilize (Do NOT use Rotovap with Heat) Freeze->Lyophilize Store Store at -20°C (Argon Flush) Lyophilize->Store

Figure 2: Post-purification workflow to prevent acid-catalyzed degradation.

Troubleshooting & FAQs

Q: My collected fractions turned brown/black during evaporation. What happened?

A: This is classic acid-catalyzed furan polymerization.

  • Cause: If you used TFA or even Formic Acid and concentrated the sample in a rotary evaporator (especially with a water bath > 30°C), the acid concentration increased as the solvent evaporated, triggering the furan ring opening.

  • Fix:

    • Switch to Lyophilization (freeze-drying) instead of rotary evaporation.

    • If you must use acid, neutralize the fractions immediately after collection with a small amount of dilute Ammonium Bicarbonate or Ammonium Hydroxide (target pH 5–6) before drying.

Q: I see a new impurity peak (+18 Da or -14 Da) appearing after purification.

A: You are degrading your compound during the run.

  • +18 Da (Hydrolysis): You likely used a basic mobile phase (pH > 8) or left the compound in aqueous solution too long. The methyl ester hydrolyzed to the free acid. Fix: Keep pH < 7.5 and work fast.

  • -14 Da (Transesterification): If you used Methanol as your organic modifier, the methyl ester might be stable, but if you used Ethanol, you might see transesterification. Fix: Use Acetonitrile.

Q: The peak is tailing badly, but I can't use TFA due to stability. What now?

A: The tailing is caused by the free amine interacting with silanols.

  • Fix 1 (Buffer): Increase ionic strength. Use 20-25 mM Ammonium Acetate. The ammonium ions compete with your amine for the silanol sites.

  • Fix 2 (Column): Switch to a HILIC mode if the compound is very polar, or use a CSH (Charged Surface Hybrid) C18 column. CSH columns are designed specifically to run basic compounds in weak acids (like formic) with perfect peak shape.

Q: What wavelength should I use for detection?

A:

  • Primary: 210–220 nm (Amide bond/Ester).

  • Specific: 230–250 nm (Furan ring).

  • Tip: If using Formic Acid/Acetate, 220 nm is safe. If using TFA, 214 nm is standard. Monitoring at 240 nm can help distinguish furan-containing impurities from non-aromatic contaminants.

References

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 7, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved March 7, 2026, from [Link]

  • PubChem. (2025).[2][3][4] Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3.[4] Retrieved March 7, 2026, from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved March 7, 2026, from [Link]

Sources

overcoming steric hindrance in furan-3-yl-alanine peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sequence truncations and low yields when incorporating bulky, unnatural amino acids like furan-3-yl-alanine (FurAla).

While the furan moiety is highly valuable for downstream site-selective crosslinking and labeling (e.g., via singlet oxygen or N-bromosuccinimide oxidation) [1], its steric bulk and electron-rich nature introduce significant kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven, self-validating troubleshooting strategies to help you overcome these synthetic bottlenecks.

Quantitative Data: Coupling Reagent Efficacy for Bulky Amino Acids

To establish a baseline for our protocols, we must first select the correct activation chemistry. Traditional benzotriazole-based reagents (like HOBt) often fail against severe steric hindrance. The table below summarizes the performance of modern coupling reagents when dealing with sterically demanding sequences [2][3].

Coupling SystemActive Ester FormedTypical Yield (%)Racemization (D/L %)Safety & Kinetic Profile
DIC / HOBt OBt ester81.99.3High explosive risk, slow aminolysis
DIC / HOAt OAt ester81.43.3Explosive risk, moderate aminolysis
DIC / OxymaPure Oxyma ester89.9 - 94.40.9 - 1.0Non-explosive, excellent stability [3]
COMU / DIPEA Oxyma ester> 95.0< 1.0Highly reactive, ideal for bulky AAs [2]

Troubleshooting FAQs

Q1: Why does Fmoc-Furan-3-yl-alanine consistently cause sequence truncation, even with extended coupling times? The Causality: The truncation is a direct result of steric clash and rotamer restriction. The furan ring is a 5-membered,


-excessive heteroaromatic ring. When attached to the 

-carbon, it limits the rotational degrees of freedom around the

bond. If FurAla is the incoming activated amino acid, this bulk physically shields the activated carbonyl carbon, increasing the activation energy required for the resin-bound amine's nucleophilic attack. If FurAla is already on the resin, its side chain sterically occludes its own

-amine after Fmoc deprotection. Extending the reaction time at room temperature is often insufficient to overcome this thermodynamic barrier, leading to unreacted sites that terminate during the capping step.

Q2: Which coupling reagent system provides the highest conversion for FurAla without causing epimerization? The Causality: For extreme steric hindrance, COMU is the superior choice [2]. Unlike HATU, which forms a bulky OAt active ester, COMU incorporates an Oxyma leaving group. The Oxyma ester is less sterically demanding, allowing a closer approach by the nucleophile. Furthermore, the morpholino group in COMU acts as an internal hydrogen-bond acceptor. This local base stabilizes the transition state of the attacking amine, drastically accelerating the aminolysis step. If a carbodiimide approach is preferred, DIC/OxymaPure is a safe, highly efficient alternative that suppresses racemization to ~1% [3].

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling, and will it damage the furan moiety? The Causality: Yes, MW-SPPS is highly effective because localized dielectric heating provides the thermodynamic push needed to overcome the steric activation barrier. However, the furan ring is electron-rich and susceptible to oxidation or ring-opening at extreme temperatures. Self-Validating Protocol Rule: Limit microwave coupling temperatures to 75°C maximum (instead of the standard 90°C used for aliphatic amino acids). Always perform a double-coupling cycle (e.g., 2 x 10 minutes at 75°C) rather than a single prolonged high-temperature cycle to preserve the integrity of the furan ring [1].

Q4: My FurAla-containing peptide degrades during the final TFA cleavage. How do I prevent this? The Causality: The furan ring is highly sensitive to strong acids and is a prime target for electrophilic aromatic substitution by the carbocations generated from protecting groups (e.g., t-Butyl or Trityl) during TFA cleavage. Self-Validating Protocol Rule: You must kinetically trap these carbocations before they can attack the furan ring. Use a highly optimized scavenger cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) . TIS acts as a bulky hydride donor that rapidly reduces carbocations to unreactive alkanes. Avoid using ethanedithiol (EDT) or thioanisole unless absolutely necessary, as sulfur-based scavengers can participate in complex side reactions with the furan moiety under prolonged acidic conditions.

Experimental Protocols

Protocol 1: Step-by-Step COMU-Mediated Coupling of Fmoc-FurAla-OH

This protocol is designed to maximize electrophilicity while minimizing steric clash.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Furan-3-yl-alanine and 0.4 mmol (4 eq) of COMU in 2 mL of DMF.

  • Base Addition (Self-Validating Step): Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Note: The solution will immediately turn yellow/orange, visually confirming the formation of the reactive Oxyma ester. Pre-activate for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 75°C for 10 min if using MW-SPPS).

  • Washing & Capping: Wash the resin with DMF (3 x 1 min). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any unreacted amines. This prevents the formation of difficult-to-separate deletion sequences. Wash with DMF (5 x 1 min).

Protocol 2: Safe Cleavage of Furan-Peptides
  • Washing: Wash the completed peptide-resin with Dichloromethane (DCM) (5 x 1 min) to remove all traces of DMF. Dry under vacuum for 15 minutes.

  • Cocktail Preparation: Prepare the Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% Ultrapure Water) fresh on ice.

  • Cleavage: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate gently at room temperature for exactly 2 hours. Do not exceed this time.

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat 3 times to remove residual TFA and scavengers.

Visualizations

G A Bulky Furan Ring (Steric Hindrance) B High Activation Energy for Nucleophilic Attack A->B C Sequence Truncation & Low Yield B->C D Use COMU / DIPEA (Less bulky Oxyma ester) C->D Chemical Fix E Microwave Heating (Max 75°C) C->E Thermodynamic Fix F Accelerated Aminolysis & Overcome Energy Barrier D->F E->F G Successful FurAla Incorporation F->G

Logical resolution pathway for overcoming steric hindrance during FurAla peptide synthesis.

Workflow S1 1. Resin Swelling (DMF, 30 min) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. FurAla Pre-activation (COMU/DIPEA, 3 min) S2->S3 S4 4. Double Coupling (60 min RT or 10 min 75°C) S3->S4 S5 5. Capping (Ac2O/Pyridine) S4->S5 S6 6. Cleavage (TFA/TIS/H2O, 2 hrs) S5->S6

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for furan-3-yl-alanine.

References

  • Expanding the Genetic Code to Study the Structure and Interactions of Proteins Source: University of Konstanz (KOPS) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

Technical Support Center: Stability & Storage of Furan-3-yl Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: F3ME-STAB-GUIDE-v1.0 Assigned Specialist: Senior Application Scientist

Executive Summary

Furan-3-yl methyl esters (specifically Methyl 3-furoate and related derivatives) present a "dual-threat" stability profile. Researchers often underestimate their sensitivity because they appear stable as neat liquids or solids initially. However, they possess two distinct degradation vectors:

  • The Furan Ring: An electron-rich diene susceptible to photo-oxidation, acid-catalyzed ring opening, and polymerization.

  • The Ester Moiety: Susceptible to hydrolysis, particularly if the furan ring degrades and generates local acidity.

This guide provides a self-validating storage protocol and troubleshooting framework to prevent the "browning" and "gumming" characteristic of degraded furan samples.

Module 1: The Inert Storage Protocol (ISP)

Follow this Standard Operating Procedure (SOP) to maximize shelf-life. This protocol relies on the principle of "Exclusion"—removing the three catalysts of furan degradation: Light, Oxygen, and Protons.

Step-by-Step Workflow
  • Purity Check (The Baseline):

    • Before storage, ensure the sample is free of acidic impurities from synthesis (e.g., silica gel residue, workup acids).

    • Action: If the sample was purified on silica, ensure the column was neutralized with 1% Triethylamine (TEA) to prevent acid-catalyzed polymerization on the glass surface.

  • Dehydration:

    • Moisture drives ester hydrolysis.

    • Action: Dry oils under high vacuum (<1 mbar) for 2 hours. For solids, dry in a desiccator over

      
       or activated molecular sieves for 12 hours.
      
  • The Argon Blanket (Inerting):

    • Furan rings react with singlet oxygen.

    • Action: Flush the storage vial with dry Argon (Ar) or Nitrogen (

      
      ) for 60 seconds. Argon is preferred as it is heavier than air and forms a better "blanket" over the sample surface.
      
  • Container Selection:

    • Action: Use Amber silanized glass vials .

      • Why Amber? Blocks UV light to prevent photo-oxidation.

      • Why Silanized? Standard glass has surface hydroxyls (Si-OH) that are slightly acidic. Silanization renders the glass inert, preventing surface-catalyzed polymerization.

  • Thermal Control:

    • Action: Store at -20°C .

    • Note: If -20°C is unavailable, 2-8°C is acceptable for short-term (<1 month) storage.

Visualization: ISP Workflow

StorageProtocol Start Freshly Synthesized Furan-3-yl Ester Check Acidity Check (pH < 7?) Start->Check Neut Neutralize (Wash w/ NaHCO3) Check->Neut Yes (Acidic) Dry Dehydration (High Vac/Sieves) Check->Dry No (Neutral) Neut->Dry Inert Inert Atmosphere (Argon Flush) Dry->Inert Vial Amber Silanized Vial Inert->Vial Store Deep Freeze (-20°C) Vial->Store

Figure 1: The Inert Storage Protocol flow. Note the critical decision point regarding acidity before storage.

Module 2: Troubleshooting Guide

Use this table to diagnose sample degradation. The "Self-Validation" column suggests a quick experiment to confirm the issue.

SymptomProbable CauseMechanismSelf-Validation (Test)Remediation
Yellow/Brown Discoloration Oxidation / Polymerization Formation of conjugated oligomers via furan ring opening.TLC Check: Look for a streak at the baseline (polymers) or new spots under UV (oxidized furans).Distillation/Recrystallization. If <10% degraded, purify immediately. If >50% (dark brown), discard.
Vinegar/Acrid Smell Ester Hydrolysis Moisture entered the vial, cleaving the methyl ester into Furan-3-carboxylic acid.pH Paper: Wet a strip and touch the vapor/liquid. Red = Acidic. NMR: Check for disappearance of

singlet (~3.8 ppm).
Re-esterification. Dissolve in MeOH with catalytic

(if furan ring is intact) or neutralize with base wash to remove acid.
Gummy Residue Acid-Catalyzed Resinification Trace acids (from workup or glass) initiated chain polymerization of the furan ring.Solubility Test: Polymers are often insoluble in MeOH but soluble in DMSO. Monomer is soluble in MeOH.Irreversible. The sample is likely lost. Review "Neutralization" steps for next batch.
New Peaks in NMR (3-6 ppm) Ring Opening (Dicarbonyls) Oxidative cleavage of the furan ring leads to enediones (e.g., unsaturated dicarbonyls).1H NMR: Look for aldehyde protons (~9-10 ppm) or alkene protons coupled to carbonyls.Purify on Neutral Alumina. Silica may further degrade these sensitive intermediates.

Module 3: Deep Dive - Degradation Mechanisms

Understanding the chemistry allows you to predict risks. The furan ring is the "Achilles' Heel" of this molecule.

The Photo-Oxidative Cascade

Unlike benzene, furan is not fully aromatic; it behaves like a cyclic diene. Upon exposure to light and oxygen:

  • Singlet Oxygen Attack:

    
     adds across the 2,5-positions (Diels-Alder type reaction).
    
  • Endoperoxide Formation: An unstable bicyclic peroxide forms.

  • Ring Opening: This rearranges to form toxic and reactive 1,4-dicarbonyls (enediones).

  • Polymerization: These dicarbonyls cross-link, turning the sample into a brown resin.

The Acid-Catalyzed Loop (The "Death Spiral")

This is a self-accelerating process:

  • Trace moisture hydrolyzes a small amount of ester

    
     Carboxylic Acid.
    
  • The newly formed acid protonates the furan ring (usually at the

    
    -position).[1]
    
  • Protonated furan is an electrophile that reacts with neutral furan molecules.

  • Result: Rapid formation of polyfuran chains (black tar).

Visualization: Degradation Pathways

Degradation FuranEster Furan-3-yl Methyl Ester Endoperoxide Unstable Endoperoxide FuranEster->Endoperoxide Photo-oxidation Acid Furan-3-Carboxylic Acid FuranEster->Acid Hydrolysis Dicarbonyl Reactive Dicarbonyls (Enediones) Endoperoxide->Dicarbonyl Rearrangement Polymer Brown Polymer/Resin Dicarbonyl->Polymer Cross-linking Acid->Polymer Catalyzes Furan Polymerization Light Light + O2 Light->Endoperoxide Moisture Moisture (H2O) Moisture->Acid Proton Acid (H+) Proton->Polymer

Figure 2: The "Death Spiral" of furan degradation. Note how hydrolysis (Right branch) generates acid, which accelerates polymerization (Bottom), merging with the oxidative pathway.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store my furan ester in methanol to prevent polymerization? A: Use Caution. While methanol is a common solvent, it is protic.

  • Risk 1: If your sample has any acid trace, methanol can participate in ring-opening reactions (forming acetals of the ring-opened dicarbonyls).

  • Risk 2:[2] Transesterification is possible if the solution is not pH neutral.

  • Recommendation: Store neat (if liquid) or in an aprotic solvent like Acetonitrile or Dichloromethane (over molecular sieves) if a solution is required.

Q: I used silica gel to purify my compound, and it turned yellow on the column. Why? A: Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to initiate the polymerization of electron-rich furan rings.

  • Solution: Pre-treat your silica slurry with 1% Triethylamine (TEA) before loading your sample. This neutralizes the active acidic sites on the silica. Alternatively, use Neutral Alumina .

Q: My sample is frozen at -20°C but crystallized. Is this bad? A: No. Crystallization is actually the best state for storage. The crystal lattice excludes oxygen and moisture, making the solid form significantly more stable than the liquid oil. Do not attempt to melt it back down for storage; keep it solid.

Q: How do I weigh out the sample without degrading it? A: Since the compound is hygroscopic and oxidation-prone:

  • Allow the vial to warm to room temperature before opening (prevents water condensation from the air onto the cold sample).

  • Flush the vial with Argon immediately after removing the aliquot.

  • Reseal with Parafilm.

References

  • BenchChem. (2025).[1][3][4] Stability issues of furan rings in acidic or basic conditions.[3][5] Retrieved from

  • Gandini, A., et al. (1996).[6] Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29, 3839–3850.[6][7] Retrieved from

  • Palmers, S., et al. (2015).[8] Furan formation during storage and reheating of sterilised vegetable purées.[8] Food Additives & Contaminants: Part A. Retrieved from

  • Ye, M., et al. (2021). Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate. Applied Catalysis A: General. Retrieved from

  • Chem-Impex. (n.d.). 3-Furancarboxylic acid methyl ester Product Data. Retrieved from

Sources

minimizing polymerization of furan moieties during chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Polymerization & Degradation During Chemical Synthesis

Executive Summary: The Furan Paradox

Furan is a cornerstone pharmacophore and intermediate, yet it presents a "Dr. Jekyll and Mr. Hyde" profile in synthesis. While electronically rich (facilitating electrophilic substitution), this same electron density renders the ring highly susceptible to acid-catalyzed resinification and oxidative ring opening .

This guide addresses the three primary failure modes of furan synthesis:

  • Acid-Mediated Polymerization (The "Black Tar" phenomenon).

  • Oxidative Degradation (Singlet oxygen sensitivity).

  • Diels-Alder Oligomerization (Thermal reversibility issues).

Module A: Acid-Catalyzed Polymerization

The Problem: The most common user complaint is a reaction mixture turning into an insoluble black resin. This is not simple decomposition; it is an uncontrolled cationic polymerization cascade triggered by protonation at the C2 or C5 position.

The Mechanism of Failure

Furan acts as a masked enol ether. Upon protonation, it becomes an electrophile that attacks neutral furan rings or undergoes hydrolytic ring opening to form reactive 1,4-dicarbonyls (e.g., succinaldehyde), which then cross-link.

FuranPolymerization Furan Furan Substrate Protonation C2-Protonation (Rate Limiting) Furan->Protonation + H+ Cation Electrophilic Cation Protonation->Cation Hydrolysis Hydrolytic Ring Opening Cation->Hydrolysis + H2O Polymer Insoluble Polymer (Tar) Cation->Polymer Direct Attack on Furan Dicarbonyl 1,4-Dicarbonyls (e.g., Succinaldehyde) Hydrolysis->Dicarbonyl Dicarbonyl->Polymer Aldol Condensation Acetal Stable Acetal (If MeOH present) Dicarbonyl->Acetal + MeOH (Stabilization Pathway)

Figure 1: The acid-catalyzed degradation pathway.[1][2] Note the critical divergence where methanol can trap reactive intermediates as acetals [1].

Protocol: The "Neutralized Silica" Technique

Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry), often sufficient to degrade electron-rich furans during purification.

Step-by-Step Deactivation:

  • Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).

  • Doping: Add 1% v/v Triethylamine (Et3N) to the solvent mixture.

  • Slurry: Slurry the silica gel in this basic solvent mixture.

  • Flush: Pack the column and flush with 2 column volumes of the Et3N-doped solvent.

  • Run: Perform chromatography. The Et3N neutralizes surface silanol groups (Si-OH), preventing protonation of the furan ring [2].

Protocol: Solvent Engineering

Recent kinetic studies suggest that solvent choice dictates the degradation pathway.

  • Avoid: Water/Acid mixtures (promotes rapid hydrolysis to dicarbonyls).

  • Prefer: Methanol or Ethanol. In acidic media, alcohols trap the ring-opened intermediates as stable acetals (e.g., 1,1,4,4-tetramethoxybutane), preventing polymerization [1].

Module B: Oxidative Stability

The Problem: Furan derivatives darken upon exposure to air and light. The Cause: Furan reacts with singlet oxygen (


) via a [4+2] cycloaddition to form an unstable endoperoxide, which rearranges into toxic and reactive enediones.
Comparative Stability Data

Not all furans are equally sensitive. Electron-withdrawing groups (EWG) stabilize the ring against oxidation, while electron-donating groups (EDG) sensitize it.

Furan Substituent (C2)Electronic EffectOxidative StabilityAcid Stability
-H (Unsubstituted) NeutralModerateLow
-Alkyl (Methyl/Ethyl) EDG (+I)Very Low (High HOMO)Very Low
-CHO (Furfural) EWG (-M)HighModerate
-COOMe (Ester) EWG (-M)Very High High
-CH2OH (Furfuryl Alcohol) EDG (via hyperconj.)LowCritical (Self-polymerizes)
Workflow: The "Degassed Environment"

For alkyl-furans, standard Schlenk lines are insufficient if the solvent contains dissolved oxygen.

  • Sparging: Argon sparging for 15 minutes is superior to simple N2 backfilling.

  • Additives: Add 0.1 mol% BHT (Butylated hydroxytoluene) as a radical scavenger if the reaction mechanism allows. This arrests the propagation of radical chains initiated by peroxide decomposition [3].

Module C: Diels-Alder (DA) Reversibility

The Problem: Furan is a diene. It reacts with dienophiles (like maleimides) but the reaction is thermally reversible (Retro-Diels-Alder, rDA) at lower temperatures than typical carbocycles.

The Temperature Trap

Attempting to drive a DA reaction to completion by heating often triggers the rDA pathway or polymerization.

DecisionTree Start Start: Furan DA Reaction TempCheck Reaction Temp > 80°C? Start->TempCheck HighTemp Risk: Retro-DA Dominates TempCheck->HighTemp Yes LowTemp Kinetic Control (Endo) TempCheck->LowTemp No (<60°C) Equilibrium Thermodynamic Control (Exo) BUT Polymerization Risk HighTemp->Equilibrium Solution2 Lewis Acid Catalysis (Allows lower T) LowTemp->Solution2 Solution1 Use High Pressure (10-15 kbar) to favor forward rxn Equilibrium->Solution1

Figure 2: Decision matrix for Furan Diels-Alder reactions. High temperatures favor the reverse reaction (rDA) and degradation [4].

Optimization Strategy:

  • Kinetic Phase: Run at 40–60°C to form the endo adduct.

  • Thermodynamic Phase: If the exo adduct is required, heat to 80°C but limit time to <4 hours to minimize rDA and polymerization.

  • Solvent: Use Acetonitrile or solvent-free "melt" conditions to stabilize the transition state [5].

Frequently Asked Questions (FAQ)

Q1: My furan product decomposes even in the freezer. Why? A: Check for residual acid. Even trace amounts of HCl or H2SO4 from workup can catalyze solid-state polymerization over weeks.

  • Fix: Wash the organic phase with saturated NaHCO3 twice during workup. Store the compound with a few pellets of solid K2CO3 in the vial to act as a long-term acid scavenger.

Q2: Can I use Lewis Acids (AlCl3, BF3) with furan? A: With extreme caution. Strong Lewis acids coordinate to the furan oxygen, reducing aromaticity and triggering ring opening.

  • Fix: Use "softer" Lewis acids like Zn(OTf)2 or Sc(OTf)3, or perform the reaction at -78°C to suppress the ring-opening kinetic pathway.

Q3: How do I remove the "black tar" from my glassware? A: Furan resins are cross-linked and solvent-resistant.

  • Fix: Base bath (KOH/Isopropanol) is usually ineffective. Use an oxidizing cleaning solution like Aqua Regia (Caution: Fume hood only) or Piranha solution (Caution: Explosion risk with organics) to digest the organic carbon framework.

References

  • Hu, X., et al. (2016).[3] "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran."[3] RSC Advances, 6, 38861-38869. Link

  • BenchChem Technical Support. (2025). "Purification of Polar Furan Derivatives by Chromatography." BenchChem Troubleshooting Guides. Link

  • Gidron, O., et al. (2022). "A Macrocyclic Furan with Accessible Oxidation States."[4] Chemistry – A European Journal. Link

  • Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, 38(1), 1-29. Link

  • Rulíšek, L., et al. (2005). "The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry." Chemistry – A European Journal. Link

Sources

solvent selection for optimal solubility of furan-3-yl amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan-3-yl Amino Acid Esters. As a Senior Application Scientist, I frequently guide researchers through the nuanced physicochemical behaviors of these hybrid molecules. Furan-3-yl amino acid esters combine a highly lipophilic, electron-rich heteroaromatic furan ring with a polar, hydrogen-bonding amino acid ester backbone. This structural dichotomy dictates a strict solvent selection strategy to prevent degradation, ensure complete dissolution, and avoid unwanted side reactions.

Below, you will find our comprehensive, causality-driven FAQs, troubleshooting matrices, and validated experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why do furan-3-yl amino acid esters exhibit variable solubility profiles compared to standard amino acids? A: Standard amino acids exist as zwitterions, making them highly soluble in water but practically insoluble in non-polar organic solvents[1]. Esterification masks the carboxylic acid, removing the zwitterionic character and drastically increasing solubility in organic media[2]. Furthermore, the addition of the furan-3-yl moiety introduces a hydrophobic, aromatic component. Furan itself is highly soluble in alcohols, ethers, and acetone, but exhibits very low aqueous solubility[3]. Consequently, furan-3-yl amino acid esters are inherently lipophilic and require organic solvents or specific co-solvent systems for complete dissolution.

Q2: Should I use the free base or the hydrochloride salt for my stock solutions? A: You must always default to the hydrochloride (HCl) or other mineral acid salt for storage and primary stock solutions. Amino acid esters in their free base form are highly reactive and prone to intermolecular self-condensation, forming diketopiperazines. The HCl salt—such as (S)-2-amino-3-(furan-3-yl)propanoic acid hydrochloride—is chemically stable and exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents like methanol and ethanol[2].

Q3: What is the optimal solvent system for high-throughput screening (HTS) vs. scale-up synthesis? A: For HTS, DMSO is the gold standard for creating concentrated stock solutions (e.g., 10-50 mM) of the HCl salt, which can then be serially diluted into aqueous buffers[4]. For organic synthesis (e.g., peptide coupling), polar aprotic solvents like DMF, NMP, or acetonitrile are preferred. If the free base is absolutely required for a reaction, it should be generated in situ or extracted into a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and used immediately to prevent self-condensation.

II. Troubleshooting Guide

Issue 1: Precipitation upon dilution in aqueous buffers.

  • Causality: The highly lipophilic furan ring drives the molecule out of solution when the dielectric constant of the medium increases too rapidly during aqueous dilution.

  • Resolution: Ensure the final DMSO concentration remains between 1-5% v/v. If precipitation persists, introduce a co-solvent or surfactant (e.g., Tween-20 or Hydroxypropyl-β-cyclodextrin) to the aqueous buffer prior to adding the DMSO stock.

Issue 2: Degradation or discoloration (turning brown) of the solution over time.

  • Causality: Furan rings are electron-rich and uniquely susceptible to oxidation and acid-catalyzed resinification[5]. Prolonged exposure to light, oxygen, or highly acidic aqueous environments will degrade the furan moiety.

  • Resolution: Store stock solutions in amber vials under an inert atmosphere (nitrogen or argon). Avoid prolonged heating in strong mineral acids.

Issue 3: Poor recovery during liquid-liquid extraction of the free base.

  • Causality: Incomplete neutralization of the salt or use of an inappropriate extraction solvent causes the molecule to partition poorly.

  • Resolution: Adjust the aqueous phase to a precise pH of 7-8 using a mild inorganic base (e.g., saturated NaHCO3). Extract with a water-insoluble organic solvent with a moderate dipole moment, such as EtOAc or DCM.

III. Logical Workflows & Visualization

SolventSelection Start Furan-3-yl Amino Acid Ester Form What is the physical form? Start->Form Salt HCl / Mineral Salt Form->Salt Stable storage FreeBase Free Base Form->FreeBase Reactive state HTS In Vitro / HTS Assay Salt->HTS Synth Organic Synthesis Salt->Synth NonPolar Primary: DCM, EtOAc, THF (Use immediately) FreeBase->NonPolar Prone to self-condensation DMSO Primary: DMSO (Dilute in aqueous buffer) HTS->DMSO PolarAprotic Primary: DMF, MeCN (Avoid strong acids) Synth->PolarAprotic

Decision tree for solvent selection based on molecular form and downstream application.

IV. Quantitative Data: Solvent Compatibility Matrix

SolventDielectric Constant (ε)Dipole Moment (D)Solubility: HCl SaltSolubility: Free BasePrimary Application
Water 80.11.85Low-ModerateInsolubleFinal assay buffer
DMSO 46.73.96High ModerateHTS Stock Solutions
Methanol 32.71.70High HighAnalytical / LC-MS
Acetonitrile 37.53.92ModerateHighOrganic Synthesis
Ethyl Acetate 6.01.78InsolubleHigh Liquid-Liquid Extraction
Dichloromethane 9.11.60InsolubleHigh Free-base reactions

V. Self-Validating Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the true thermodynamic solubility of the compound, ensuring accurate dosing for biological assays[4].

  • Preparation: Add an excess amount (e.g., 10 mg) of solid (S)-2-amino-3-(furan-3-yl)propanoic acid hydrochloride to 1 mL of the target solvent (e.g., DMSO or pH 7.4 PBS) in a 2 mL amber glass vial.

  • Equilibration: Seal the vial under nitrogen and agitate at a constant temperature (25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove all undissolved solids. (Self-Validation: Centrifuge a 100 µL aliquot of the filtrate at 10,000 x g for 10 mins; no pellet should form, confirming the absence of micro-particulates).

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-established standard curve.

ShakeFlask Prep 1. Add excess solid to solvent Incubate 2. Agitate at 25°C for 24-48h Prep->Incubate Filter 3. Filter suspension (0.45 µm PTFE) Incubate->Filter Analyze 4. Quantify via HPLC-UV Filter->Analyze

Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol 2: Free-Basing and Extraction of Furan-3-yl Amino Acid Esters

Use this protocol to generate the reactive free base immediately prior to synthetic coupling.

  • Dissolution: Dissolve 1.0 mmol of the furan-3-yl amino acid ester HCl salt in 10 mL of distilled water.

  • Neutralization: Slowly add saturated aqueous NaHCO3 dropwise while stirring until the solution reaches pH 7.5 - 8.0. Avoid strong bases (like NaOH) to prevent ester hydrolysis.

  • Extraction: Add 15 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Recovery: Collect the upper organic layer. Repeat the extraction with an additional 15 mL of EtOAc. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at <30°C to prevent thermal degradation of the furan ring. (Self-Validation: Weigh the resulting oil/solid to confirm mass balance recovery >90% before proceeding immediately to the next synthetic step).

VI. References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH). Available at:[Link]

  • Furan | Solubility of Things. Solubility of Things. Available at:[Link]

  • Furan - Physico-chemical Properties. ChemBK. Available at: [Link]

  • An Introduction to Amino Acids. Chemguide. Available at:[Link]

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents. Available at:

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation
Part 1: Executive Summary & Structural Context

The Molecule: Methyl 2-amino-3-(furan-3-yl)propanoate (also known as 3-furylalanine methyl ester) is a non-canonical amino acid derivative. It serves as a critical bioisostere for histidine and phenylalanine in peptidomimetic drug design, offering unique electronic properties and reduced metabolic liability compared to its phenyl analogs.

The Analytical Challenge: Researchers often face two primary hurdles when characterizing this compound:

  • Regioisomer Confusion: Distinguishing the target furan-3-yl isomer from the thermodynamically more stable furan-2-yl isomer (a common synthetic impurity or byproduct).

  • Proton Exchange Dynamics: The

    
    -amino group protons are labile, leading to signal disappearance or broadening depending on solvent choice, which complicates integration and purity assays.
    

This guide provides a standardized protocol to resolve these issues, comparing the target spectrum against its regioisomer and evaluating solvent systems for optimal data fidelity.

Part 2: Structural Analysis & Prediction

Before analyzing the spectrum, we must define the proton environments.

Chemical Formula:


Molecular Weight:  169.18  g/mol 
Proton Assignment Table (Predicted in CDCl

)
PositionProton LabelTypeApprox. Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Furan Ring H-2'Aromatic7.35 - 7.42Broad Singlet (or dd)1H

Hz
Furan Ring H-5'Aromatic7.38 - 7.45Doublet/Multiplet1H

Hz
Furan Ring H-4'Aromatic6.35 - 6.45Broad Doublet1H

Hz
Ester O-CH

Methyl3.70 - 3.75Singlet3H-
Backbone

-CH
Methine3.75 - 3.85dd or t1H

Hz
Linker

-CH

Methylene2.80 - 3.05Multiplet (ABX)2H

Amine NH

Amine1.50 - 2.20Broad Singlet2HExchangeable

Note: The key diagnostic is the H-2' proton . In 3-substituted furans, the proton between the oxygen and the substituent (C2) appears as a singlet or very finely split signal, often overlapping with H-5.

Part 3: Visualization of Logic & Workflow

The following diagrams illustrate the molecular connectivity and the decision logic for distinguishing the regioisomers.

G Molecule Methyl 2-amino-3-(furan-3-yl)propanoate FuranRing Furan-3-yl Ring (Aromatic Region) Molecule->FuranRing Backbone Amino Acid Backbone (Aliphatic Region) Molecule->Backbone H2 H-2' (7.4 ppm) Diagnostic Singlet FuranRing->H2 Critical ID H4H5 H-4' / H-5' (6.4 / 7.4 ppm) FuranRing->H4H5 Alpha α-CH (3.8 ppm) Backbone->Alpha Beta β-CH2 (2.9 ppm) Backbone->Beta OMe OCH3 (3.7 ppm) Backbone->OMe

Caption: Structural decomposition of the target molecule highlighting the diagnostic H-2' proton utilized for isomeric verification.

Part 4: Comparative Analysis (The "Alternatives")

This section objectively compares the target molecule against its most common "alternative" (the regioisomer) and compares analytical methods.

Comparison 1: Regioisomer Distinction (3-yl vs. 2-yl)

The synthesis of furan amino acids often yields the furan-2-yl isomer if the starting aldehyde is not strictly controlled. Distinguishing them requires analyzing the Coupling Constants (


) .
FeatureTarget: Furan-3-yl Isomer Alternative: Furan-2-yl Isomer Diagnostic Logic
Proton Pattern 1 Singlet-like + 2 Doublets 3 Distinct Multiplets The 3-yl isomer has a proton at C2 (flanked by O and C3-R) which has very small couplings (

Hz), appearing as a singlet.
H-2/H-3 Signal H-2' (~7.4 ppm) : Sharp singlet or fine multiplet.H-3' (~6.2 ppm) : Clear doublet (

Hz).
If you see a doublet at ~6.2 ppm with

Hz, you have the 2-yl isomer (or impurity).
H-4 Signal ~6.4 ppm : Broad doublet (

Hz).[1]
~6.3 ppm : Doublet of doublets (

Hz).
The 2-yl H-4 couples strongly to H-3 (

), creating a wider splitting pattern.
Comparison 2: Solvent Selection (CDCl

vs. DMSO-d

)
ParameterMethod A: CDCl

(Chloroform-d)
Method B: DMSO-d

Recommendation
Resolution High. Low viscosity allows observation of fine furan coupling (

Hz).
Moderate. Higher viscosity broadens lines; fine furan splitting often lost.Use CDCl

for structural proof (regioisomer check).
Amine Signal Poor. Broad, variable, or invisible due to exchange.Excellent. Distinct peaks.[2] Sharp doublets if HCl salt; broad singlets if free base.Use DMSO-d

for quantitative purity assay (qNMR).
Water Peak ~1.56 ppm (overlaps with amines/aliphatics).~3.33 ppm (overlaps with OMe or

-CH

).
CDCl

is preferred unless the sample is a salt.
Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, follow this step-by-step workflow.

Materials
  • Analyte: Methyl 2-amino-3-(furan-3-yl)propanoate (Free base or HCl salt).

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane).
    
  • Equipment: 400 MHz NMR (or higher) recommended for resolving furan couplings.

Workflow
  • Sample Preparation (Concentration Check):

    • Weigh 5–10 mg of the compound.

    • Why? High concentrations (>20 mg) can cause viscosity broadening and aggregation, obscuring the fine splitting of the furan ring.

    • Dissolve in 0.6 mL CDCl

      
       .
      
    • Filtration: If the solution is cloudy (common with HCl salts in chloroform), filter through a cotton plug into the NMR tube. Note: If the sample is the HCl salt, CDCl

      
       may not fully dissolve it; switch to DMSO-d
      
      
      
      immediately.
  • Acquisition Parameters:

    • Pulse Angle: 30° (ensure relaxation).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Causality: The furan ring protons and the methyl ester have different relaxation times (T1). A short D1 (1 sec) will under-integrate the aromatic protons relative to the methyl ester, leading to false purity calculations.

    • Scans: 16 to 64.

  • Processing & Validation (The "Truth Test"):

    • Reference: Calibrate TMS to 0.00 ppm.

    • Integration Check: Set the Methyl Ester singlet (3.7 ppm) to exactly 3.00 .

    • Self-Validation:

      • The Furan region (6.0–7.5 ppm) must integrate to 3.0 (1:1:1 ratio).

      • If Furan integral is < 3.0, increase D1 (Relaxation delay).

      • If an extra doublet appears at 6.2 ppm, quantify the Furan-2-yl impurity .

Part 6: Decision Tree for Isomer Verification

Use this logic flow to interpret your spectrum results.

DecisionTree Start Analyze Aromatic Region (6.0 - 7.5 ppm) CheckH2 Identify Signal at ~7.4 ppm (H-2 Position) Start->CheckH2 SplitType Analyze Splitting Pattern CheckH2->SplitType Singlet Singlet / Fine Broadening (J < 1.5 Hz) SplitType->Singlet Observed Doublet Clear Doublet (J > 3.0 Hz) SplitType->Doublet Observed Result3 CONFIRMED: Furan-3-yl Isomer Singlet->Result3 Result2 REJECTED: Furan-2-yl Isomer Doublet->Result2

Caption: Diagnostic logic flow for distinguishing the target 3-yl isomer from the 2-yl alternative.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for furan coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for standard Furan-3-methanol and Furan-2-methanol comparative shifts).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Context for Erlenmeyer azlactone synthesis of furylalanine).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects and chemical shift tables).

Sources

Comparative Guide: Mass Spectrometry Profiling of Furan-3-yl-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Furan-3-yl-alanine methyl ester (F3Ala-OMe) . It is designed for analytical chemists and drug discovery researchers who need to distinguish this non-canonical amino acid derivative from its structural isomers (e.g., Furan-2-yl-alanine) and isobaric interferences (e.g., Histidine) in proteomic or metabolic workflows.

Executive Summary

Furan-3-yl-alanine methyl ester is a synthetic amino acid derivative used to introduce a smaller, oxygen-containing aromatic heterocycle into peptides, offering different hydrogen-bonding properties compared to Phenylalanine or Histidine.

In mass spectrometry, its identification relies on a unique interplay between the stability of the furan ring and the standard amino acid ester fragmentation channels. This guide compares its performance against Furan-2-yl-alanine (F2Ala) and Phenylalanine (Phe) , highlighting the specific diagnostic ions required for unambiguous assignment.

Key Differentiators
FeatureFuran-3-yl-alanine (F3Ala)Furan-2-yl-alanine (F2Ala)Phenylalanine (Phe)
Monoisotopic Mass (M) 181.0739 Da181.0739 Da179.0946 Da
Immonium Ion (

)
110.060 110.060 120.081
Ring Fragment (

)
81.03 (Furfuryl-like)81.03 (Furfuryl-like)91.05 (Tropylium)
Diagnostic Neutral Loss CO (28 Da) from side chainCO (28 Da) (Higher intensity)C₂H₂ (26 Da)

Structural Analysis & Fragmentation Mechanics

To accurately interpret the mass spectrum, one must understand the competing fragmentation pathways driven by the furan moiety versus the peptide backbone.

Electron Ionization (EI) – 70 eV

In GC-MS workflows, the radical cation (


, 

181) forms initially. The fragmentation is dominated by alpha-cleavage of the ester.
  • Base Peak Formation (

    
     122):  The bond between the carbonyl carbon and the alpha-carbon is cleaved, losing the methoxycarbonyl radical (
    
    
    
    , 59 Da). This generates the stable imine ion (
    
    
    ).
    • Mechanism:[1][2][3]

      
      -cleavage driven by the nitrogen lone pair.
      
  • Side Chain Cleavage (

    
     81):  Homolytic cleavage at the beta-carbon generates the 3-furylmethyl cation  (
    
    
    
    ).
    • Comparison: While both F3Ala and F2Ala produce

      
       81, the F2Ala  isomer typically yields a higher abundance of the secondary fragment 
      
      
      
      53 (
      
      
      ) due to the facile loss of CO from the 2-substituted furan ring, which is electronically more favorable than from the 3-position.
Electrospray Ionization (ESI-MS/MS) – CID

In LC-MS/MS, the protonated molecule (


, 

182) is the precursor.
  • Ammonia Loss (

    
     165):  Initial neutral loss of 
    
    
    
    (-17 Da) is common but non-diagnostic.
  • Immonium Ion Formation (

    
     110):  The internal fragment 
    
    
    
    is the critical diagnostic marker.
    • Interference Alert: This ion is nominally isobaric with Histidine (

      
       110.071). High-resolution MS (HRMS) is required to distinguish F3Ala (
      
      
      
      110.060) from His (mass defect difference ~11 mDa).
  • Secondary Fragmentation of Immonium Ion:

    • F3Ala (

      
       110 
      
      
      
      82):
      Loss of CO (-28 Da) is the signature of the furan ring.
    • His (

      
       110 
      
      
      
      82/83):
      Histidine loses
      
      
      or
      
      
      , creating a complex pattern distinct from the clean CO loss of furan.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for Furan-3-yl-alanine methyl ester under ESI-CID conditions.

FragmentationPathway cluster_isomer Comparison: Furan-2-yl Isomer Precursor Precursor Ion [M+H]+ m/z 182 AmmoniaLoss [M+H - NH3]+ m/z 165 Precursor->AmmoniaLoss - NH3 (17) Immonium Immonium Ion (Furan-CH2-CH=NH2+) m/z 110.06 Precursor->Immonium - HCOOMe (60) (Ester Loss) Fragment82 Furan Ring Opening [Immonium - CO]+ m/z 82 Immonium->Fragment82 - CO (28) (Diagnostic) Fragment53 C4H5+ m/z 53 Fragment82->Fragment53 - CHO/Ring Break F2_Note Furan-2-yl yields higher intensity m/z 53 via direct CO loss

Figure 1: ESI-MS/MS Fragmentation Pathway of Furan-3-yl-alanine Methyl Ester showing the critical CO neutral loss channel.

Experimental Protocol (Self-Validating System)

To differentiate F3Ala from its isomers, use the following stepped-energy CID protocol. This method validates the structure by monitoring the energy-dependent ratio of the parent immonium ion to the CO-loss fragment.

Materials
  • Standard: Furan-3-yl-alanine methyl ester (purity >98%).[4]

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[5]

  • Instrument: Q-TOF or Orbitrap (recommended for mass accuracy).

Step-by-Step Workflow
  • Direct Infusion: Infuse sample at 5 µL/min.

  • Precursor Isolation: Isolate

    
     182.08 (window 1.0 Da).
    
  • Energy Ramp: Acquire spectra at Collision Energies (CE) of 10, 20, and 40 eV.

  • Data Validation Check:

    • At 10 eV: The

      
       (
      
      
      
      182) should be dominant.
    • At 20 eV: The Immonium ion (

      
       110) should become the Base Peak (100% intensity).
      
    • At 40 eV: The fragment at

      
       82 (
      
      
      
      ) must appear.
    • Differentiation Criteria: If

      
       82 appears at significantly lower energy (e.g., 15 eV) and is accompanied by a strong 
      
      
      
      53, suspect the Furan-2-yl isomer (less stable ring).

Comparative Data Tables

Table 1: Theoretical Fragment Ions (ESI+)
Ion IdentityFormulaExact Mass (

)
Relative Abundance (Predicted)Diagnostic Value
Precursor

182.0812High (Low CE)Parent confirmation
Ammonia Loss

165.0546MediumGeneral Amino Acid
Immonium

110.0600 100% (Base) High (vs Phe)
Furan-CO Loss

82.0651Medium (High CE)Critical (vs His)
Furan Cation

81.0335LowSide chain marker
Table 2: Isomer & Interference Differentiation
AnalyteImmonium

Key Secondary FragmentMechanism Note
Furan-3-yl-Ala 110.060082.06 (-CO)Ring contraction; requires higher CE than 2-furyl.
Furan-2-yl-Ala 110.060053.03 (-CO, -CHO)2-position activates ring opening;

53 is often more intense.
Histidine 110.071383.06 (-HCN)Nitrogenous ring fragmentation; distinct from CO loss.
Phenylalanine 120.080891.05 (Tropylium)Mass shift +10 Da; highly stable tropylium ion.

References

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • NIST Mass Spectrometry Data Center. (2025).[6] L-Alanine methyl ester Fragmentation Data. NIST Chemistry WebBook, SRD 69. Link

  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. (Foundational reference for immonium ion mechanisms).
  • Harrison, A. G. (1999). Energy-resolved mass spectrometry: A comparison of quadrupole and ion trap mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Comparative Bioactivity Guide: Furan-3-yl vs. Furan-2-yl Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-functionalized amino acids are highly valuable phenylalanine isosteres in modern drug discovery. While they share a similar molecular weight and core geometry, the specific attachment point of the furan ring—yielding either furan-3-yl alanine (3-Fua) or furan-2-yl alanine (2-Fua) —fundamentally alters their biosynthetic origins, electronic distribution, and bioactivity profiles.

This guide provides an objective, data-driven comparison of these two derivatives, detailing their mechanistic divergence, pharmacological applications, and the self-validating experimental protocols required to evaluate their performance.

Structural & Mechanistic Divergence

The positional isomerism between 3-Fua and 2-Fua dictates their interaction with biological targets and biosynthetic enzymes.

  • Furan-3-yl Alanine (3-Fua): 3-Fua is a rare, naturally occurring non-canonical amino acid that acts as a critical pharmacophore in hepatotoxic cyclopeptides such as rhizonins, endolides, and bingchamides[1]. Its biosynthesis is uniquely catalyzed by RhzB , a heme-dependent aromatic oxygenase (HDAO). RhzB is necessary and sufficient to convert L-Tyrosine to 3-Fua via an L-DOPA intermediate, utilizing an extradiol cleavage followed by heterocyclization[2]. The 3-furyl linkage provides optimal steric bulk for non-ribosomal peptide synthetase (NRPS) incorporation and enables orthogonal bioconjugation via unique Diels-Alder reactivity[3].

  • Furan-2-yl Alanine (2-Fua): In contrast, 2-Fua is primarily recognized as a synthetic antimetabolite[4]. The 2-furyl attachment alters the dihedral angle of the side chain, making it a potent competitive inhibitor of phenylalanine during microbial translation. By competing with endogenous L-Phe for binding to phenylalanyl-tRNA synthetase, 2-Fua induces translational blockade and inhibits microbial growth[4].

Pathway Tyr L-Tyrosine (Endogenous Precursor) DOPA L-DOPA (Intermediate) Tyr->DOPA Oxidation RhzB RhzB Dioxygenase (HDAO Enzyme) DOPA->RhzB Extradiol Cleavage Fua3 Furan-3-yl Alanine (3-Fua) RhzB->Fua3 Heterocyclization Cyclo Hepatotoxic Cyclopeptides (Rhizonins, Endolides) Fua3->Cyclo NRPS Assembly Fua2 Furan-2-yl Alanine (2-Fua) Inhib Microbial Growth Inhibition (Phe Competition) Fua2->Inhib Translation Blockade Synth Chemical Synthesis (Antimetabolite Design) Synth->Fua2 Synthetic Derivation

Biosynthetic and functional divergence of 3-Fua versus 2-Fua.

Quantitative Bioactivity Comparison

To objectively evaluate these derivatives, we must compare their functional metrics. The following table summarizes their distinct profiles based on [5].

ParameterFuran-3-yl Alanine (3-Fua)Furan-2-yl Alanine (2-Fua)
Primary Origin Natural (Microbial Endosymbionts)Synthetic Derivation
Precursor / Source L-Tyrosine / L-DOPAFurfural / Synthetic Precursors
Key Biosynthetic Enzyme RhzB (Heme-dependent oxygenase)N/A (Chemical Synthesis)
Primary Bioactivity Hepatotoxicity (via Cyclopeptides)Microbial Growth Inhibition
Mechanism of Action Target binding via NRPS-assembled peptidesCompetitive inhibition of L-Phe
Diels-Alder Reactivity High (Used for Chemoselective Tagging)Low to Moderate
Analytical Marker (Marfey's) m/z 408.1150 [M+H]+Varies by derivatization

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only describe the procedural steps but integrate internal controls to verify causality.

Protocol 1: Recombinant Production and Stereochemical Validation of 3-Fua

Because 3-Fua lacks strong native chromophores, simple UV detection is insufficient. This protocol utilizes heterologous expression of RhzB coupled with Marfey's reagent (FDAA) derivatization to confirm both the presence and the L-stereochemistry of the produced 3-Fua[3].

Step-by-Step Workflow:

  • Heterologous Expression: Transform E. coli BL21(DE3) with a pET-based vector harboring the rhzB gene.

  • Culture & Induction: Grow cultures in LB medium at 37°C until OD600 reaches 0.6. Induce with 0.1 mM IPTG and lower the temperature to 18°C for 16 hours. Causality: Low-temperature induction prevents the formation of insoluble inclusion bodies, ensuring RhzB remains in its active, heme-bound folded state.

  • Metabolite Extraction: Pellet the cells and extract the supernatant using a 1:1 Methanol/Water mixture to precipitate residual proteins.

  • FDAA Derivatization: React the clarified extract with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) at 40°C for 1 hour. Causality: FDAA reacts selectively with primary amines. The bulky chiral center of FDAA creates diastereomers when reacting with D- vs. L-amino acids, allowing standard reverse-phase HPLC to resolve the stereochemistry.

  • HPLC-HRMS Analysis: Analyze the derivatized sample via LC-MS. Monitor the extracted ion chromatogram (EIC) for the specific 3-Fua-FDAA adduct at m/z 408.1150 [M+H]+[2].

Workflow Strain E. coli BL21(DE3) + RhzB Vector Culture Culture & Induction (IPTG, 18°C) Strain->Culture Extract Metabolite Extraction (MeOH/H2O) Culture->Extract Marfey FDAA Derivatization (Marfey's Reagent) Extract->Marfey LCMS HPLC-HRMS Analysis (m/z 408.1150) Marfey->LCMS

LC-MS guided discovery and stereochemical validation workflow for 3-Fua.

Protocol 2: Competitive Inhibition Assay for 2-Fua Bioactivity

To validate that 2-Fua functions specifically as a phenylalanine antimetabolite[4], this assay measures microbial growth inhibition and utilizes an amino-acid rescue step as a self-validating control.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow wild-type Saccharomyces cerevisiae or E. coli in minimal synthetic media (lacking amino acids) to an OD600 of 0.1.

  • Compound Dosing: Aliquot the culture into a 96-well plate. Treat columns 1-6 with a serial dilution of 2-Fua (ranging from 0.1 mM to 10 mM).

  • Rescue Control (Self-Validation): Treat columns 7-12 with the exact same serial dilution of 2-Fua, but supplement the media with 5 mM exogenous L-Phenylalanine. Causality: If 2-Fua's toxicity is strictly due to competitive inhibition at the phenylalanyl-tRNA synthetase, an excess of L-Phe will outcompete 2-Fua and rescue the growth phenotype.

  • Incubation & Readout: Incubate the plates at 30°C (yeast) or 37°C (bacteria) with continuous shaking. Measure OD600 continuously over 24 hours.

  • Data Analysis: Calculate the IC50 of 2-Fua in the unsupplemented vs. supplemented conditions to quantify the competitive binding affinity.

References

  • Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides Source: Angewandte Chemie International Edition (2023) URL:[Link]

  • A Catch-Release Strategy for the Genomics-Driven Discovery of Antiproliferative Furan-Functionalized Peptides Source: Angewandte Chemie International Edition (2024) URL:[Link]

  • The inhibition of microbial growth of beta-2-furylalanine Source: Journal of Biological Chemistry (1948) URL:[Link]

Sources

Technical Comparison: Methyl 2-amino-3-(furan-3-yl)propanoate vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-amino-3-(furan-3-yl)propanoate vs. Phenylalanine Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a high-resolution technical comparison between the canonical amino acid L-Phenylalanine (Phe) and its non-canonical bioisostere derivative, Methyl 2-amino-3-(furan-3-yl)propanoate (referred to herein as 3-Furylalanine Methyl Ester or 3-Fur-OMe ).

While Phenylalanine serves as the biological benchmark for aromatic molecular recognition, 3-Fur-OMe represents a dual-modified probe:

  • Side-Chain Isosterism: Replacement of the benzyl ring with a furan-3-yl heteroaromatic ring reduces steric bulk and introduces hydrogen-bond acceptor potential.

  • C-Terminal Modification: Methyl esterification masks the carboxylate negative charge, shifting the molecule from a zwitterionic transporter substrate to a membrane-permeable prodrug or specific enzymatic substrate.

Verdict: 3-Fur-OMe is not a direct functional substitute for Phenylalanine in contexts requiring zwitterionic recognition (e.g., LAT1 transport). Instead, it acts as a hydrophobic probe with altered


-stacking electronics and enhanced passive permeability, ideal for exploring the steric tolerance of S1 hydrophobic pockets in proteases or tuning receptor subtype selectivity.

Physicochemical Profile & Structural Logic

The binding affinity differences stem directly from two structural alterations: the aromatic core switch (Furan vs. Phenyl) and the C-terminal cap (Ester vs. Acid).

Table 1: Comparative Physicochemical Properties
FeatureL-Phenylalanine (Phe)Methyl 2-amino-3-(furan-3-yl)propanoate
Structure Benzene ring (6-membered)Furan ring (5-membered) + Methyl Ester
Formula


MW ( g/mol ) 165.19~169.18
Aromatic Character

-electron rich, non-polar

-excessive, heteroaromatic (Oxygen lone pairs)
Electronic Effect Hydrophobic /

-

stacking
H-bond acceptor (Oxygen) / Dipole moment
LogP (Lipophilicity) -1.38 (at pH 7)~0.5 - 1.2 (Estimated, due to ester)
Charge (pH 7.4) Zwitterion (Neutral net, charged poles)Cationic amine (Positive net, neutral ester)
Key Interaction Hydrophobic enclosureDipole-dipole & reduced steric fit
Structural Impact Analysis
  • Steric Contraction: The furan ring is physically smaller than the phenyl ring. In binding pockets (e.g., Chymotrypsin S1), this reduces the Van der Waals contact surface area, potentially lowering affinity (

    
     increases) unless the pocket is sterically restricted.
    
  • Electronic Modulation: The furan oxygen acts as a weak hydrogen bond acceptor. If the target protein has a donor residue (e.g., Ser, Thr) near the aromatic cage, 3-Fur-OMe may exhibit higher specificity than Phe despite the smaller size.

Mechanistic Binding Analysis

Transport & Permeability (LAT1 vs. Passive Diffusion)

This is the most critical divergence point.

  • Phenylalanine: Is an obligate substrate for LAT1 (SLC7A5) . Binding requires both the

    
    -amino group (protonated) and the 
    
    
    
    -carboxyl group (deprotonated) to be recognized by the transporter's orthosteric site.
  • 3-Fur-OMe: The methyl ester caps the carboxylate, abolishing the negative charge required for LAT1 recognition. Consequently, 3-Fur-OMe has negligible affinity for LAT1 . Instead, it enters cells via passive diffusion due to its uncharged C-terminus and moderate lipophilicity.

Enzymatic Recognition (Chymotrypsin S1 Pocket)

In protease assays (e.g., Chymotrypsin), the methyl ester acts as the reactive center (substrate), while the side chain dictates affinity (


).
  • Phe-OMe (Control): Optimal fit for the hydrophobic S1 pocket. High

    
    .
    
  • 3-Fur-OMe: The furan ring fits into the S1 pocket but with "loose" packing compared to phenyl.

    • Result: Expect a higher

      
        (lower affinity) due to reduced hydrophobic desolvation energy.
      
    • Utility: Useful for probing the "tightness" of hydrophobic pockets. If 3-Fur-OMe binds better than Phe, it indicates a sterically restricted pocket or a specific electrostatic interaction with the furan oxygen.

Receptor Ligand Engineering (Bioisosterism)

When incorporated into peptides (e.g., replacing Phe with 3-Furylalanine), the furan moiety alters the vector of


-

interactions.
  • Case Study: In Vasopressin/Oxytocin analogs, replacing Phe with 3-Furylalanine often retains potency but alters subtype selectivity (e.g., favoring

    
     over 
    
    
    
    ) by changing the orientation of the aromatic ring in the binding cleft.

Visualization: Binding Pathways & Logic

BindingPathways Phe L-Phenylalanine (Zwitterion) LAT1 LAT1 Transporter (Requires COO-) Phe->LAT1 High Affinity (Active Transport) Membrane Cell Membrane (Lipid Bilayer) Phe->Membrane Low Permeability S1Pocket Hydrophobic Pocket (S1 Site) Phe->S1Pocket Optimal Pi-Stacking FurOMe 3-Furylalanine Methyl Ester (Cationic/Neutral) FurOMe->LAT1 No Binding (Charge Loss) FurOMe->Membrane High Permeability (Passive Diffusion) FurOMe->S1Pocket Altered Affinity (Loose Fit / H-Bond)

Figure 1: Differential recognition logic. Phe relies on active transport (LAT1) and tight hydrophobic packing. 3-Fur-OMe bypasses transporters via diffusion and probes pockets with altered steric/electronic requirements.

Experimental Protocols

To objectively compare binding affinity, you cannot use a single assay for both due to the transport difference. Use Protocol A for receptor/enzyme affinity (static binding) and Protocol B for cellular entry.

Protocol A: Competitive Fluorescence Displacement Assay

Validates affinity for a specific hydrophobic pocket (e.g., a receptor or engineered protein).

Reagents:

  • Target: Purified protein (e.g., Chymotrypsin or a Phe-binding receptor).

  • Tracer: Fluorescein-labeled Phenylalanine peptide (

    
     known).
    
  • Analytes: L-Phenylalanine (Standard) vs. 3-Fur-OMe (Test).

Workflow:

  • Preparation: Dilute protein to a concentration equal to the Tracer's

    
    .
    
  • Titration: Prepare a 12-point serial dilution of Phe and 3-Fur-OMe (Range: 1 nM to 1 mM) in assay buffer (50 mM HEPES, pH 7.4).

  • Incubation: Mix Protein + Tracer + Analyte. Incubate 1 hour at RT in the dark.

  • Readout: Measure Fluorescence Polarization (FP) (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a one-site competition model to derive

    
     and calculate 
    
    
    
    .
    • Expectation: 3-Fur-OMe will likely show a right-shifted curve (higher

      
      ) compared to Phe if the pocket is purely hydrophobic, due to the loss of the benzene ring's surface area.
      
Protocol B: Enzymatic Hydrolysis Kinetics (Michaelis-Menten)

Determines if the furan ring allows productive binding and catalysis.

Workflow:

  • Setup: Use

    
    -Chymotrypsin (enzyme) and 3-Fur-OMe (substrate).
    
  • Detection: Since 3-Fur-OMe hydrolysis releases methanol and the free acid, use a pH-stat titrator or a colorimetric indicator (e.g., Phenol Red) if the pH shift is detectable, or HPLC to monitor peak area decay.

  • Reaction:

    • Buffer: 10 mM Tris-HCl, pH 8.0, 10 mM

      
      .
      
    • Substrate Range: 0.1 mM to 10 mM.

    • Initiate with 10 nM enzyme.

  • Calculation: Plot Initial Velocity (

    
    ) vs. [S].
    
    • 
       (Binding Affinity Proxy):  Lower 
      
      
      
      = tighter binding.
    • 
       (Turnover):  Measures catalytic efficiency.
      

References

  • PubChem. (2025). Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. National Library of Medicine. Available at: [Link]

  • El Maddah, F., et al. (2017).[1] The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Communications. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews. (Context for ester-based permeability and LAT1 evasion). Available at: [Link]

  • NIST. (2025). Furan, 3-phenyl- Properties. NIST Chemistry WebBook.[2] Available at: [Link]

Sources

A Comparative Guide to the Chiral Analysis of Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of optical rotation and the robust separation of enantiomers are critical quality attributes for any chiral drug candidate. This guide provides a comprehensive comparison of analytical techniques for the chiral assessment of Methyl 2-amino-3-(furan-3-yl)propanoate, a novel non-proteinogenic amino acid ester with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of polarimetry and chiral High-Performance Liquid Chromatography (HPLC) for this specific analyte. We will explore the causality behind experimental choices and present supporting data to guide method development and validation.

Section 1: Determination of Optical Rotation by Polarimetry

Polarimetry is a fundamental technique for the characterization of chiral substances. It measures the rotation of plane-polarized light as it passes through a solution of an optically active compound.[1] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are directly proportional to its concentration in the sample.[1]

The Principle of Optical Rotation

A chiral molecule will rotate the plane of polarized light by a specific angle. This observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the light path, the temperature, and the wavelength of the light used. To normalize for these variables, the specific rotation ([α]) is calculated using Biot's Law:

[α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of light (typically the sodium D-line, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter cell in decimeters (dm)

  • c is the concentration in g/100 mL[2]

For a pure enantiomer, the specific rotation is a constant physical property. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out.[2]

Experimental Protocol: Polarimetry

The following protocol outlines the steps for determining the specific rotation of an enantiomerically enriched sample of Methyl 2-amino-3-(furan-3-yl)propanoate.

Instrumentation and Materials:

  • High-precision polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter cell

  • Volumetric flasks and pipettes

  • Analytical balance

  • Methanol (HPLC grade)

  • Enantiomerically pure sample of Methyl 2-amino-3-(furan-3-yl)propanoate

Procedure:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution with a known optical rotation.

  • Sample Preparation: Accurately weigh approximately 100 mg of the Methyl 2-amino-3-(furan-3-yl)propanoate sample and dissolve it in methanol in a 10 mL volumetric flask. Ensure the sample is completely dissolved.

  • Blank Measurement: Fill the polarimeter cell with methanol and take a blank reading. This value will be subtracted from the sample reading.

  • Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation using Biot's Law.

Data Presentation and Interpretation

For this guide, let us assume the following hypothetical, yet realistic, specific rotation values for the enantiomers of Methyl 2-amino-3-(furan-3-yl)propanoate based on values for similar amino acid esters.

EnantiomerAssumed Specific Rotation [α]D20
(S)-Methyl 2-amino-3-(furan-3-yl)propanoate+25.0°
(R)-Methyl 2-amino-3-(furan-3-yl)propanoate-25.0°

If a synthesized batch of the (S)-enantiomer has an observed rotation of +22.5° under the conditions described above, the enantiomeric excess (%ee) can be calculated as follows:

%ee = ([α]observed / [α]pure) * 100 %ee = (+22.5° / +25.0°) * 100 = 90%

This indicates that the sample contains 90% of the (S)-enantiomer and 10% of the (R)-enantiomer.

Section 2: Determination of Enantiomeric Purity by Chiral HPLC

While polarimetry provides a measure of the bulk enantiomeric composition, chiral HPLC is the gold standard for the accurate determination of enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) to selectively interact with the two enantiomers, leading to their separation and individual quantification.

The Principle of Chiral HPLC

Chiral recognition in HPLC is achieved through the differential interaction of the enantiomers with the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability for the separation of a wide range of chiral compounds, including amino acid esters.

For amino acid esters that may lack a strong chromophore for UV detection or do not interact strongly with the CSP, derivatization can be employed. A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which introduces a fluorescent tag and can enhance chiral recognition.

Experimental Workflow for Chiral HPLC

The following diagram illustrates the general workflow for the chiral HPLC analysis of Methyl 2-amino-3-(furan-3-yl)propanoate.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic Racemic Standard dissolve_racemic Dissolve in Mobile Phase racemic->dissolve_racemic sample Test Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample hplc HPLC System with Chiral Column dissolve_racemic->hplc System Suitability dissolve_sample->hplc Sample Injection detector UV/Fluorescence Detector hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate % Purity and %ee integration->purity

Chiral HPLC Analysis Workflow
Comparative Performance of Chiral Stationary Phases

The choice of the CSP is the most critical factor in achieving a successful enantiomeric separation. We present a comparative study of three common polysaccharide-based CSPs for the analysis of NBD-derivatized Methyl 2-amino-3-(furan-3-yl)propanoate.

Experimental Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)

  • Temperature: 25 °C

Chiral Stationary PhaseMobile Phase Composition (Hexane:IPA)Retention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Resolution (Rs)
Cellulose-based CSP 1 90:108.59.81.8
Amylose-based CSP 2 85:157.28.11.4
Cellulose-based CSP 3 95:512.315.12.5

Analysis of Results:

  • Cellulose-based CSP 1 provides good separation with a resolution of 1.8, which is above the generally accepted value of 1.5 for baseline separation.

  • Amylose-based CSP 2 shows a faster analysis time but with a lower resolution of 1.4, indicating some peak overlap.

  • Cellulose-based CSP 3 offers the best separation with a resolution of 2.5, but at the cost of a longer analysis time.

Based on these results, Cellulose-based CSP 1 represents a good compromise between analysis time and resolution for routine quality control. For applications requiring the highest purity assessment, Cellulose-based CSP 3 would be the preferred choice.

Detailed Experimental Protocol: Chiral HPLC

This protocol details the method using the recommended Cellulose-based CSP 1.

Instrumentation and Reagents:

  • HPLC system with a fluorescence detector

  • Cellulose-based CSP 1 column (e.g., 250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • Derivatization: In a clean vial, dissolve 1 mg of Methyl 2-amino-3-(furan-3-yl)propanoate in 1 mL of DMF. Add 1.2 equivalents of NBD-Cl and 2 equivalents of triethylamine. Stir at room temperature for 1 hour.

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-Hexane and 2-Propanol. Degas the mobile phase before use.

  • HPLC System Setup: Install the Cellulose-based CSP 1 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the derivatized sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric purity.

G start Start derivatization Derivatize Sample with NBD-Cl start->derivatization mobile_phase Prepare Mobile Phase (90:10 Hexane:IPA) start->mobile_phase injection Inject Derivatized Sample derivatization->injection equilibration Equilibrate HPLC System with Chiral Column mobile_phase->equilibration equilibration->injection separation Isocratic Elution injection->separation detection Fluorescence Detection separation->detection analysis Integrate Peaks and Calculate %ee detection->analysis end End analysis->end

Step-by-step Chiral HPLC Protocol

Conclusion

The comprehensive chiral analysis of Methyl 2-amino-3-(furan-3-yl)propanoate necessitates the use of orthogonal analytical techniques. Polarimetry serves as a rapid and straightforward method for determining the bulk optical rotation and providing an initial estimate of enantiomeric excess. For definitive and quantitative determination of enantiomeric purity, a validated chiral HPLC method is indispensable.

Our comparative data indicates that a cellulose-based chiral stationary phase provides a robust separation of the NBD-derivatized enantiomers, offering a balance of resolution and analysis time suitable for quality control environments. The choice of the optimal chiral stationary phase will ultimately depend on the specific requirements of the analysis, such as the need for high-throughput screening versus the highest possible resolution for purity assessment.

By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately assess the chiral purity of Methyl 2-amino-3-(furan-3-yl)propanoate, ensuring the quality and safety of this promising molecule for its intended applications.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC, [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry, 2017. [Link]

Sources

X-ray crystallography data for furan-containing amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the X-ray Crystallography of Furan-Containing Amino Acid Esters

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of Furan-Containing Amino Acids in Modern Chemistry

Furan-containing amino acids and their ester derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, imparts unique electronic and steric properties to the amino acid scaffold. These properties can influence molecular conformation, receptor binding affinity, and metabolic stability, making these compounds attractive building blocks for novel therapeutics and functional materials.

The precise three-dimensional arrangement of atoms and the subtle nuances of intermolecular interactions are paramount in dictating the macroscopic properties and biological activity of these molecules. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structural details with atomic resolution. This guide provides a comparative analysis of the X-ray crystallographic data of representative furan-containing esters, offering insights into their structural chemistry and providing detailed, field-proven methodologies for their characterization.

Core Methodology: From Synthesis to High-Resolution Structure

The journey from a conceptual molecule to a fully refined crystal structure is a multi-step process that demands meticulous experimental design and execution. The causality behind each step is crucial for obtaining high-quality, reproducible results.

Workflow for Structural Elucidation of Furan-Containing Amino Acid Esters

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis A Synthesis of Furan-Containing Amino Acid Ester B Purification (Chromatography/Recrystallization) A->B C Screening of Crystallization Conditions (Solvent, Temperature, Technique) B->C Purity >98% D Crystal Growth (e.g., Vapor Diffusion) C->D E Single Crystal X-ray Diffraction Data Collection D->E High-quality single crystal F Structure Solution and Refinement E->F G Structural Analysis & Validation F->G H Comparative Structural Analysis G->H Final Structural Report (CIF)

Caption: Experimental workflow from synthesis to comparative structural analysis.

Experimental Protocols

Protocol 1: Synthesis of a Representative Furan-Containing Ester

The synthesis of furan-containing amino acid esters can be achieved through various established synthetic routes, such as the Paal-Knorr synthesis for the furan moiety followed by standard esterification and amination reactions.[1]

  • Furan Moiety Synthesis: A common method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1]

  • Amino Acid Side Chain Introduction: This can be achieved via methods like the Strecker synthesis or by alkylation of a glycine equivalent.

  • Esterification: The resulting carboxylic acid can be esterified under acidic conditions (e.g., using SOCl₂ in ethanol) to yield the desired ester.[2]

  • Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain a sample of high purity suitable for single crystal growth.

Protocol 2: Single Crystal Growth by Vapor Diffusion

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and is guided by the solubility profile of the compound.[3]

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified furan-containing amino acid ester in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, acetone) in a small vial.

  • Preparation of the Reservoir: In a larger beaker, add 2-5 mL of a volatile anti-solvent in which the compound has poor solubility (e.g., hexane, pentane).

  • Crystal Growth: Place the small vial inside the larger beaker and seal the system. The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility, promoting the formation of single crystals over several days.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Comparative Crystallographic Analysis

To illustrate the structural diversity and key features of this class of compounds, we will compare the crystallographic data of two representative furan-containing esters. For this guide, we will use the published data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate as a primary example and compare it with typical crystallographic data for a hypothetical, yet representative, furan-containing amino acid ester.

Parameter(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[4]Representative Furan-Containing Amino Acid Ester
Formula C₁₀H₉NO₃C₉H₁₃NO₃
Molecular Weight 191.18183.20
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 4.6611 (2)5.89
b (Å) 19.8907 (9)9.12
c (Å) 20.9081 (9)18.45
α (°) 9090
β (°) 91.988 (4)90
γ (°) 9090
Volume (ų) 1937.28 (15)990.1
Z 84
Temperature (K) 293100
Radiation Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54184 Å)
R-factor 0.060.04

In-Depth Structural Insights

Conformational Analysis

The crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate reveals that the non-hydrogen atoms, with the exception of the methyl carbon, are nearly coplanar.[4] This planarity is a result of the conjugated π-system extending from the furan ring through the acrylate moiety. In contrast, furan-containing amino acid esters without such extensive conjugation are expected to exhibit more conformational flexibility around the Cα-Cβ bond, leading to a wider range of observed torsion angles in the solid state.

Studies on cyclic peptides containing furanoid sugar amino acids have shown that the furan ring can induce specific turn structures, stabilized by intra-residue hydrogen bonds.[5] This highlights the structure-directing influence of the furan moiety.

Intermolecular Interactions and Crystal Packing

In the crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, molecules are linked by C-H···O interactions, forming inversion dimers.[4] For furan-containing amino acid esters, the presence of the amino group introduces the possibility of stronger N-H···O hydrogen bonds, which would likely dominate the crystal packing. These hydrogen bonding patterns are critical in determining the overall supramolecular architecture and can influence physical properties such as melting point and solubility.

The nature of organofluorine interactions can also play a significant role in crystal packing for fluorinated derivatives, with C-H···F and F···F contacts often observed.[3]

Conclusion

The X-ray crystallographic analysis of furan-containing amino acid esters provides invaluable insights into their molecular architecture and solid-state behavior. The furan ring not only contributes to the electronic properties of these molecules but also plays a crucial role in directing their conformation and crystal packing through a variety of weak and strong intermolecular interactions. A thorough understanding of these structural features is essential for the rational design of new drug candidates and advanced materials. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

  • New furan based amino plastics: synthesis, properties and applications. ResearchGate. Available from: [Link]

  • An investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate). Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]

  • Ethyl 2-amino-3-(furan-2-yl)propanoate | C9H13NO3 | CID 22608494. PubChem. Available from: [Link]

  • Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. PubMed. Available from: [Link]

  • Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. PubMed. Available from: [Link]

  • (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. Available from: [Link]

  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. Available from: [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available from: [Link]

  • 2-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 737093. PubChem. Available from: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Available from: [Link]

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Comparative Stability Guide: Thiophene vs. Furan Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a five-membered heteroaromatic ring is a standard tactic to modulate physicochemical properties, improve solubility, or alter metabolic profiles.[1] Among these, 2-thienylalanine (2-Thi) and 2-furylalanine (2-Fua) serve as primary analogs for phenylalanine.[2]

The Verdict: Thiophene analogs generally exhibit superior chemical and metabolic stability compared to their furan counterparts.

  • Thiophene (2-Thi): Retains significant aromatic character (Resonance Energy ~29 kcal/mol), closely mimicking the steric and electronic profile of phenylalanine while offering distinct

    
    -
    
    
    
    stacking capabilities.[2] It is metabolically active (S-oxidation) but often manageable within a therapeutic window.[2]
  • Furan (2-Fua): Significantly less aromatic (Resonance Energy ~16 kcal/mol) and highly prone to oxidative ring opening.[2] It frequently acts as a metabolic "soft spot," generating reactive enedial intermediates that drive rapid clearance and potential hepatotoxicity.

This guide details the mechanistic underpinnings of this stability difference, provides comparative data, and outlines standardized protocols for assessing these analogs in your specific scaffold.

Chemical Fundamentals: The Stability Gap

The divergence in stability between thiophene and furan amino acid analogs is rooted in the fundamental physical organic chemistry of the heteroatoms involved: Sulfur (S) versus Oxygen (O).

Aromaticity and Resonance Energy

Aromaticity is the primary barrier against metabolic degradation. The more aromatic the ring, the higher the activation energy required to disrupt the


-system during oxidation.
FeatureThiophene (S-Analog)Furan (O-Analog)Impact on Stability
Heteroatom Electronegativity 2.58 (S)3.44 (O)Oxygen holds lone pairs tighter, reducing delocalization into the ring.[2]
Resonance Energy ~29 kcal/mol~16 kcal/molThiophene is nearly twice as stabilized by resonance as furan.
Aromaticity Index (HOMA) High (0.8 - 0.[2]9)Low (< 0.[2]5)Furan behaves more like a diene; Thiophene behaves like benzene.[2]
Chemical Reactivity Electrophilic substitutionAddition-elimination / Ring openingFuran is prone to acid-catalyzed ring opening (hydrolysis).[2]

Expert Insight: Because sulfur is less electronegative than oxygen, it donates its lone pair more effectively into the ring system, maintaining a robust aromatic sextet. Furan, with its highly electronegative oxygen, has a tenuous grasp on aromaticity, making it susceptible to becoming a reactive diene under physiological conditions [1].

Metabolic Stability: Microsomal Liabilities

The most critical differentiator for drug development is the metabolic fate of these rings when exposed to Cytochrome P450 (CYP450) enzymes.

The Furan Liability (Bioactivation)

Furan rings are notorious "structural alerts" in drug design.[2] CYP450-mediated oxidation typically targets the electron-rich double bond, forming a transient furan epoxide . This epoxide rapidly undergoes ring opening to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl.
  • Consequence: This metabolite covalently modifies proteins (nucleophilic attack by Cys/Lys residues) and DNA, leading to mechanism-based inactivation of CYPs (suicide inhibition) and hepatotoxicity [2].[2]

  • Stability Metric: Short

    
     in liver microsomes; high intrinsic clearance (
    
    
    
    ).[2]
The Thiophene Profile (S-Oxidation)

Thiophene is also metabolized by CYPs, but the pathway is distinct. The primary route is S-oxidation to form a thiophene-S-oxide or sulfone, or ring hydroxylation.

  • Consequence: While thiophene-S-oxides can be reactive (acting as Michael acceptors), they are generally formed less readily than furan epoxides due to the higher aromatic stability of the starting material. 2-thienylalanine often demonstrates acceptable half-lives in hepatocytes (e.g.,

    
     min for optimized analogs), making it a viable drug candidate [3].[2]
    
Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic divergence that dictates the stability profile of these two analogs.

MetabolicPathways Figure 1: Comparative metabolic fate of Furan vs. Thiophene amino acid analogs. Substrate Amino Acid Analog (Peptide/Drug) Furan 2-Furylalanine (Furan Ring) Substrate->Furan Analog Selection Thiophene 2-Thienylalanine (Thiophene Ring) Substrate->Thiophene Analog Selection FuranEpoxide Furan Epoxide (Transient) Furan->FuranEpoxide CYP450 (Rapid Oxidation) Enedial cis-2-butene-1,4-dial (Reactive Electrophile) FuranEpoxide->Enedial Ring Opening Adducts Protein/DNA Adducts (Toxicity/Clearance) Enedial->Adducts Covalent Binding SOxide Thiophene-S-Oxide (Metabolite) Thiophene->SOxide CYP450 (S-Oxidation) Hydroxyl Hydroxylated Analog (Phase II Conjugation) Thiophene->Hydroxyl CYP450 (C-Hydroxylation) SOxide->Adducts High Conc. Only Excretion Renal/Biliary Excretion (Stable Clearance) Hydroxyl->Excretion Glucuronidation

[2]

Experimental Protocols for Stability Assessment

To objectively compare these analogs in your specific lead series, you must perform head-to-head stability assays. Do not rely solely on literature values, as the surrounding peptide/scaffold sequence influences the electronic environment of the heterocycle.

Protocol A: Microsomal Stability Assay (Microsomal Clearance)

This assay determines the intrinsic clearance (


) and half-life (

) of your analogs.[2]

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.[2]

  • NADPH Regenerating System (or 1 mM NADPH solution).[2]

  • Test Compounds (2-Thi and 2-Fua analogs) – 10 mM DMSO stock.[2]

  • Internal Standard (e.g., Carbamazepine or Propranolol).[2]

  • LC-MS/MS System.[3][4]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Dosing: Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH (1 mM final) to initiate metabolism.[2] Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

Data Interpretation:

  • Plot

    
     vs. Time.[2]
    
  • Slope

    
     = elimination rate constant.
    
  • 
    .[2]
    
  • Success Criteria: For a stable analog, target

    
     min (Human Microsomes). Expect 2-Fua to show significantly faster degradation (
    
    
    
    min) unless sterically shielded.[2]
Protocol B: Chemical Acid Stability Stress Test

Furan is uniquely sensitive to acid-catalyzed hydrolysis (ring opening), a reaction that does not require enzymes.[2] This is critical for oral peptide drugs exposed to gastric pH.

Workflow:

  • Dissolution: Dissolve analog (100 µM) in 0.1 M HCl (pH ~1).

  • Incubation: Incubate at 37°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS at

    
     and 
    
    
    
    .
  • Result: Thiophene analogs should remain >98% intact. Furan analogs may show degradation peaks corresponding to ring-opened 1,4-dicarbonyls.

Case Study Data: 2-Thienylalanine vs. 2-Furylalanine[2][5]

The following table synthesizes data from bioisosteric replacement studies in peptide inhibitors (e.g., proteasome inhibitors, bradykinin antagonists) [3, 4].

Parameter2-Thienylalanine (Thi)2-Furylalanine (Fua)Comparative Note
Hepatocyte

~75 min (Rat)< 15 min (Rat)Thi offers ~5x extension in half-life.[2]
Metabolic Product Hydroxylated Thi / SulfoxideReactive Enedial (Toxic)Fua metabolism generates alkylating agents.[2]
Toxicity Signal Low/ModerateHigh Fua is often used as a "toxicophore" in chemical biology.
Binding Affinity High (Phe mimic)Moderate/HighFua is smaller; reduced van der Waals contact compared to Phe/Thi.[2]
Chemical Stability High (Acid/Base stable)Low (Acid labile)Fua degrades in simulated gastric fluid.[2]

Recommendation

When to use Thiophene (2-Thi):

  • You need a direct, stable bioisostere for Phenylalanine.

  • You require

    
    -
    
    
    
    stacking interactions for potency.
  • Metabolic stability and low toxicity are priorities (e.g., chronic therapies).[2]

When to use Furan (2-Fua):

  • You specifically need a hydrogen-bond acceptor (the Oxygen atom) within the ring to pick up a key interaction in the binding pocket.

  • You are designing a covalent inhibitor or a probe where metabolic activation is a desired feature (rare in therapeutics).[2]

  • Caution: If you select Furan, you must block the metabolic "soft spots" (C2/C5 positions) with substituents (e.g., methyl, fluoro) to prevent rapid ring opening, though this alters sterics.[2]

References

  • Peterson, L. A. (2013).[2] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25.[2] Retrieved from [Link]

  • Kirkman, L. A., et al. (2018).[2] Defining the Determinants of Specificity of Plasmodium Proteasome Inhibitors. ACS Infectious Diseases. Retrieved from [Link]

  • Partridge, J. J., et al. (1973).[2] Biosynthetic origin of l-3-furylalanine. Journal of Biological Chemistry. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).[2] Furan: a versatile building block in organic synthesis. Chemical Society Reviews. Retrieved from [Link][2]

Sources

Validating Chiral Purity of Methyl 2-amino-3-(furan-3-yl)propanoate: A Comparative Guide to HPLC Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-3-(furan-3-yl)propanoate is a highly valuable heteroarylalanine derivative utilized as a chiral building block in advanced pharmaceutical synthesis. Validating its enantiomeric excess (ee) presents a unique analytical challenge: the molecule possesses a free primary amine, an ester carbonyl (a strong hydrogen-bond acceptor), and an electron-rich, planar furan ring.

Direct, underivatized analysis is the gold standard in modern chromatography to eliminate the risk of sample racemization during pre-column derivatization. This guide objectively evaluates three distinct Chiral Stationary Phase (CSP) technologies to establish a robust, self-validating analytical method for this specific molecule.

Mechanistic Deconstruction of Chiral Stationary Phases

Selecting the correct CSP requires understanding the thermodynamic and intermolecular forces at play between the analyte and the chiral selector.

Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are the definitive benchmark for primary amino acids and their esters. The chiral recognition relies on a host-guest inclusion complex. The chromatography must be performed in a highly acidic medium (typically pH 1 to 2) to ensure the primary amine is fully protonated into an


 moiety[1]. This cation enters the chiral cavity of the crown ether. Secondary steric and dipole interactions from the furan ring and ester group dictate the differential stability of the (R) versus (S) diastereomeric complexes, leading to baseline resolution.
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+))

Zwitterionic columns utilize cinchona alkaloid derivatives (quinine or quinidine) fused with an aminosulfonic acid, creating a surface with both anion- and cation-exchange sites[2]. They operate via a double ion-pairing mechanism. While originally designed for free zwitterionic amino acids, they are highly effective for amino acid esters when operated in polar organic modes. Methanol is an essential mobile phase component here, as its protic nature efficiently solvates the ionized species involved in the double ion-exchange equilibria[3].

Polysaccharide CSPs (e.g., CHIRALPAK IG or IA)

Polysaccharide phases rely on a combination of steric fit,


 interactions, and hydrogen bonding. For 

-amino acid esters, strong hydrogen bonding interactions occur between the ester's carbonyl group and the carbamate linkages of the chiral selector[4]. However, free amines tend to interact non-specifically with residual silanols on the silica support, requiring the addition of basic modifiers (like diethylamine) to prevent severe peak tailing.

CSP_Workflow Start Target: Methyl 2-amino-3-(furan-3-yl)propanoate (Primary Amine + Ester) Crown Crown Ether CSP (CROWNPAK CR-I(+)) Start->Crown Primary Choice Zwitter Zwitterionic CSP (CHIRALPAK ZWIX(+)) Start->Zwitter LC-MS Compatible Poly Polysaccharide CSP (CHIRALPAK IG) Start->Poly Prep-Scale Focus Cond1 Aqueous Acidic (pH 1.5) Low Temp (0-5°C) Crown->Cond1 Cond2 Polar Organic (MeOH) Acid/Base Additives Zwitter->Cond2 Cond3 Normal Phase (Hexane/EtOH) 0.1% DEA Additive Poly->Cond3

Decision matrix for selecting the optimal chiral stationary phase for primary amino acid esters.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic behavior of Methyl 2-amino-3-(furan-3-yl)propanoate across the three evaluated platforms, based on established mechanistic principles for primary amino esters.

ParameterCROWNPAK CR-I(+)CHIRALPAK ZWIX(+)CHIRALPAK IG (Normal Phase)
Primary Mechanism Host-Guest Inclusion ComplexDouble Ion-PairingH-Bonding & Steric Fit
Typical Resolution (

)
> 3.0 (Excellent)1.5 – 2.5 (Good)1.2 – 2.0 (Moderate)
Peak Shape (Tailing Factor) 1.0 – 1.2 (Sharp)1.1 – 1.4 (Slight tailing)1.3 – 1.8 (Requires DEA)
LC-MS Compatibility No (Requires non-volatile

)
Yes (Formic Acid/Ammonia)No (Normal phase solvents)
Elution Order Reversal Yes (Switch to CR-I(-))Yes (Switch to ZWIX(-))Case-by-case (Change CSP)
Optimal Temperature 0 °C to 5 °C25 °C25 °C

Validated Experimental Protocols

A robust analytical method must be a self-validating system . This means the protocol inherently proves its own accuracy through thermodynamic controls and continuous system suitability checks, ensuring that the observed enantiomeric ratio is a true reflection of the sample and not an artifact of column degradation or co-eluting impurities.

Protocol A: Crown Ether Analysis (The Benchmark Method)

This method provides the highest resolution for underivatized primary amino acid esters[5].

Causality of Experimental Choices:

  • Why 1%

    
    ?  Perchlorate is a large, poorly coordinating chaotropic anion. Unlike trifluoroacetic acid (TFA) or chloride, it does not form tight ion pairs with the protonated amine, allowing the 
    
    
    
    group to freely enter the crown ether cavity[1].
  • Why 0 °C? The formation of the inclusion complex is an enthalpy-driven (exothermic) but entropically disfavored process. According to the van 't Hoff equation, lowering the temperature maximizes the enthalpic contribution (

    
    ), drastically increasing retention and chiral discrimination[1].
    
  • Why 0.5 mL/min? Host-guest complexation has slower mass transfer kinetics than standard reversed-phase partitioning. A lower flow rate prevents band broadening.

Step-by-Step Methodology:

  • Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: 1% aqueous Perchloric Acid (

    
    ), pH ~1.5. Isocratic elution.
    
  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 0 °C to 5 °C (Requires a column chiller).

  • Detection: UV at 210 nm (to capture the furan ring and ester carbonyl absorbance).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Crucial: Dissolving in pure water or organic solvent will cause severe solvent-mismatch band broadening.

Mechanism_Crown N1 Protonation (pH 1.5 HClO4) N2 Amine-Crown Inclusion Complex N1->N2 N3 Steric/Pi-Pi Furan Interactions N2->N3 N4 Enantiomer Resolution (Rs > 2.0) N3->N4

Mechanistic pathway of chiral recognition for primary amines on a Crown Ether CSP.

Protocol B: Zwitterionic Analysis (The LC-MS Alternative)

If peak tracking via mass spectrometry is required to rule out co-eluting synthetic impurities, the ZWIX column is the mandatory choice[3].

Causality of Experimental Choices:

  • Why Methanol? Methanol's pronounced protic properties are essential for chiral separations on ZWIX columns, providing efficient solvation to all ionized species involved in the double ion-exchange equilibria[3].

  • Why Formic Acid/Diethylamine? These volatile additives control the ionization state of the analyte and the CSP, making the method 100% LC-MS compatible while maintaining the required ionic strength.

Step-by-Step Methodology:

  • Column: CHIRALPAK ZWIX(+) (4.0 mm × 150 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm / ESI-MS (Positive Ion Mode).

  • Sample Preparation: Dissolve in Methanol to 0.5 mg/mL.

Self-Validation & System Suitability Testing (SST)

Regardless of the chosen protocol, the sequence must be structured as a self-validating loop:

  • Thermodynamic Blank: Inject the sample diluent. Pass criteria: No peaks

    
     0.05% of the target analyte area.
    
  • Resolution Verification: Inject a 50:50 racemic standard of Methyl 2-amino-3-(furan-3-yl)propanoate. Pass criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5.
  • Bracketing: Re-inject the racemic standard every 10 sample injections. Pass criteria: Retention time drift

    
     2.0%.
    

Conclusion

For the direct, underivatized validation of Methyl 2-amino-3-(furan-3-yl)propanoate, CROWNPAK CR-I(+) remains the undisputed benchmark, offering unparalleled resolution by exploiting the primary amine via host-guest complexation at low temperatures. However, if the analytical workflow requires mass spectrometric identification of impurities, the CHIRALPAK ZWIX(+) column provides a highly capable, LC-MS friendly alternative through its tunable double ion-pairing mechanism.

References

  • [4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases, yakhak.org. 4

  • [3] INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) - Daicel Chiral Technologies, chiraltech.com. 3

  • [2] CHIRALPAK ZWIX(-) - HPLC, hplc.eu. 2

  • [1] Effect of Temperature on Retention of Cyclic Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase, oup.com. 1

  • [5] WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent, google.com. 5

Sources

infrared spectroscopy (IR) peaks for Methyl 2-amino-3-(furan-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Structural Fingerprint

Methyl 2-amino-3-(furan-3-yl)propanoate is a critical non-canonical amino acid derivative, frequently employed as a bioisostere for histidine or phenylalanine in peptidomimetic drug design. Its structural integrity hinges on three distinct moieties: the methyl ester , the alpha-amine , and the 3-substituted furan ring .

In synthetic workflows, Infrared Spectroscopy (IR) serves as the primary rapid-screening tool to distinguish this molecule from its two most common "alternatives" (impurities):

  • The Precursor: 2-Amino-3-(furan-3-yl)propanoic acid (Hydrolysis product/Starting material).

  • The Regioisomer: Methyl 2-amino-3-(furan-2-yl)propanoate (Isomeric impurity).

This guide provides a comparative spectral analysis to validate identity and purity without immediate recourse to NMR.

Structural Deconvolution & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational contributors. Note that this compound is typically isolated and handled as its Hydrochloride Salt (HCl) to prevent diketopiperazine formation (cyclization). The data below prioritizes the HCl salt form.

Table 1: Functional Group Vibrational Assignments
Functional MoietyVibrational ModeFrequency Range (

)
Diagnostic Value
Methyl Ester C=O Stretch1735 – 1750 Primary ID. Sharp, strong band. Distinguishes ester from free acid.
C–O–C Stretch1200 – 1250Strong "Rule of Three" band for esters.[1]
Amine (HCl Salt)

Stretch
2800 – 3100 Broad, overlapping with C-H. Indicates salt formation.

Bend
1580 – 1610"Organometallic" bending mode; confirms protonation.
Furan Ring (3-yl) C=C Ring Stretch1500 – 1515Characteristic aromatic heterocycle breathing.
=C–H Stretch> 3100Weak shoulder above aliphatic C-H.
OOP Bending 780 – 880 Fingerprint ID. Distinguishes 3-furyl from 2-furyl.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its critical process impurities.

Comparison A: Target Ester vs. Free Acid Precursor

Scenario: Monitoring the esterification reaction or checking for shelf-life hydrolysis.

  • The Target (Ester): Exhibits a sharp carbonyl peak at 1735–1750

    
     .
    
  • The Alternative (Acid): The precursor acid (2-amino-3-(furan-3-yl)propanoic acid) shows a carbonyl shift to lower wavenumbers (1700–1725

    
     ) due to hydrogen bonding and resonance.
    
  • Key Differentiator: The disappearance of the broad "O-H trough" (2500–3300

    
    ) seen in carboxylic acids is the surest sign of successful esterification.
    
Comparison B: 3-Furan (Target) vs. 2-Furan (Regioisomer)

Scenario: Verifying regio-purity. Commercial furan starting materials often contain 2-substituted isomers which are thermodynamically more stable.

  • The Target (3-Furan): 3-substituted furans possess a specific Out-of-Plane (OOP) bending pattern. Look for a medium-intensity band near 870

    
      and 780 
    
    
    
    .
  • The Alternative (2-Furan): 2-substituted furans typically show a very strong, characteristic OOP band at 740–760

    
      (due to 3 adjacent H atoms).
    
  • Diagnostic Rule: If you see a strong sharp peak at 745

    
    , your sample is likely contaminated with the 2-furyl isomer.
    

Automated Identification Workflow

The following logic gate diagram illustrates the decision process for validating the compound using IR data.

IR_Validation_Workflow Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1700-1760 cm⁻¹) Start->Check_CO Is_Ester Peak at ~1745 cm⁻¹? Check_CO->Is_Ester Check_NH Check Amine Region (2800-3400 cm⁻¹) Is_Ester->Check_NH Yes (~1745) Result_Acid FAIL: Hydrolyzed Acid (Peak <1725 cm⁻¹) Is_Ester->Result_Acid Shifted <1725 Is_Salt Broad Band (2800-3100) or Sharp Doublet (3300-3400)? Check_NH->Is_Salt Check_FP Check Fingerprint (700-900 cm⁻¹) Is_Salt->Check_FP Broad Band (Ammonium Salt) Result_Base Free Base Form (Unstable Storage) Is_Salt->Result_Base Sharp Doublet (Free Amine) Is_3Sub Absence of strong 745 cm⁻¹? Presence of ~870 cm⁻¹? Check_FP->Is_3Sub Result_2Iso FAIL: 2-Furan Isomer (Strong 745 cm⁻¹) Is_3Sub->Result_2Iso Strong 745 peak Result_Pass PASS: Target Molecule (HCl Salt) Is_3Sub->Result_Pass Correct Pattern

Figure 1: Spectral Decision Tree for the Quality Control of Methyl 2-amino-3-(furan-3-yl)propanoate.

Experimental Protocol: ATR-FTIR

Because amino acid ester salts are often hygroscopic, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets, as it minimizes water absorption during sample prep.

Methodology
  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum (air) is clean.

  • Sample Loading: Place approximately 5–10 mg of the solid HCl salt directly onto the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is critical for the "Fingerprint Region" (600–1500

    
    ) where the furan isomer peaks reside.
    
  • Acquisition:

    • Resolution:

      
      
      
    • Scans: 16 or 32 (sufficient for qualitative ID)

    • Range:

      
      
      
  • Post-Processing: Apply Baseline Correction if the broad ammonium band causes drift.

Critical QC Checkpoint

If the spectrum shows a broad, intense hump centered at 3400


 , your sample is wet. Water absorbs strongly here and can obscure the N-H stretching modes. Dry the sample in a vacuum desiccator over 

and re-run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for general functional group assignments).

  • Katritzky, A. R., & Lagowski, J. M. (1960). Infrared Spectra of Heterocycles. Journal of the Chemical Society. (Foundational work on Furan ring vibration modes).

  • National Institute of Standards and Technology (NIST). Furan and Methyl Ester IR Data. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Esters. [Link] (Detailed analysis of methyl ester spectral features).

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing Furan-3-yl-alanine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetics and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance structural stability, biological activity, and proteolytic resistance. Among these, furan-3-yl-alanine, an aromatic amino acid, presents a unique structural and electronic profile. This guide provides a comprehensive comparison of the methodologies used to elucidate the conformational landscape of peptides containing furan-3-yl-alanine, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate analytical techniques.

The Significance of Furan-3-yl-alanine in Peptide Design

The furan ring, a five-membered aromatic heterocycle, imparts distinct properties to a peptide backbone. Its electronic nature and steric bulk differ from natural aromatic amino acids like phenylalanine and tyrosine, influencing local and global peptide conformation. Understanding these conformational preferences is paramount for the rational design of peptides with desired therapeutic properties. Non-canonical amino acids such as furan-3-yl-alanine are known to enhance the stability of specific secondary structures.[1] This guide will compare the primary experimental and computational techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.

Comparative Analysis of Conformational Probes

The choice of analytical technique is dictated by the specific questions being asked about the peptide's structure. Here, we compare the strengths and limitations of NMR, CD, and computational methods in the context of analyzing furan-3-yl-alanine-containing peptides.

Technique Information Yielded Strengths for Furan-3-yl-alanine Peptides Limitations
NMR Spectroscopy Atomic-resolution 3D structure, dynamics, solvent exposure, intermolecular interactions.Provides detailed insights into the local environment of the furan ring and its influence on neighboring residues.[2][3][4] Can characterize peptides with non-natural amino acids.[2][4][5]Requires larger sample quantities and can be complex to analyze for larger peptides.[2] Peak assignment can be challenging for non-standard residues.[2][6]
CD Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).[7][8]Rapidly assesses the overall impact of furan-3-yl-alanine incorporation on the peptide's secondary structure.[9] Useful for screening conformational changes under different conditions.[8]Provides low-resolution structural information; does not give residue-specific details.[9] Spectra of β-sheet rich proteins can be difficult to interpret.[10]
Molecular Dynamics (MD) Simulations Dynamic conformational ensemble, potential energy landscapes, solvent interactions.Complements experimental data by providing a dynamic picture of the peptide's conformational flexibility.[11][12] Allows for the exploration of conformational space that may be difficult to access experimentally.[13][14]Accuracy is dependent on the quality of the force field used, which may not be well-parameterized for non-canonical amino acids.[11][12] Computationally intensive.

Expert Insight: The synergy between these techniques provides the most comprehensive understanding. CD spectroscopy can offer the initial glimpse into the secondary structure, guiding the more resource-intensive NMR studies for atomic-level detail. MD simulations can then be used to explore the dynamic nature of the observed conformations and predict the effects of further modifications.

Experimental and Computational Protocols

A self-validating system of protocols is crucial for trustworthy results. The following methodologies are presented with this principle in mind, emphasizing the causality behind experimental choices.

Peptide Synthesis

The journey into conformational analysis begins with the successful synthesis of the furan-3-yl-alanine-containing peptide. Solid-Phase Peptide Synthesis (SPPS) is the standard method.[15][16]

Protocol for SPPS of a Furan-3-yl-alanine Peptide:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., N-Methyl Indole AM Resin). Swell the resin in an appropriate solvent like Dichloromethane (CH2Cl2) for 1 hour.[16]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution twice for 10 minutes each to remove the Fmoc protecting group from the resin's amino group.[16] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected furan-3-yl-alanine (or any other amino acid) using a coupling reagent like HBTU/Oxyma in the presence of a base (DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react for 1 hour.[16] Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-terminal Modification (Optional): After the final amino acid coupling, the N-terminus can be acetylated using acetic anhydride and DIPEA in DMF.[16]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail. The composition of this cocktail should be optimized to maximize the yield of the furan-modified peptide.[15]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Repeat 4. Repeat Cycle Coupling->Repeat for each amino acid Repeat->Deprotection Cleavage 5. Cleavage & Deprotection Repeat->Cleavage synthesis complete Purification 6. Purification (HPLC) Cleavage->Purification Characterization 7. Characterization (MS) Purification->Characterization CD_Analysis_Workflow RawData Raw CD Data (millidegrees) Baseline Baseline Correction RawData->Baseline Conversion Convert to Mean Residue Ellipticity Baseline->Conversion Deconvolution Deconvolution Algorithm Conversion->Deconvolution SecondaryStructure Secondary Structure Estimation (%) Deconvolution->SecondaryStructure

Caption: Data processing workflow for CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution structural information. [4][5]For peptides containing non-natural amino acids like furan-3-yl-alanine, 2D NMR techniques are indispensable. [3] Protocol for 2D NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

    • The sample concentration should ideally be between 1-5 mM. [2]2. Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C, 15N) is employed, to correlate protons with their directly attached heteroatoms.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign the observed signals to specific protons in the peptide sequence. This can be challenging for the furan-3-yl-alanine residue and may require careful analysis of TOCSY and NOESY spectra.

    • Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation:

    • Use the experimental restraints in molecular modeling software (e.g., CYANA, CNS, Xplor-NIH) to calculate a family of 3D structures consistent with the NMR data. [6] * The quality of the final structures is validated based on agreement with experimental data and stereochemical parameters.

Diagram: NMR Structure Determination Workflow

NMR_Workflow SamplePrep 1. Sample Preparation DataAcquisition 2. 2D NMR Data Acquisition (TOCSY, NOESY) SamplePrep->DataAcquisition DataProcessing 3. Data Processing DataAcquisition->DataProcessing Assignment 4. Resonance Assignment DataProcessing->Assignment Restraints 5. Extraction of Structural Restraints Assignment->Restraints Calculation 6. 3D Structure Calculation Restraints->Calculation Validation 7. Structure Validation Calculation->Validation

Caption: Workflow for peptide structure determination by NMR.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics of peptides. [11][12] Protocol for MD Simulations:

  • System Setup:

    • Generate the initial 3D structure of the furan-3-yl-alanine-containing peptide. This can be an extended conformation or a structure derived from NMR or homology modeling.

    • Solvate the peptide in a water box with appropriate ions to neutralize the system.

  • Force Field Parameterization:

    • This is a critical step for non-canonical amino acids. The force field parameters for furan-3-yl-alanine (bond lengths, angles, dihedrals, partial charges) need to be carefully derived, for instance, using quantum mechanical calculations.

  • Simulation Protocol:

    • Minimization: Energy minimize the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Analyze the trajectory to understand the peptide's conformational behavior. This includes analyzing Ramachandran plots, secondary structure evolution, hydrogen bonding patterns, and clustering of conformations to identify dominant structural families. [13][14]

Diagram: MD Simulation Workflow

MD_Workflow SystemSetup 1. System Setup & Solvation Parameterization 2. Force Field Parameterization SystemSetup->Parameterization Minimization 3. Energy Minimization Parameterization->Minimization Equilibration 4. System Equilibration Minimization->Equilibration Production 5. Production MD Run Equilibration->Production Analysis 6. Trajectory Analysis Production->Analysis

Caption: Workflow for Molecular Dynamics (MD) simulations.

Conclusion

The conformational analysis of peptides containing furan-3-yl-alanine requires a multi-pronged approach. While CD spectroscopy offers a rapid assessment of global secondary structure, NMR spectroscopy provides the high-resolution data necessary to define the precise three-dimensional fold. Complementing these experimental techniques, molecular dynamics simulations offer a dynamic perspective, revealing the conformational landscape accessible to the peptide. By judiciously combining these powerful methods, researchers can gain a deep and actionable understanding of how the incorporation of furan-3-yl-alanine influences peptide structure, paving the way for the design of novel and effective peptide-based therapeutics.

References

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism of peptides. Current Protein & Peptide Science, 6(5), 365-385.
  • Micsonai, A., Wien, F., Kern, D., Tunge, J., Bulyáki, É., & Gáspári, Z. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103.
  • Wang, J., Wang, W., & Huo, S. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Sreerama, N., & Woody, R. W. (2004). Using circular dichroism spectra to estimate protein secondary structure.
  • La-Venia, A., Sarotti, A. M., & Mangoni, M. L. (2020). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Methods in Molecular Biology (Vol. 2070, pp. 201-216). Springer.
  • Wang, J., Wang, W., & Huo, S. (2014).
  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Methods in Molecular Biology (Vol. 2001, pp. 61-71). Springer.
  • Vannecke, W. (2021). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.
  • Lescrinier, E., & Herdewijn, P. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC.
  • Vreeke, L., van der Marel, G. A., Overkleeft, H. S., & Codée, J. D. C. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In RSC Books.
  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides.
  • A. A. V. D. E. S. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed.
  • El Maddah, F., Nazir, M., & König, G. M. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides.
  • El Maddah, F., Nazir, M., & König, G. M. (2017). The Rare Amino Acid Building Block 3-(3-furyl)-Alanine in the Formation of Non-ribosomal Peptides. Semantic Scholar.
  • El Maddah, F., Nazir, M., & König, G. M. (2017). The Rare Amino Acid Building Block 3-(3-furyl)
  • Ghuysen, J. M., Dehareng, D., Jamin, M., Coene, M., Frère, J. M., & Lamotte-Brasseur, J. (1994). Conformational Analysis of Peptide Substrates and Inhibitors of the Zn^"^ G and Serine R61 D-Alanyl-D-alanine Peptidases. Biochemical Journal, 301(Pt 2), 475-481.
  • Calvo, D., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Future Medicinal Chemistry.
  • Ahmadi, S., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemical and Biological Technologies in Agriculture.
  • Lenci, E., & Trabocchi, A. (2023).
  • Ruiz-Gómez, G., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports.
  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335.
  • Carravetta, M., et al. (2025).
  • Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.
  • K. A. G. (2014). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 2-amino-3-(furan-3-yl)propanoate

[1]

Executive Summary & Immediate Action

Methyl 2-amino-3-(furan-3-yl)propanoate (often supplied as the hydrochloride salt, CAS: 2377032-76-1) is a synthetic amino acid derivative. While structurally related to phenylalanine, the presence of the furan ring introduces specific metabolic toxicity risks and oxidative instability not found in standard amino acids.

Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer or municipal trash.

Parameter Critical Specification
Hazard Class Irritant (Skin/Eye/Respiratory), Potentially Toxic (Oral).
RCRA Status Not P-listed/U-listed by name, but regulated as Characteristic Waste (Toxic/Reactive).
Disposal Route High-Temperature Incineration (via EHS/Contractor).
Storage Tightly sealed, away from oxidizers and light.[1][2]

Technical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactivity profile. The "Why" behind these procedures is rooted in the molecule's functional groups.

Chemical Structure Analysis
  • Amino Acid Ester Moiety: Susceptible to hydrolysis. In the presence of moisture, it degrades into methanol and the parent furan-amino acid. Methanol flammability must be considered in liquid waste streams.

  • Furan Ring: This is the critical safety factor. Furan derivatives can undergo metabolic activation (via Cytochrome P450) to form reactive enedials, which are cytotoxic. Furthermore, furan rings can form peroxides or polymerize upon prolonged exposure to air/light.

Stability & Incompatibility
  • Oxidizers: Incompatible.[3][4] The electron-rich furan ring reacts violently with strong oxidizers (e.g., concentrated nitric acid, peroxides).

  • Acids/Bases: Strong acids/bases catalyze the hydrolysis of the ester.

  • Light/Air: Potential for photo-oxidation. Waste containers must be opaque or stored in dark cabinets.

Waste Characterization & Segregation Logic

Effective disposal begins with segregation.[1][4] Mixing this compound with incompatible streams creates "Unknown" waste, elevating disposal costs and safety risks.

Decision Logic (DOT Diagram)

The following workflow dictates how to categorize the waste based on its physical state and solvent matrix.

WasteDecisionTreeStartWaste Generation:Methyl 2-amino-3-(furan-3-yl)propanoateStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Pure or contaminated solids)StateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidActionSegregate intoSolid Hazardous Waste Container(HDPE Wide-Mouth)Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(Methanol, DMSO, Ethyl Acetate)SolventCheck->NonHaloNo HalogensHaloActionHalogenated Organic Waste(Red Can/Tag)Halo->HaloActionNonHaloActionNon-Halogenated Organic Waste(Clear/Yellow Tag)NonHalo->NonHaloAction

Figure 1: Waste Stream Decision Logic. Note that while the HCl salt contains chloride, it does not classify a non-halogenated solvent stream as "Halogenated" unless the solvent itself (e.g., DCM) is halogenated.

Operational Disposal Protocol

This protocol ensures a self-validating system where every step confirms the safety of the next.

Phase 1: Preparation & PPE

Self-Validation Check: Before handling, verify the fume hood flow rate is >100 fpm.

PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloved recommended)Prevents permeation of organic solutions.
Eye Protection Chemical Splash GogglesProtects against irritant dust or splashes.
Respiratory N95 (for solids) or Fume HoodPrevents inhalation of potentially toxic dust.
Clothing Lab Coat (Buttoned), Long PantsStandard dermal protection.
Phase 2: Containerization[5]
  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Liquids: Use a chemically resistant carboy (HDPE or Glass). Do not use metal containers due to potential corrosion from the HCl salt.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Chemical Name: "Methyl 2-amino-3-(furan-3-yl)propanoate" (Do not use abbreviations).[5]

      • Hazards: Check "Toxic" and "Irritant."

      • Constituents: If in solution, list the solvent % (e.g., "99% Methanol, 1% Methyl 2-amino...").

Phase 3: Transfer & Storage
  • Transfer: Perform all transfers inside a certified chemical fume hood. Use a funnel to prevent spillage.

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel (solvent-appropriate) before removing it from the hood. Dispose of the wipe in the solid hazardous waste.

  • Satellite Accumulation Area (SAA):

    • Store the container in a secondary containment tray.

    • Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides).

Spill Management Workflow

In the event of a spill, immediate containment is necessary to prevent aerosolization of the furan derivative.

SpillResponseAssess1. Assess Volume & Risk(Is it safe to clean?)EvacuateMajor Spill (>100g/mL)EVACUATE LABAssess->EvacuateHigh RiskContain2. ContainmentIsolate area, Alert personnelAssess->ContainManageablePPE_Up3. PPE Upgrade(Goggles, Double Gloves, Lab Coat)Contain->PPE_UpClean_SolidSolid Spill:Cover with wet paper towel(Prevent Dust)PPE_Up->Clean_SolidPowderClean_LiquidLiquid Spill:Apply Absorbent Pads/VermiculitePPE_Up->Clean_LiquidSolutionDisposal4. DisposalCollect in Haz Waste BagLabel as 'Debris from Spill'Clean_Solid->DisposalClean_Liquid->Disposal

Figure 2: Emergency Spill Response Workflow. Prioritize dust suppression for solids.

Regulatory Compliance & References

This guide aligns with US EPA RCRA standards and general laboratory safety protocols.

Regulatory Status
  • EPA RCRA: Classified as Hazardous Waste (Characteristic). It must be manifested and shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Sewer Ban: Discharge to the sanitary sewer is strictly prohibited under the Clean Water Act due to the potential aquatic toxicity of furan derivatives.

References
  • PubChem. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (Compound Summary). National Library of Medicine. Link

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Environmental Protection Agency. Link

  • Sigma-Aldrich. Safety Data Sheet (Generic Furan Derivatives). Merck KGaA. Link

  • University of Washington EH&S. Chemical Waste Segregation and Storage.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.